Molidustat

Catalog No.
S548066
CAS No.
1154028-82-6
M.F
C13H14N8O2
M. Wt
314.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Molidustat

CAS Number

1154028-82-6

Product Name

Molidustat

IUPAC Name

2-(6-morpholin-4-ylpyrimidin-4-yl)-4-(triazol-1-yl)-1H-pyrazol-3-one

Molecular Formula

C13H14N8O2

Molecular Weight

314.30 g/mol

InChI

InChI=1S/C13H14N8O2/c22-13-10(20-2-1-16-18-20)8-17-21(13)12-7-11(14-9-15-12)19-3-5-23-6-4-19/h1-2,7-9,17H,3-6H2

InChI Key

IJMBOKOTALXLKS-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, DMF, and 1:1 DMF:PBS

Synonyms

BAY 85-3934; BAY-85-3934; BAY85-3934; BAY 853934; BAY-853934; BAY853934; Molidustat.

Canonical SMILES

C1COCCN1C2=NC=NC(=C2)N3C(=O)C(=CN3)N4C=CN=N4

The exact mass of the compound Molidustat is 314.12397 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, DMF, and 1:1 DMF:PBS. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Molidustat mechanism of action HIF prolyl hydroxylase inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism & Structural Basis

Under normal oxygen conditions (normoxia), HIF-PHDs use oxygen and 2-oxoglutarate (2-OG) to hydroxylate the HIF-α subunit. This hydroxylation allows von Hippel-Lindau protein (pVHL) to recognize and tag HIF-α for proteasomal degradation [1]. Molidustat inhibits this process by mimicking 2-OG and binding to the active site of HIF-PHDs [1] [2].

The diagram below illustrates the hypoxia sensing pathway and how this compound intervenes:

G Normoxia Normoxia (O₂ present) PHD_Active PHD Enzyme Active Normoxia->PHD_Active O₂ + 2-OG Hypoxia Hypoxia / this compound PHD_Inhibited PHD Enzyme Inhibited Hypoxia->PHD_Inhibited HIFa_Degraded HIF-α Hydroxylated Targeted for Degradation PHD_Active->HIFa_Degraded Hydroxylates HIF-α HIFa_Stable HIF-α Stabilized PHD_Inhibited->HIFa_Stable HIF_Complex HIF-α/HIF-β Complex Forms in Nucleus HIFa_Stable->HIF_Complex Gene_Activation Gene Transcription (EPO, Transferrin, etc.) HIF_Complex->Gene_Activation Binds HRE

Crystal structures reveal that this compound binds to the active site metal (iron) in a bidentate manner through its pyrazolone and pyrimidine nitrogen atoms. Its triazole ring engages in π-π stacking with tyrosine residue Tyr303 in the 2-OG binding pocket, effectively competing with the natural co-substrate [2].

Clinical & Preclinical Evidence on Iron Regulation

Clinical studies demonstrate that this compound's effect on iron parameters differs between non-dialysis and dialysis-dependent chronic kidney disease patients [3].

Patient Population TSAT & Serum Iron Hepcidin TIBC Ferritin
Non-Dialysis (NDD) Decrease [3] Decrease [3] Increase [3] Decrease [3]
Dialysis-Dependent (DD) Increase [3] Stable [3] Stable [3] Increase [3]

These findings indicate that this compound enhances iron utilization in NDD patients, mobilizing iron from stores. The different response in DD patients suggests alternative iron mobilization mechanisms that require further investigation [3].

Preclinically, this compound resolves anemia and improves iron utilization in a CKD mouse model, significantly attenuating elevated levels of fibroblast growth factor-23 (FGF23), a key risk factor for mortality in CKD [4]. In vitro studies suggest this FGF23 suppression may be directly mediated by improved iron availability to bone cells [4].

Experimental Protocols for Key Assays

For researchers investigating HIF-PH inhibitors, here are methodologies from key studies:

In Vitro Binding and Inhibition Studies
  • Crystallography: To determine the structural basis of inhibition, human PHD2 was crystallized, and structures of the PHD2•this compound complex were solved via X-ray crystallography, revealing the binding mode at the active site [2].
  • HIF-α Accumulation Assay: Hep3B cells (human hepatoma cell line) are treated with this compound under normoxic conditions. Cell lysates are then analyzed via Western blot using antibodies against HIF-1α and HIF-2α to detect stabilization [5].
  • EPO ELISA: The same cell culture supernatants from the accumulation assay are collected, and the concentration of human EPO is quantified using a standardized enzyme-linked immunosorbent assay (ELISA) [5].
In Vivo Efficacy and Iron Metabolism Studies
  • CKD Animal Models: A common model involves feeding mice an adenine-containing diet to induce CKD, characterized by elevated blood urea nitrogen (BUN), hyperphosphatemia, and anemia [4].
  • Drug Administration: this compound is administered via intraperitoneal injection (e.g., 20 mg/kg every other day) or oral gavage for a defined period (e.g., 3 weeks) [4].
  • Endpoint Analysis:
    • Hematology: Complete blood count (CBC) analyzed with a veterinary hematology analyzer [4].
    • Iron Parameters: Serum iron, TIBC, TSAT, ferritin, and hepcidin measured using standard clinical chemistry or ELISA techniques [3] [4].
    • Gene Expression: qPCR analysis of bone marrow (e.g., Erfe, Transferrin receptor), liver (e.g., Bmp6, Hepcidin), and kidney tissues [4].

Current Development Status

This compound has received conditional approval for veterinary use under the trade name Varenzin-CA1 for controlling nonregenerative anemia in cats with chronic kidney disease [6] [7].

For human use, this compound advanced through Phase III clinical trials (the MIYABI program) but was discontinued in several countries prior to September 2024 [8]. This highlights the competitive and challenging landscape of HIF-PHI development, where later-stage decisions are based on a comprehensive evaluation of a drug's profile within a portfolio.

References

What is the role of HIF stabilization in renal anemia

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of HIF Stabilization

Under normal oxygen conditions (normoxia), prolyl hydroxylase domain enzymes (PHDs) are active. They hydroxylate the HIF-α subunit, marking it for recognition by the von Hippel-Lindau (pVHL) protein and subsequent ubiquitination and proteasomal degradation. This keeps HIF levels low [1] [2].

HIF-PHIs, such as roxadustat and vadadustat, act as competitive inhibitors of 2-oxoglutarate (2-OG), a co-factor essential for PHD enzyme activity [3] [1]. By inhibiting PHDs, these drugs prevent HIF-α degradation, leading to its stabilization even under normoxic conditions. The stabilized HIF-α subunit translocates to the nucleus, dimerizes with its constitutive partner HIF-1β, and forms the active HIF transcription complex. This complex binds to Hypoxia-Response Elements (HREs) in the DNA, activating a transcriptional program that corrects anemia through two primary mechanisms [4] [1]:

  • Stimulation of Endogenous Erythropoietin: Promotes the production of EPO from the native physiological sites [1].
  • Improvement of Iron Homeostasis: Upregulates genes for iron absorption (e.g., DMT1, DCytB) and transport (transferrin), while simultaneously suppressing hepcidin, the master regulator of iron sequestration. This enhances the availability of iron for red blood cell production [1] [5].

Clinical and Preclinical Evidence for HIF-PHIs

Multiple HIF-PHIs have been developed and have demonstrated efficacy in clinical trials. The table below summarizes key agents and their status.

Drug Name Key Clinical Trial(s) Reported Efficacy & Findings
Roxadustat OLYMPUS (NDD), ROCKIES (DD), ALPS (NDD) [1] First-approved HIF-PHI; increases Hb, reduces hepcidin, improves iron utilization [1].
Vadadustat INNO2VATE (DD), PRO2TECT (NDD) [4] [1] Non-inferior to darbepoetin alfa; similar safety profile [4].
Daprodustat ASCEND-D (DD), ASCEND-ND (NDD) [1] Approved in multiple regions; effective in raising hemoglobin levels [3] [1].
Enarodustat SYMPHONY program (NDD & DD) [1] Shows efficacy in clinical trials for dialysis and non-dialysis patients [1].
Molidustat MIYABI program (NDD & DD) [1] Late-stage clinical trials demonstrate effectiveness [1].

Recent research is also exploring the synergistic effects of HIF-PHIs with iron supplementation. A 2025 preclinical study in a rat model of CKD-induced anemia provided quantitative data, summarized below.

Experimental Group Hemoglobin (Hb) Increase Impact on Renal Fibrosis Impact on Inflammation (vs. CKD only)
CKD only Baseline Baseline Baseline
CKD + Roxadustat Effective Significant alleviation (p<0.05) Reduced hepcidin, IL-6, TNF-α, IL-1β, HMGB1 (p<0.05) [5]
CKD + PIC (75 mg/kg) + Roxadustat Fastest and highest [5] Significant alleviation (p<0.05) Reduced hepcidin, IL-6, TNF-α, IL-1β, HMGB1 (p<0.05) [5]

Experimental Insights and Workflow

The aforementioned study provides a robust methodological framework for evaluating HIF-PHIs in vivo. The workflow can be visualized as follows.

experimental_flow Step1 Animal Model Induction Step2 Unilateral Nephrectomy (UNx) Step1->Step2 Step3 Adenine Diet (3 weeks) Step2->Step3 Step4 Randomization & Dosing Step3->Step4 Step5 Long-term Monitoring (105 days) Step4->Step5 Group_CKD CKD only (vehicle) Step4->Group_CKD Group_PIC CKD + PIC Step4->Group_PIC Group_Roxa CKD + Roxadustat Step4->Group_Roxa Group_Combo CKD + Roxa + PIC (25, 50, 75 mg/kg) Step4->Group_Combo Step6 Endpoint Analysis Step5->Step6 Blood Blood Collection: Hb, RET-He, BUN, Cr, Hepcidin, Cytokines Step6->Blood Tissue Tissue Analysis: RT-PCR (α-SMA, Fn), Masson Staining Step6->Tissue

Workflow for preclinical evaluation of HIF-PHI combined with iron in renal anemia.

Detailed Methodological Breakdown
  • Animal Model Induction: The model is established in male Sprague-Dawley rats through a two-step process: a right unilateral nephrectomy (UNx) to reduce renal mass, followed by feeding a 0.75% adenine diet for three weeks. Adenine metabolites are toxic to renal tubules, inducing progressive tubulointerstitial fibrosis and anemia, effectively mimicking human CKD [5].
  • Treatment Groups & Dosing: As outlined in the workflow, animals are randomized into several groups, which is critical for isolating the effects of the HIF-PHI, iron, and their combination. In the study, Roxadustat was administered via intragastric gavage at 10 mg/kg, three times per week. The polysaccharide-iron complex (PIC) was co-administered at varying doses (25, 50, 75 mg/kg) to find the optimal synergistic dose [5].
  • Key Outcome Measures:
    • Hematological Efficacy: Primary outcomes include Hemoglobin (Hb) levels and Reticulocyte Hemoglobin Equivalent (RET-He), a marker of iron availability for erythropoiesis that is less affected by inflammation than standard ferritin or TSAT [5].
    • Renal Function & Fibrosis: Standard blood tests for Blood Urea Nitrogen (BUN) and Creatinine (Cr) assess renal function. Masson staining and qRT-PCR analysis of fibrosis markers like alpha-Smooth Muscle Actin (α-SMA) and Fibronectin (Fn) quantify the progression of renal fibrosis [5].
    • Inflammation & Iron Metabolism: Serum levels of hepcidin-25 and pro-inflammatory cytokines (IL-6, TNF-α, IL-1β, HMGB1) are measured, providing insight into the drug's anti-inflammatory and iron-mobilizing effects [5].

Future Research and Clinical Considerations

While HIF-PHIs represent a major advance, several areas require further investigation. Long-term cardiovascular safety data is still being accumulated, and the optimal management of potential adverse events like hypertension needs refinement [3]. A key pharmacological challenge is the design of inhibitors with isoform selectivity for specific PHD enzymes (PHD1, PHD2, PHD3), which may help fine-tune the HIF response and improve therapeutic profiles [3]. Furthermore, the promising preclinical findings regarding the synergistic use of HIF-PHIs with iron supplementation warrant further clinical validation to establish optimal dosing regimens for different patient populations [5].

References

Comprehensive Technical Profile: Molidustat Pharmacodynamics and Pharmacokinetics in Healthy Volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Mechanism of Action

Molidustat (BAY 85-3934) represents a novel class of therapeutic agents for treating renal anemia through a fundamentally different mechanism than conventional erythropoiesis-stimulating agents (ESAs). As a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor, this compound functions as an oral hypoxia mimetic that stimulates endogenous erythropoietin (EPO) production by modulating the body's oxygen-sensing pathways. Under normal oxygen conditions (normoxia), HIF-α subunits are continuously hydroxylated by HIF-PH enzymes, leading to their proteasomal degradation and preventing EPO gene expression. During hypoxia or with this compound treatment, HIF-PH inhibition stabilizes HIF-α subunits, allowing them to dimerize with HIF-β, translocate to the nucleus, and activate hypoxia-responsive elements (HREs) in the EPO gene and other genes involved in erythropoiesis regulation and iron metabolism. This mechanism essentially "tricks" the body into responding as if it were experiencing moderate high-altitude exposure, triggering a natural physiological response to increase red blood cell production while maintaining EPO levels within the normal physiological range [1] [2].

Pharmacokinetic Profile

Absorption and Distribution

This compound demonstrates favorable pharmacokinetic properties that support its oral administration in clinical settings. In healthy volunteers, this compound is rapidly absorbed following oral administration, with a time to maximum plasma concentration (tmax) ranging between 0.25-0.75 hours when administered as a polyethylene glycol-based solution under fasting conditions. The absolute bioavailability of this compound immediate-release tablets was determined to be 59%, indicating moderate first-pass metabolism. Following intravenous administration (1, 5, and 25 mg), this compound demonstrated a volume of distribution at steady state of 39.3-50.0 L, suggesting distribution primarily in plasma rather than extensive tissue penetration. The total body clearance ranges from 28.7-34.5 L/h across the tested dose range [3] [1].

Table 1: Key Pharmacokinetic Parameters of this compound in Healthy Volunteers

Parameter Value Conditions Study Details
Absolute Bioavailability 59% Immediate-release tablets Study 2 (n=28) [3]
Time to Maximum Concentration (tmax) 0.25-0.75 hours Fasted state, PEG solution First-in-man study (n=45) [1]
Terminal Half-life (t½) 4.64-10.40 hours Single doses 5-50 mg Dose-dependent increase [1]
Volume of Distribution (Vss) 39.3-50.0 L IV administration 1-25 mg Study 2 (n=28) [3]
Total Body Clearance 28.7-34.5 L/h IV administration 1-25 mg Study 2 (n=28) [3]
Dose Proportionality Linear 5-50 mg range First-in-man study [1]
Metabolism and Excretion

The metabolic fate and elimination pathways of this compound have been characterized through a mass balance study using radiolabeled compound. This compound undergoes extensive biotransformation primarily via N-glucuronidation, producing metabolite M-1 as the dominant circulating component in plasma. This metabolite accounts for 80.2% of the area under the concentration-time curve for total radioactivity, while unchanged this compound represents only a minor fraction. The total recovery of administered radioactivity was 97.0%, with the majority excreted renally (90.7%) and only minimal excretion via feces (6.3%). Importantly, only minor amounts of unchanged this compound are excreted in urine (approximately 4%) and feces (approximately 6%), confirming extensive metabolism prior to elimination [3] [4].

Table 2: Metabolism and Excretion Parameters of this compound

Parameter Value Comments
Major Metabolic Pathway N-glucuronidation Forms metabolite M-1 [3]
Dominant Plasma Component Metabolite M-1 (80.2% of AUC) AUC for total radioactivity [3]
Total Recovery 97.0% of administered radioactivity Mass balance study [3]
Renal Excretion 90.7% of dose Primarily as metabolite M-1 (~85% of dose) [3]
Fecal Excretion 6.3% of dose Minimal unchanged drug (~6%) [3]
Unchanged Drug in Urine ~4% of dose Minimal renal excretion of parent compound [3]

Pharmacodynamic Profile

Erythropoietic Effects

This compound demonstrates dose-dependent activity in stimulating endogenous erythropoietin production in healthy volunteers. Following single oral doses ranging from 5-50 mg, a significant increase in endogenous EPO levels was observed at doses of 12.5 mg and above. The maximum EPO response typically occurs approximately 12 hours post-administration, and levels return to baseline within 24-48 hours. This temporal pattern resembles the normal diurnal variation in EPO observed in healthy individuals. In the first-in-human study, geometric mean peak EPO levels were 14.8 IU/L in placebo-treated volunteers compared to 39.8 IU/L in those receiving the 50 mg dose, representing a nearly 3-fold increase [1] [5]. The EPO response was observed irrespective of the route of administration, confirming the pharmacological activity of both oral and intravenous formulations [3].

Effects on Iron Metabolism

Beyond EPO stimulation, this compound influences iron homeostasis through HIF-mediated pathways. The drug reduces hepcidin levels, a key regulator of iron absorption and mobilization, thereby enhancing iron availability for erythropoiesis. This effect on iron metabolism is particularly relevant for anemia management, as it addresses the functional iron deficiency commonly observed in patients with chronic kidney disease even in the presence of adequate iron stores. Additionally, this compound upregulates transferrin receptor expression, facilitating cellular iron uptake, and enhances ferroportin-mediated iron export from storage sites, collectively optimizing iron utilization for hemoglobin synthesis [6] [7].

Drug Interaction Profile

Interactions with Cationic Supplements

The concomitant administration of multivalent cations significantly affects this compound exposure through chelation complex formation in the gastrointestinal tract. Specifically, iron(II) sulfate reduces this compound absorption in a prandial state-dependent manner:

  • Under fasted conditions, concomitant iron(II) sulfate administration reduces this compound AUC and Cmax by 50-75% and 46-84%, respectively, with corresponding reductions in EPO AUC(0-24) and Cmax by 31-44% and 36-48%, respectively.
  • Under fed conditions, the interaction is less pronounced but still clinically relevant.
  • The enteric-coated iron formulation (Ferro Sanol duodenal) demonstrates a similar interaction profile to immediate-release iron sulfate.
  • Time-separated administration significantly mitigates this interaction, with reductions in this compound AUC and Cmax of only 9% and 10%, respectively, when iron is administered 4 hours before this compound [8].

In contrast, calcium acetate has a more modest effect, reducing this compound AUC and Cmax by 15% and 47%, respectively, without significant influence on EPO response. This suggests that while calcium coadministration affects this compound absorption, the extent may not be clinically relevant for pharmacodynamic outcomes [8].

Table 3: Drug Interaction Profile with Iron and Calcium Supplements

Interacting Drug Effect on this compound PK Effect on this compound PD (EPO) Administration Recommendations
Iron(II) Sulfate (fasted) AUC ↓50-75%; Cmax ↓46-84% AUC(0-24) ↓31-44%; Cmax ↓36-48% Administer ≥4 hours before this compound
Iron(II) Sulfate (fed) Less pronounced reduction Less pronounced reduction Consistent timing relative to meals
Enteric-coated Iron Similar to iron sulfate Similar to iron sulfate Administer ≥4 hours before this compound
Calcium Acetate AUC ↓15%; Cmax ↓47% No significant effect on EPO No specific timing requirement

Experimental Methodologies

Key Clinical Study Designs

The comprehensive characterization of this compound's pharmacokinetic and pharmacodynamic properties stems from several well-designed clinical investigations in healthy volunteers:

  • Mass Balance Study (Study 1): This non-randomized, open-label study administered radiolabeled this compound 25 mg (3.57 MBq) as an oral solution to four healthy male participants (45-65 years). The study employed liquid scintillation counting for total radioactivity assessment and LC-MS/MS for specific metabolite quantification. Blood, urine, and feces samples were collected for up to 240 hours post-dose for comprehensive metabolite profiling and excretion assessment [3].

  • Absolute Bioavailability Study (Study 2): This two-part investigation evaluated the absolute bioavailability and pharmacodynamics of this compound in 28 healthy male volunteers. Part 1 (n=12) employed a randomized, two-way crossover design comparing oral immediate-release tablets with intravenous administration. Part 2 (n=16) assessed pharmacodynamic responses across different dose levels. The study implemented rigorous sampling protocols with frequent blood collection for pharmacokinetic profiling and EPO measurement [3].

  • First-in-Human Dose-Escalation Study: This single-center, randomized, single-blind, placebo-controlled, parallel-group study administered single doses of this compound (5, 12.5, 25, 37.5, or 50 mg) as a polyethylene glycol-based solution to 45 healthy male volunteers, with 14 receiving placebo. The study focused on safety, tolerability, pharmacokinetics, and proof-of-concept pharmacodynamics through intensive blood sampling over 168 hours post-dose [1] [5].

Analytical Methods

Quantification of this compound and its metabolites employed validated LC-MS/MS methods with a calibration range of 0.100-100 μg/L. Quality control samples (0.300-500 μg/L) demonstrated acceptable accuracy (88.0%-96.6%) and precision (1.26%-9.90%). For metabolite profiling, radiochromatographic techniques coupled with mass spectrometry enabled structural identification of major and minor metabolites. Endogenous EPO was quantified using validated immunoassays with appropriate sensitivity to detect physiological changes in response to drug administration [3] [1].

Visual Summaries

HIF Pathway Mechanism of Action

HIF_pathway Normoxia Normoxia HIF_PH_active HIF-PH Active Normoxia->HIF_PH_active HIF_alpha_deg HIF-α Degradation No_EPO No EPO Production HIF_alpha_deg->No_EPO HIF_PH_active->HIF_alpha_deg Hypoxia Hypoxia HIF_PH_inhibited HIF-PH Inhibited Hypoxia->HIF_PH_inhibited HIF_alpha_stable HIF-α Stabilization EPO_production EPO Production HIF_alpha_stable->EPO_production HIF_PH_inhibited->HIF_alpha_stable This compound This compound This compound->HIF_PH_inhibited

Diagram 1: this compound inhibits HIF-PH, mimicking hypoxia to stabilize HIF-α and stimulate EPO production.

Drug Interaction Mechanism

DDI Oral_administration Oral Administration GI_tract GI Tract Lumen Oral_administration->GI_tract Molidustat_absorption This compound Absorption GI_tract->Molidustat_absorption Systemic_exposure Systemic Exposure Molidustat_absorption->Systemic_exposure EPO_response EPO Response Systemic_exposure->EPO_response Iron Iron Supplement Chelation Chelation Complex Iron->Chelation Reduced_absorption Reduced Absorption Chelation->Reduced_absorption Reduced_exposure Reduced Systemic Exposure Reduced_absorption->Reduced_exposure Diminished_EPO Diminished EPO Response Reduced_exposure->Diminished_EPO Time_separation ≥4 Hour Time Separation Minimized_interaction Minimized Interaction Time_separation->Minimized_interaction Normal_exposure Normal Systemic Exposure Minimized_interaction->Normal_exposure Normal_EPO Normal EPO Response Normal_exposure->Normal_EPO

Diagram 2: Iron supplements reduce this compound absorption via chelation, mitigated by ≥4 hour time separation.

Conclusion

References

Molidustat phase 2 clinical trial results DIALOGUE program

Author: Smolecule Technical Support Team. Date: February 2026

DIALOGUE Phase 2b Trials: Design & Efficacy

Trial Design & Population Treatment Groups Key Efficacy Findings
DIALOGUE 1 [1] [2] Placebo-controlled; ESA-naive NDD-CKD patients Fixed-dose Molidustat (25, 50, 75 mg QD; 25, 50 mg BID) vs. Placebo Hb increase of 1.4 - 2.0 g/dL vs. baseline with this compound
DIALOGUE 2 [1] [2] Active-controlled; ESA-treated NDD-CKD patients Variable-dose this compound vs. continued Darbepoetin alfa Hb maintained; difference in mean change vs. Darbepoetin: up to +0.6 g/dL
DIALOGUE 4 [1] [2] Active-controlled; ESA-treated DD-CKD patients Variable-dose this compound vs. continued Epoetin alfa/beta Hb maintained; difference in mean change vs. Epoetin: -0.1 to +0.4 g/dL

Long-Term Extension & Iron Metabolism Data

| Aspect | Findings | | :--- | :--- | | Long-Term Efficacy & Safety (Up to 36 months) [3] [4] | this compound effectively maintained Hb levels within target ranges (approx. 10.4-11.1 g/dL) in both NDD and DD patients over 36 months. Proportions of patients with adverse events were similar between this compound and ESA groups. | | Effects on Iron Metabolism [5] | In NDD patients, this compound led to significantly greater reductions in hepcidin, ferritin, and TSAT, and an increase in TIBC compared to ESAs.

In DD patients, the effects on iron parameters (iron, ferritin, hepcidin) were similar to ESAs, with a slightly greater increase in TSAT. |

Experimental Protocols & Methodology

For a detailed understanding, here are the key methodological elements from the DIALOGUE trials.

Core Trial Design
  • Program Consisted of: Three initial 16-week phase 2b studies (DIALOGUE 1, 2, 4) and two long-term extension studies (DIALOGUE 3, 5) of up to 36 months [1] [3] [2].
  • Primary Endpoint: The change in hemoglobin level from baseline to the mean of the last 4 weeks of the 16-week treatment period [1] [2].
  • Hb Target Ranges:
    • NDD-CKD: 10.0 - 12.0 g/dL [4]
    • DD-CKD: 9.0 - 11.5 g/dL (DIALOGUE 4) [2]
  • Dose Titration: Doses were adapted every 4 weeks based on Hb response. The dose could be increased if Hb was below the target range's lower threshold and decreased or suspended if it exceeded the upper threshold or rose too rapidly [4].
Patient Populations

Key inclusion criteria across the studies required adult patients with anemia due to CKD [2]:

  • DIALOGUE 1: ESA-naive, not on dialysis, mean Hb < 10.5 g/dL.
  • DIALOGUE 2: Treated with a stable dose of darbepoetin alfa, not on dialysis, mean Hb 9.0 - 12.0 g/dL.
  • DIALOGUE 4: Treated with a stable dose of epoetin, on dialysis, mean Hb 9.0 - 11.5 g/dL.
Mechanism of Action & Investigated Pathways

This compound is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its mechanism can be visualized as follows:

G Normoxia Normoxic State PHDs HIF Prolyl Hydroxylases (PHDs) Normoxia->PHDs HIF_deg HIF-α Degradation (via Proteasome) PHDs->HIF_deg HIF_stab HIF-α Stabilization PHDs->HIF_stab  Inhibition   This compound This compound (HIF-PHI) This compound->PHDs Inhibits Dimer HIF-α / HIF-β Dimerization HIF_stab->Dimer Nucleus Translocation to Nucleus Dimer->Nucleus EPO EPO Gene Transcription Nucleus->EPO Effects Physiological Effects EPO->Effects Increased endogenous EPO Enhanced Iron Absorption & Mobilization (Via reduced Hepcidin)

Mechanism of Action of this compound: By inhibiting HIF-PHs, this compound prevents the degradation of HIF-α, leading to its stabilization, dimerization with HIF-β, and translocation to the nucleus. This complex then activates the transcription of genes like EPO and those involved in iron metabolism (e.g., reducing hepcidin), promoting erythropoiesis. [5] [4] [6]

Key Conclusions for Researchers

  • Novel Mechanism: As an oral agent, this compound offers a physiological approach to stimulating erythropoiesis by increasing endogenous EPO and improving iron availability [5] [6].
  • Non-Inferiority: The phase 2b data demonstrated that this compound was non-inferior to standard ESAs (darbepoetin and epoetin) in maintaining target Hb levels in both NDD and DD patients [1] [2].
  • Favorable Iron Utilization: The significant impact on iron metabolism parameters in NDD patients suggests this compound may help overcome functional iron deficiency, a common cause of hyporesponsiveness to ESAs [7] [5].
  • Phase 3 Progression: The positive efficacy and safety profile from the DIALOGUE program enabled the progression of this compound into the phase 3 MIYABI program for further validation [7] [8].

References

Molidustat molecular target EGLN2 prolyl hydroxylase

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target of Molidustat

This compound primarily targets and inhibits the enzyme Prolyl Hydroxylase EGLN2 [1]. EGLN2 is a crucial cellular oxygen sensor.

  • Official Name: Prolyl hydroxylase EGLN2
  • Common Aliases: PHD2, HIF-PH2
  • Gene: EGLN2
  • UniProt ID: Q96KS0 [1]
  • Molecular Weight: 43,650.03 Da [1]

Mechanism of Action: How this compound Works

The mechanism of this compound revolves around inhibiting EGLN2 to activate the hypoxia-responsive genetic program under normal oxygen conditions.

G Normoxia Normoxia EGLN2_Activity EGLN2_Activity Normoxia->EGLN2_Activity Activates This compound This compound This compound->EGLN2_Activity Inhibits HIF1A_Degradation HIF1A_Degradation Hypoxia_Response Hypoxia_Response EPO_Genes EPO_Genes Hypoxia_Response->EPO_Genes SLC2A1_Genes SLC2A1_Genes Hypoxia_Response->SLC2A1_Genes VEGF_Genes VEGF_Genes Hypoxia_Response->VEGF_Genes Iron_Homeostasis_Genes Iron_Homeostasis_Genes Hypoxia_Response->Iron_Homeostasis_Genes Prolyl_Hydroxylation Prolyl_Hydroxylation EGLN2_Activity->Prolyl_Hydroxylation Catalyzes No_Hydroxylation No_Hydroxylation EGLN2_Activity->No_Hydroxylation Leads to when inhibited pVHL_Binding pVHL_Binding Prolyl_Hydroxylation->pVHL_Binding pVHL_Binding->HIF1A_Degradation Ubiquitination & Proteasomal Degradation Inhibition Inhibition HIF1A_Stabilization HIF1A_Stabilization No_Hydroxylation->HIF1A_Stabilization HIF1A_HIF1B_Dimer HIF1A_HIF1B_Dimer HIF1A_Stabilization->HIF1A_HIF1B_Dimer HIF1A_Stabilization->EPO_Genes  ↑ Erythropoietin (EPO) HIF1A_Stabilization->SLC2A1_Genes  ↑ Glucose Transport HIF1A_Stabilization->VEGF_Genes  ↑ Angiogenesis HIF1A_Stabilization->Iron_Homeostasis_Genes  ↑ Iron Availability HIF1A_HIF1B_Dimer->Hypoxia_Response  Gene Transcription

This compound inhibits EGLN2, preventing HIF-1α degradation and activating hypoxia-response genes.

Under normal oxygen conditions (normoxia), EGLN2 uses oxygen to hydroxylate specific proline residues on the HIF-α subunit (e.g., HIF-1α) [2] [3]. This hydroxylation marks HIF-α for recognition by the von Hippel-Lindau (VHL) protein, leading to its ubiquitination and rapid degradation by the proteasome [3] [4]. Under hypoxic conditions, or when EGLN2 is inhibited by this compound, HIF-α subunits are not hydroxylated, escape degradation, and accumulate in the cell. They then dimerize with their partner HIF-1β, translocate to the nucleus, and bind to Hypoxia-Response Elements (HREs) in the promoter regions of target genes [2] [3].

EGLN2 Biology and HIF-Independent Roles

EGLN2 is a member of the EglN prolyl hydroxylase family, which includes EGLN1, EGLN2, and EGLN3 [5]. While all three can hydroxylate HIF-α, EGLN1 is considered the primary regulator under normal conditions [5]. EGLN2 has been identified as the molecular target of this compound in pharmacological databases [1].

Beyond HIF, EGLN2 has other substrates, indicating HIF-independent functions. A key substrate is the transcription factor FOXO3a [5]. EGLN2 hydroxylates FOXO3a, which prevents the binding of the deubiquitinase USP9x, thereby promoting FOXO3a's proteasomal degradation [5]. When EGLN2 is inactive, FOXO3a accumulates and can repress transcription of genes like Cyclin D1, leading to decreased cell proliferation [5]. This pathway is implicated in breast cancer and represents a potential HIF-independent mechanism that could be exploited therapeutically.

Therapeutic Applications and Evidence

The primary therapeutic application of this compound is for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).

Renal Anemia In CKD, the kidneys' ability to produce erythropoietin (EPO) is impaired. By stabilizing HIF, this compound promotes the transcription of the EPO gene and other genes that enhance iron availability (e.g., by reducing hepcidin), addressing multiple facets of anemia [6]. A 2024 meta-analysis of six randomized controlled trials concluded that this compound effectively increases hemoglobin levels in non-dialysis-dependent CKD patients without increasing the incidence of severe adverse events compared to erythropoiesis-stimulating agents (ESAs) [6] [7].

Table 1: Key Efficacy Outcomes of this compound in Non-Dialysis-Dependent (NDD) CKD Patients (vs. ESA or Placebo)

Outcome Measure Comparison Group Mean Difference (95% CI) P-value
Change in Hb Placebo +1.47 g/dL (1.18 to 1.75) < 0.00001
Change in Hb ESA +0.25 g/dL (0.09 to 0.40) 0.002
Change in Hepcidin ESA -24.51 (-29.12 to -19.90) < 0.00001
Change in Iron ESA -11.85 (-15.52 to -8.18) < 0.00001

Oncology Research is exploring the use of this compound in cancer. A 2022 study found that this compound induced concentration-dependent apoptosis in chronic lymphocytic leukemia (CLL) cell lines, with an IC50 of approximately 20 μM [8]. It was also effective against ibrutinib-resistant CLL cells and showed synergistic cytotoxicity when combined with ibrutinib [8]. In these cells, this compound successfully increased HIF-1α protein levels and activated downstream genes (CXCR4, SLC2A1, VEGF) [8].

It is crucial to note that the role of HIF stabilization in cancer is complex and context-dependent. In some cancers, like renal cell carcinoma, HIF inhibition is a validated strategy [2]. In others, like acute myeloid leukemia (AML), genetic studies suggest that HIF activation may have anti-leukemic effects, making PHD inhibition a potential therapeutic avenue [4].

Experimental Protocols for Validation

The following methodologies are cited in the literature for investigating the effects of this compound and EGLN2 inhibition.

1. In Vitro Validation of HIF-1α Stabilization

  • Objective: Confirm that this compound increases HIF-1α protein levels in target cells.
  • Protocol:
    • Cell Treatment: Treat relevant cell lines (e.g., CLL cell lines MEC-1 and HG3, or other cancer lines) with a range of this compound concentrations (e.g., 0-40 μM) for a defined period (e.g., 16-24 hours) [8].
    • Protein Extraction and Western Blotting: Lyse cells and extract total protein. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies.
      • Primary Antibodies: Anti-HIF-1α antibody.
      • Loading Control: Anti-β-actin or anti-GAPDH antibody [8].
  • Expected Outcome: A concentration-dependent increase in HIF-1α protein band intensity in treated groups compared to the vehicle control [8].

2. Cell Proliferation and Viability Assays

  • Objective: Determine the anti-proliferative and cytotoxic effects of this compound.
  • Protocol:
    • Cell Seeding: Seed cells in 96-well plates.
    • Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0-100 μM). Ibrutinib can be used as a positive control in CLL studies [8].
    • Incubation and Analysis: Incubate for 48-72 hours. Assess cell viability using assays like MTT or CellTiter-Glo, which measure metabolic activity. Calculate the half-maximal inhibitory concentration (IC50) [8].
  • Expected Outcome: A dose-dependent reduction in cell viability, allowing for the calculation of an IC50 value (e.g., ~20 μM for CLL lines) [8].

3. Apoptosis Analysis by Flow Cytometry

  • Objective: Quantify the induction of apoptosis by this compound.
  • Protocol:
    • Cell Treatment: Treat cells with selected concentrations of this compound and a control.
    • Staining: After incubation, harvest cells and stain with Annexin V-FITC and propidium iodide (PI) using a commercial apoptosis detection kit.
    • Flow Cytometry: Analyze stained cells using a flow cytometer. distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations [8].
  • Expected Outcome: A concentration-dependent increase in the percentage of cells in early and late apoptosis [8].

Conclusion and Key Takeaways

This compound is a targeted inhibitor of the EGLN2 prolyl hydroxylase. Its well-defined mechanism of action—stabilizing HIF-α to activate a transcriptional program that promotes erythropoiesis and iron metabolism—has proven effective for treating renal anemia.

  • Mechanism: this compound inhibits EGLN2 → HIF-α stabilization → HIF-α/HIF-1β dimerization → transcription of EPO, iron homeostasis, and metabolic genes [2] [3] [1].
  • Therapeutic Application: Effective and safe for increasing hemoglobin in non-dialysis CKD patients [6] [7].
  • Emerging Applications: Shows promise in oncology, inducing apoptosis in CLL models, including ibrutinib-resistant cells, and working synergistically with ibrutinib [8].
  • Complex Biology: EGLN2 has HIF-independent roles, such as regulating FOXO3a stability, which may contribute to its overall biological and therapeutic effects [5].

References

Molidustat effect on hypoxia-inducible factor alpha subunits

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanism of Action

Under normal oxygen conditions (normoxia), HIF-PH enzymes hydroxylate the HIF-α subunit, marking it for recognition by the von Hippel-Lindau protein (pVHL) and subsequent proteasomal degradation [1] [2]. Molidustat acts as a competitive inhibitor of HIF-PH enzymes, primarily targeting the PHD2-HIF-2α axis that controls renal EPO production [1] [2].

This inhibition prevents HIF-α degradation, allowing it to accumulate, dimerize with HIF-β, and translocate to the nucleus. The HIF complex then binds to Hypoxia-Response Elements (HREs), activating the transcription of genes involved in erythropoiesis and iron metabolism [1] [2]. The core mechanism is summarized below:

G A Normoxia (HIF-PH Active) B HIF-α Subunit Hydroxylated A->B E HIF-α Stabilization C pVHL Recognition & Proteasomal Degradation B->C D This compound (HIF-PH Inhibitor) D->B Inhibits F Dimerization with HIF-β & Nuclear Translocation E->F G Gene Transcription (EPO, VEGF, etc.) F->G

This compound inhibits HIF-PH, stabilizing HIF-α and activating hypoxia-response genes.

Biological Effects and Clinical Efficacy

Stabilizing HIF with this compound has two primary biological consequences:

  • Stimulation of Erythropoietin (EPO): this compound induces a dose-dependent increase in endogenous EPO production, maintaining levels within the physiological range, unlike recombinant EPO which can cause supraphysiological peaks [3] [1].
  • Modulation of Iron Metabolism: HIF stabilization enhances iron availability for erythropoiesis by increasing genes that promote iron absorption and recycling, while reducing hepcidin, a key hormone that inhibits iron release from stores [4] [2].

A 2024 meta-analysis of six randomized controlled trials confirmed the efficacy and safety of this compound in patients with chronic kidney disease (CKD) [4].

Table 1: Efficacy of this compound in Non-Dialysis Dependent (NDD) CKD Patients [4]

Outcome Measure This compound vs. Placebo (Mean Difference) This compound vs. ESAs (Mean Difference)
Change in Hemoglobin (ΔHb) +1.47 g/dL (95% CI: 1.18 to 1.75) [4] +0.25 g/dL (95% CI: 0.09 to 0.40) [4]
Change in Hepcidin (Δhepcidin) -20.66 (95% CI: -31.67 to -9.66) [4] -24.51 (95% CI: -29.12 to -19.90) [4]
Change in Ferritin (Δferritin) -90.01 (95% CI: -134.77 to -45.25) [4] Not Significant [4]

Table 2: Efficacy of this compound in Dialysis-Dependent (DD) CKD Patients [4]

Outcome Measure This compound vs. ESAs (Mean Difference)
Change in Hemoglobin (ΔHb) -0.18 g/dL (95% CI: -0.47 to 0.11); effect similar to ESAs [4]
Change in Transferrin Saturation (ΔTSAT) +3.88 (95% CI: 2.10 to 5.65) [4]
Change in Hepcidin (Δhepcidin) +1.20 (95% CI: -4.36 to 6.76); effect similar to ESAs [4]

Key Experimental Protocols

Researchers have used specific experimental models to characterize this compound:

  • First-in-Human Proof of Concept: A single-blind, placebo-controlled study where healthy male volunteers received single oral doses (5-50 mg). Plasma concentrations and EPO levels were measured over time to assess pharmacokinetics and pharmacodynamics [3].
  • Preclinical Disease Models: Studies in rats with gentamicin-induced renal anemia or subtotal nephrectomy evaluated this compound's ability to correct anemia and its cardiovascular effects. Animals received repeat oral doses, and hemoglobin, EPO, and blood pressure were monitored [1].
  • Biomarker Detection: Rats were treated for 6 days and plasma samples were analyzed. Circulating microRNAs (e.g., miR-21, miR-130a) were investigated as potential biomarkers for detecting HIF stabilizer misuse in sports [5].

The following diagram outlines a typical in vivo experimental workflow:

G Start Animal Model Selection (Healthy, CKD, etc.) A Randomized Grouping (Placebo, this compound, Hypoxia) Start->A B Administer Treatment (Oral gavage, specified duration) A->B C Serial Sample Collection (Plasma/Serum at baseline, during, post-treatment) B->C D Endpoint Analysis (Hb, EPO, Iron Params, miRNAs, BP) C->D End Data Synthesis D->End

Typical in vivo workflow for evaluating this compound.

Research and Development Context

This compound is part of the HIF-PH inhibitor class investigated as alternatives to ESAs. Its potential advantages include oral administration and physiological EPO production. The phase 3 MIYABI program confirmed this compound's non-inferiority to ESAs in maintaining hemoglobin levels in DD-CKD patients over 52 weeks, with a comparable safety profile [2]. Research also explores its complex role in conditions like non-alcoholic fatty liver disease, where HIF-2α activation may promote steatosis [2].

References

Molidustat Dosing Protocol for Anemia in Non-Dialysis Chronic Kidney Disease: Application Notes for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

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Introduction and Mechanism of Action

Molidustat is a novel, orally bioavailable hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor currently in advanced clinical development for the treatment of anemia associated with chronic kidney disease (CKD). This innovative therapeutic approach represents a significant departure from conventional erythropoiesis-stimulating agents (ESAs) by targeting the body's physiological oxygen-sensing pathway. Unlike recombinant ESAs that provide exogenous erythropoietin, this compound stimulates the body's own endogenous erythropoietin production in a more physiological manner while simultaneously enhancing iron availability for erythropoiesis [1] [2].

The molecular mechanism of this compound centers on its inhibition of prolyl hydroxylase domain enzymes (PHDs), which normally tag hypoxia-inducible factor alpha (HIF-α) subunits for proteasomal degradation under normoxic conditions. By inhibiting these enzymes, this compound stabilizes HIF-α subunits (particularly HIF-1α and HIF-2α), allowing their translocation to the nucleus where they form active transcription complexes with HIF-β subunits. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of numerous genes involved in erythropoiesis and iron metabolism [2]. The resulting transcriptional program includes upregulation of erythropoietin gene expression, as well as genes encoding proteins involved in iron mobilization such as transferrin, transferrin receptor, and the iron exporter ferroportin [1]. Additionally, HIF stabilization leads to indirect suppression of hepcidin, further enhancing iron availability for hemoglobin synthesis [1].

Table 1: Key Genes Upregulated by HIF Stabilization with this compound

Gene Category Specific Genes Physiological Effect
Erythropoiesis Erythropoietin (EPO) Stimulation of red blood cell production in bone marrow
Iron Metabolism Transferrin (TF), Transferrin Receptor (TFRC), Ferroportin (SLC40A1) Enhanced iron absorption, transport, and mobilization from stores
Hepcidin Regulation Erythroferrone (ERFE) Suppression of hepcidin to increase iron availability

The following diagram illustrates the core molecular mechanism of this compound:

G Oxygen Oxygen PHD PHD Oxygen->PHD Enables Activity HIF_alpha HIF_alpha PHD->HIF_alpha Hydroxylates (Targets for Degradation) HIF_complex HIF_complex HIF_alpha->HIF_complex Stabilizes & Translocates This compound This compound This compound->PHD Inhibits HRE HRE HIF_complex->HRE Binds to HIF_beta HIF_beta HIF_beta->HIF_complex EPO_Gene EPO_Gene HRE->EPO_Gene Activates Transcription Iron_Genes Iron_Genes HRE->Iron_Genes Activates Transcription

Figure 1: Molecular Mechanism of this compound as an HIF-PH Inhibitor. Under normal oxygen conditions, PHD enzymes hydroxylate HIF-α subunits, targeting them for proteasomal degradation. This compound inhibits PHDs, stabilizing HIF-α subunits that form heterodimers with HIF-β, translocate to the nucleus, bind to hypoxia-response elements (HREs), and activate transcription of erythropoietin and iron metabolism genes.

Clinical Dosing Regimens in Non-Dialysis CKD Patients

The dosing regimen for this compound has been refined through several clinical trials, with distinct approaches for different patient populations. The DIALOGUE clinical trial program provided foundational evidence for dosing in both ESA-naïve and ESA-converted non-dialysis CKD patients, which was further validated in the subsequent MIYABI phase 3 program [1] [3] [4].

In ESA-naïve patients (DIALOGUE 1), fixed doses of this compound ranging from 25-75 mg once daily and 25-50 mg twice daily were evaluated over 16 weeks. The results demonstrated dose-dependent increases in hemoglobin levels of 1.4-2.0 g/dL from baseline, effectively correcting anemia in this population [3] [5]. For ESA-converted patients (DIALOGUE 2), starting doses of 25, 50, or 75 mg once daily were used, with subsequent titration based on hemoglobin response to maintain levels within the target range of 10.0-12.0 g/dL [1] [3]. The phase 3 MIYABI program further refined this approach, implementing a dose-initiation strategy based on previous ESA dose when converting patients from established ESA therapy to this compound [4].

Table 2: this compound Dosing Strategies in Non-Dialysis CKD Patients Based on Clinical Trials

Patient Population Study Starting Dose Dose Titration Target Hb Range Key Efficacy Findings
ESA-Naïve Patients DIALOGUE 1 [3] 25, 50, or 75 mg once daily; 25 or 50 mg twice daily Fixed dosing <10.5 g/dL at baseline Hb increase of 1.4-2.0 g/dL from baseline
ESA-Converted Patients DIALOGUE 2 [1] 25, 50, or 75 mg once daily Every 4 weeks based on Hb response 10.0-12.0 g/dL Maintained Hb levels with difference of up to 0.6 g/dL vs darbepoetin
ESA-Converted Patients MIYABI Phase 3 [4] 25 or 50 mg once daily based on previous ESA dose Regularly titrated to maintain Hb 11.0-13.0 g/dL Non-inferior to darbepoetin in maintaining Hb (LS mean difference: 0.13 g/dL)

The dose titration algorithm used in the clinical trials follows a structured approach. After initiation, hemoglobin levels are monitored every 2-4 weeks, with dose adjustments made based on the rate of hemoglobin change and absolute values relative to the target range. If hemoglobin increases too rapidly (>1 g/dL in 2 weeks) or exceeds the upper limit of the target range, dosing is interrupted until hemoglobin decreases to within the target range, then resumed at a lower dose [1]. This careful titration is essential for maintaining hemoglobin within the desired therapeutic window and minimizing excessive hemoglobin fluctuations.

The efficacy of this compound extends beyond hemoglobin correction to include beneficial effects on iron metabolism parameters. In non-dialysis patients, this compound treatment results in decreased hepcidin, ferritin, and transferrin saturation (TSAT), along with increased total iron binding capacity (TIBC), indicating enhanced iron availability for erythropoiesis [1] [6]. These changes in iron parameters reflect the pleiotropic effects of HIF stabilization on multiple aspects of erythropoiesis and iron metabolism, potentially reducing the need for intravenous iron supplementation in some patients.

Drug Interactions and Coadministration Considerations

A critical consideration in the clinical use of this compound is its significant interaction with oral iron supplements, which has been systematically evaluated in dedicated drug interaction studies. When this compound is coadministered with immediate-release oral iron supplements (e.g., iron(II) sulfate), the bioavailability of this compound is substantially reduced by 50-75% for AUC and 46-84% for Cmax, depending on prandial status [7]. This interaction results from the formation of insoluble complexes between this compound and multivalent cations like ferrous iron (Fe²⁺), dramatically reducing this compound dissolution and absorption.

The pharmacological impact of this interaction is clinically significant, with concomitant iron administration reducing the erythropoietin response (EPO AUC(0-24)) by 31-44% compared to this compound administration alone [7]. This attenuation of pharmacodynamic effect could potentially compromise the efficacy of this compound in correcting anemia if not properly managed. Interestingly, the interaction appears less pronounced with enteric-coated iron formulations, though these still demonstrate some reduction in this compound exposure [7].

Table 3: Effect of Time Separation on this compound-Iron Interaction in Fasted State

Time Between Iron and this compound Reduction in this compound AUC Reduction in this compound Cmax Effect on EPO Response
Concomitant administration 60-75% 60-84% 31-44% reduction in AUC(0-24)
Iron 2 hours before this compound 42% 52% Less pronounced reduction
Iron 4 hours before this compound 9% 10% Minimal effect

In contrast to the significant interaction with iron, calcium supplements have a more modest effect on this compound pharmacokinetics, reducing AUC and Cmax by 15% and 47%, respectively, without significant impact on the erythropoietin response [7]. This suggests that the chelation potential between this compound and calcium is substantially lower than with iron, though separation of administration may still be advisable.

Based on these findings, the recommended clinical practice is to separate oral iron administration from this compound by at least 4 hours to minimize this interaction. When this separation is implemented, the effect on this compound exposure becomes clinically insignificant, allowing patients to receive both medications without compromising efficacy [7]. This dosing strategy requires careful patient education and medication scheduling to ensure adherence to the appropriate timing of administration.

Experimental Protocols and Application Notes

Clinical Dosing Protocol for Non-Dialysis CKD Patients

For researchers designing clinical trials and clinical practitioners implementing this compound therapy, the following detailed protocol is recommended based on consolidated findings from phase 2 and 3 trials:

Dose Initiation:

  • For ESA-naïve patients: Begin with 50 mg once daily in the morning [3] [5]
  • For patients converting from ESAs: Base starting dose on previous ESA dose [4]:
    • Previous epoetin alfa <4,000 IU/week or darbepoetin alfa <15 μg/week: Start this compound 25 mg once daily
    • Previous epoetin alfa ≥4,000 IU/week or darbepoetin alfa ≥15 μg/week: Start this compound 50 mg once daily

Dose Titration and Monitoring:

  • Assess hemoglobin levels every 2 weeks for the first 6 weeks, then every 4 weeks during maintenance
  • If hemoglobin is below target range and rate of increase is <0.5 g/dL over 2 weeks:
    • Increase dose by 25 mg increments
  • If hemoglobin is above target range or increasing >1.0 g/dL over 2 weeks:
    • Withhold dose until hemoglobin decreases to target range, then restart at 25 mg lower dose
  • Maximum recommended dose: 150 mg once daily [1]

Coadministration Guidelines:

  • Administer this compound in the fasting state, at least 1 hour before or 2 hours after meals
  • Separate oral iron supplements by at least 4 hours before or after this compound administration [7]
  • Calcium supplements may be administered without special timing considerations, though separation when possible is preferable
Laboratory Assessment Protocol

Comprehensive monitoring of iron parameters is essential when managing this compound therapy. The following assessment protocol is recommended:

Baseline Assessment (prior to initiation):

  • Complete blood count with reticulocyte count
  • Iron studies: serum iron, TIBC, TSAT, ferritin
  • Hepcidin level (if available)
  • Renal function and electrolytes
  • Inflammatory markers (CRP)

Monitoring During Treatment:

  • Hemoglobin: every 2 weeks until stable, then every 4 weeks
  • Iron parameters (iron, TIBC, TSAT, ferritin): every 4 weeks for first 3 months, then every 8-12 weeks
  • Reticulocyte count: at 2 and 4 weeks after initiation or dose adjustment

The expected pattern of iron parameter changes in non-dialysis patients includes:

  • Decreased hepcidin, ferritin, and transferrin saturation (TSAT)
  • Increased total iron binding capacity (TIBC)
  • Stable or slightly decreased serum iron levels [1] [6]

These changes reflect the mobilization of iron from stores and enhanced iron availability for erythropoiesis mediated by HIF stabilization.

Pharmacodynamic Assessment Methodology

For researchers conducting clinical trials with this compound, the following methodologies for assessing pharmacodynamic effects have been employed in previous studies:

Erythropoietin Measurement:

  • Sample collection: Serial blood samples at pre-dose and 2, 4, 6, 8, 12, and 24 hours post-dose after initial administration
  • Assay methodology: Validated immunoassay or liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS)
  • Key parameters: EPO AUC(0-24), Cmax, Tmax [7]

Iron Metabolism Parameters:

  • Hepcidin measurement using LC-MS/MS [1]
  • Standard clinical chemistry methods for iron, TIBC, TSAT, ferritin
  • Sampling at baseline, week 5, 9, 13, and 17 during clinical trials [1]

The following diagram illustrates the recommended clinical decision pathway for this compound dosing:

G Start Start Initiate Initiate Start->Initiate Start Therapy Monitor Monitor Initiate->Monitor Below Below Monitor->Below Hb Below Target Within Within Monitor->Within Hb Within Target Above Above Monitor->Above Hb Above Target Increase Increase Below->Increase If increase rate <0.5 g/dL/2wk Continue Continue Within->Continue Continue Current Dose Withhold Withhold Above->Withhold Withhold Dose Increase->Monitor Continue->Monitor Resume Resume Withhold->Resume Resume at lower dose when Hb in range Resume->Monitor

Figure 2: Clinical Decision Pathway for this compound Dose Titration in Non-Dialysis CKD Patients. The algorithm outlines evidence-based dose adjustment decisions based on hemoglobin response and target ranges established in clinical trials.

Safety and Tolerability Profile

This compound has demonstrated a generally favorable safety profile in clinical trials of up to 52 weeks' duration. In pooled analyses from the phase 3 MIYABI program, the incidence of treatment-emergent adverse events was similar between this compound and ESA control groups (92.7% vs 96.3%, respectively) [4]. Most adverse events were mild or moderate in severity, with no unexpected safety signals identified during clinical development.

The cardiovascular safety profile of this compound is of particular interest given the historical concerns with ESA therapy. Available data indicate no significant difference in the incidence of cardiovascular adverse events between this compound and ESA-treated groups [6] [4]. Thromboembolic events, a known class concern with erythropoietic agents, occurred at similar rates between treatment groups, suggesting that this compound does not pose an increased risk compared to conventional ESAs when maintained within similar hemoglobin targets.

From a patient-centered perspective, treatment satisfaction with this compound has been evaluated using the Treatment Satisfaction Questionnaire for Medicine version II (TSQM-II). Results demonstrated that this compound was associated with significantly higher convenience domain scores compared to subcutaneous darbepoetin alfa, likely reflecting the preference for oral administration over injection [8]. Global satisfaction scores also favored this compound, though the differences were not statistically significant in all studies.

Conclusion

This compound represents a promising oral alternative to conventional ESAs for managing anemia in non-dialysis CKD patients. Its unique mechanism of action through HIF stabilization addresses multiple aspects of erythropoiesis, including endogenous erythropoietin production and enhanced iron availability. The recommended dosing regimen of 25-75 mg once daily, initiated based on previous ESA exposure status and carefully titrated to individual hemoglobin response, has demonstrated efficacy in correcting and maintaining hemoglobin levels within target ranges.

Critical to the successful clinical implementation of this compound is appropriate management of its interaction with oral iron supplements through separated administration. The provided protocols and monitoring guidelines, derived from robust clinical trial experience, offer researchers and clinicians a framework for optimizing therapy with this novel agent. As further clinical experience accumulates, this compound has the potential to expand treatment options for CKD patients with anemia, particularly those who prefer oral administration or have challenges with iron availability for erythropoiesis.

References

How to monitor iron parameters during Molidustat therapy

Author: Smolecule Technical Support Team. Date: February 2026

Monitoring Iron Parameters in Clinical Studies

The following table summarizes the changes in key iron parameters observed in patients with non-dialysis dependent chronic kidney disease (NDD-CKD) treated with Molidustat, compared to placebo or Erythropoiesis-Stimulating Agents (ESAs).

Parameter This compound vs. Placebo This compound vs. ESAs Clinical Implications
Hemoglobin (Hb) MD = +1.47 g/dL (P < 0.00001) [1] MD = +0.25 g/dL (P = 0.002) [1] Confirms drug efficacy; necessitates regular monitoring to avoid over-correction.
Hepcidin MD = -20.66 (P = 0.0002) [1] MD = -24.51 (P < 0.00001) [1] Suggests enhanced iron mobilization and utilization; supports rationale for reduced intravenous iron use.
Serum Iron Not significantly different [1] MD = -11.85 μg/dL (P < 0.00001) [1] Indicates increased iron consumption for erythropoiesis; risk of functional iron deficiency.
Transferrin Saturation (TSAT) Not significantly different [1] MD = -5.29% (P < 0.00001) [1] A key marker for functional iron deficiency; guides decisions on iron supplementation.
Ferritin MD = -90.01 ng/mL (P < 0.00001) [1] Not significantly different [1] Indicates reduction in iron stores.

Drug Interaction & Dosing Protocol

This compound's absorption is significantly impaired by concurrent oral iron intake. The following protocol, based on pharmacokinetic studies, outlines how to manage this interaction [2].

Interacting Substance Administration Timing Impact on this compound Exposure (AUC) Impact on EPO Response (AUC(0-24)) Recommended Dosing Separation
Iron(II) Sulfate (Fasted) Concomitant Reduction of 50-75% [2] Reduction of 31-44% [2] Administer oral iron at least 4 hours before this compound. A 4-hour gap reduces absorption interference to ~10% [2].
Iron(II) Sulfate (Fed) Concomitant Reduction of 50-75% [2] Reduction of 31-44% [2] Same as fasted state. Food does not mitigate interaction.
Calcium Acetate Concomitant Reduction of 15% [2] No significant impact [2] No time separation required.

Application Notes for Researchers

  • Baseline Assessment is Critical: Obtain a full iron panel (including serum iron, ferritin, TSAT, and hepcidin) before initiating therapy to establish a baseline and identify pre-existing iron deficiency [1].
  • Monitor for Functional Iron Deficiency: The increased erythropoiesis driven by this compound can rapidly consume iron reserves, leading to functional iron deficiency (characterized by low TSAT with normal or high ferritin) [1]. Be prepared to supplement with intravenous iron to support the response to this compound.
  • Adhere to Dosing Separation: The efficacy of this compound is contingent on proper dosing separation from oral iron. Patient education on this schedule is crucial for clinical trial compliance and outcomes [2].
  • Safety Monitoring: While the focus is on iron parameters, standard safety monitoring for patients with CKD should continue. Clinical studies have reported that this compound's safety profile is comparable to ESAs, with no significant difference in the incidence of severe adverse events, death, or cardiovascular events [1].

This compound Mechanism and Iron Monitoring Pathway

The diagram below illustrates how this compound works and why monitoring iron parameters is essential for its effective use.

This compound This compound (HIF-PH Inhibitor) HIF Stabilized HIF-α This compound->HIF  Inhibits GI_Tract GI Tract This compound->GI_Tract  Co-administration  Reduces Absorption EPO_Production Increased EPO Gene transcription HIF->EPO_Production New_RBCs New Red Blood Cell Production EPO_Production->New_RBCs Iron_Utilization Increased Iron Utilization New_RBCs->Iron_Utilization  Requires Iron_Pool Body Iron Pool Iron_Utilization->Iron_Pool  Depletes Monitoring Monitor Iron Parameters: • Serum Iron ↓ • TSAT ↓ • Ferritin ↓ • Hepcidin ↓ Iron_Utilization->Monitoring  Leads to Oral_Iron Oral Iron Supplement Oral_Iron->GI_Tract GI_Tract->Iron_Pool  Absorbs

Experimental Protocol for Iron Parameter Assessment

This protocol provides a methodology for monitoring iron status in a clinical study of this compound.

  • Primary Objective: To evaluate the changes in iron metabolism and storage in patients with CKD-related anemia treated with this compound over a 12-week period.
  • Key Endpoints: Change from baseline in serum iron, ferritin, TSAT, hepcidin, and total iron-binding capacity (TIBC).
  • Study Population: Adult patients with NDD-CKD and anemia.
  • Treatment Regimen: Once-daily oral this compound. Dose titration may be performed based on Hb response, starting from 25-75 mg [2] [3].

Sample Collection & Analysis:

  • Baseline Visit (Day 1): Collect blood samples for Hb and full iron panel (serum iron, ferritin, TSAT, hepcidin, TIBC) prior to the first dose.
  • Follow-up Visits (Weeks 2, 4, 8, 12): Collect blood samples for Hb and iron panel. Time blood draws relative to the last this compound dose.
  • Sample Processing: Centrifuge blood samples to obtain serum or plasma. Aliquot and store frozen at -80°C until batch analysis.
  • Biomarker Assays:
    • Hb: Measure using a standard automated hematology analyzer.
    • Serum Iron and TIBC: Analyze using a colorimetric assay.
    • Ferritin: Measure using an immunoturbidimetric or chemiluminescent immunoassay.
    • Hepcidin: Quantify using a commercial enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

Key Takeaways for Protocol Design

  • Proactive Iron Management: Protocols should anticipate increased iron use and include clear guidelines for iron supplementation based on TSAT and ferritin levels to prevent the stalling of erythropoiesis.
  • Standardize Timing: To ensure consistent data, fix the time window for administering this compound and collecting blood samples across all study participants.
  • Control for Confounders: Account for oral iron intake by standardizing its timing (e.g., 4+ hours before this compound) or by documenting any deviations, as this is a major confounding variable [2].

References

Molidustat dose titration based on hemoglobin levels

Author: Smolecule Technical Support Team. Date: February 2026

Detailed Titration Protocol & Monitoring

A typical dose titration protocol, synthesized from the aforementioned trials, involves the following steps [1] [2]:

  • Initiating Therapy:
    • Baseline Assessment: Confirm anemia is due to CKD and establish baseline Hb/Hct.
    • Starting Dose: The most commonly used starting dose in phase 3 human trials for adults was 75 mg of molidustat administered orally once daily [2]. In veterinary medicine for cats, the product Varenzin-CA1 is used in 28-day cycles [3].
  • Dose Titration Logic:
    • Hb below target range: Increase the daily this compound dose.
    • Hb rising too rapidly (e.g., increase >1.0 g/dL in 2 weeks): Decrease the daily this compound dose.
    • Hb within target range: Maintain the current dose.
    • Hb above target range: Withhold dose until Hb declines to the target range, then re-initiate at a lower dose.
    • Dose adjustments are typically made in 25 mg increments (e.g., from 75 mg to 100 mg or down to 50 mg).
  • Monitoring Schedule:
    • Hb/Hct: Check levels weekly after treatment initiation until stable within the target range, then at least monthly during maintenance [3] [1].
    • Iron Metabolism: Monitor iron status (ferritin, TSAT) before and during treatment. Iron supplementation is often required to support the increased erythropoiesis [4].

Critical Safety Monitoring

Vigilant safety monitoring is essential during treatment.

  • Risk of Polycythemia: The most significant risk is an excessive increase in red blood cells, leading to elevated hematocrit and potential thromboembolic events [3].
  • Hypertension: Monitor blood pressure, as increases have been observed [3] [5].
  • Other Considerations: In cats, seizures have been reported as a rare but serious side effect, and the drug is contraindicated in cats with a history of seizures [3].

Experimental Protocol for Preclinical/Mechanistic Studies

For researchers investigating the mechanism of action or efficacy in animal models, the following protocol provides a framework.

Objective: To evaluate the pharmacodynamic effects and dose-response relationship of this compound on erythropoiesis in a controlled preclinical setting.

Materials:

  • Test Article: this compound sodium suspension in specified vehicles (e.g., at 5% and 10% concentrations) [6].
  • Animals: Healthy or anemic model subjects (e.g., adult cats, rodents).
  • Equipment: Hematology analyzer, equipment for plasma separation, HPLC-MS/MS for drug concentration analysis, ELISA for EPO measurement [6].

Methodology:

  • Dosing Regimen: Administer this compound orally once daily under fasting conditions. A common approach is to test multiple dose levels (e.g., 0, 5, and 10 mg/kg) against a vehicle control [6].
  • Blood Collection & Analysis:
    • Schedule: Collect blood at regular intervals before, during, and after the treatment phase (e.g., weekly for 14 weeks) [6].
    • Key Hematologic Parameters: Hematocrit (HCT), Hemoglobin (Hb), Red Blood Cell (RBC) count, Reticulocyte count, Reticulocyte Hemoglobin Concentration (CHr) [6].
    • Pharmacokinetic/Pharmacodynamic Sampling: On specific days, collect blood at multiple timepoints (e.g., pre-dose, 2, 6, and 24 hours post-dose) to measure plasma concentrations of this compound and erythropoietin (EPO) [6].
  • Stopping Criteria: Define a HCT upper limit (e.g., 60%) for animal welfare, at which point dosing is ceased to avoid complications from excessive blood viscosity [6].

Visualization of Workflow

The following diagram illustrates the this compound dose titration logic based on hemoglobin response, providing a clear decision-making pathway for clinicians and researchers.

titration_workflow start Start this compound (Common Start: 75 mg OD) decision_current_hb Current Hb Level? start->decision_current_hb result_below Hb Below Target decision_current_hb->result_below  Yes result_within Hb Within Target decision_current_hb->result_within   result_above Hb Above Target decision_current_hb->result_above  Yes action_increase Increase Dose (e.g., by 25 mg) result_below->action_increase action_maintain Maintain Current Dose result_within->action_maintain action_withhold Withhold Dose Until Hb in Range result_above->action_withhold monitor Continue Regular Hb Monitoring action_increase->monitor action_maintain->monitor action_withhold->monitor monitor->decision_current_hb  Next Cycle (e.g., 4 weeks)

Key Findings on Efficacy and Safety

The clinical data reveals a consistent profile of this compound's effects.

Aspect Key Findings
Efficacy in NDD-CKD This compound significantly increased Hb vs. placebo (MD=1.47 g/dL, P<0.00001) and was superior to ESAs (MD=0.25 g/dL, P=0.002) [4].
Efficacy in DD-CKD This compound was non-inferior to ESAs in maintaining Hb levels (MD=-0.18 g/dL, P=0.23) [4].
Iron Metabolism This compound improves iron utilization. In NDD patients, it significantly reduced hepcidin, ferritin, and iron vs. ESAs or placebo [4].
Safety Profile Generally well-tolerated. Most adverse events are mild/moderate. No significant difference vs. ESAs in severe adverse events, death, or cardiovascular events [1] [4]. Common adverse reaction in cats is vomiting [3] [5].

References

Molidustat clinical trial inclusion criteria for renal anemia

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Designs and Inclusion Criteria

The phase III "MIYABI" program comprised multiple studies to evaluate the efficacy and safety of molidustat compared to erythropoiesis-stimulating agents (ESAs) like darbepoetin alfa [1] [2]. The core design and patient eligibility criteria for these studies are summarized below.

Table 1: Design and Key Inclusion Criteria of Phase III MIYABI Trials

Trial Identifier & Name Patient Population Key Inclusion Criteria (Hemoglobin) Trial Design & Comparator Primary Efficacy Endpoint(s)

| MIYABI ND-C (NCT03350321) [1] | NDD-CKD, ESA- naïve | Mean Hb between ≥80 and <100 g/L [2] (approx. 8.0-10.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] | • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] | | MIYABI ND-M (NCT03350347) [1] [3] | NDD-CKD, on ESA | Mean Hb between ≥100 and <130 g/L [2] (approx. 10.0-13.0 g/dL) | Randomized, open-label, parallel-group vs. Darbepoetin alfa (52 weeks) [1] | • Mean Hb during weeks 30-36 within target range (110-130 g/L) • Non-inferiority of Hb change from baseline [1] | | MIYABI HD-M (NCT03543657) [2] | DD-CKD (Hemodialysis), on ESA | Mean Hb between ≥95 and <120 g/L (approx. 9.5-12.0 g/dL) | Randomized, double-blind, double-dummy, active-controlled vs. Darbepoetin alfa (52 weeks) [2] | • Non-inferiority of Hb change from baseline [2] | | MIYABI HD-C (NCT03351166) [2] | DD-CKD (Hemodialysis), ESA- naïve | Mean Hb between ≥80 and <100 g/L [2] (approx. 8.0-10.0 g/dL) | Single-arm, multicenter (24-week treatment) [2] | Rate of rise in Hb (g/L/week) at first dose change up to week 8 [2] | | MIYABI PD (NCT03418168) [2] | DD-CKD (Peritoneal Dialysis), with or without ESA | ESA-untreated: ≥80 and <110 g/L; ESA-treated: ≥100 and <130 g/L [2] | Single-arm, multicenter (36-week treatment) [2] | Responder rate [2] |

General Inclusion and Exclusion Principles: Across the trials, general inclusion criteria required adults (aged ≥20 years in Japan trials) with a diagnosis of renal anemia due to CKD [2] [3]. Key exclusion criteria typically encompassed conditions such as:

  • Non-renal anemia causes
  • Recent history of thromboembolic events or cardiovascular incidents
  • Uncontrolled hypertension
  • Certain types of cancer [2] [4]

Efficacy and Safety Data Summary

A 2024 meta-analysis of six randomized controlled trials provides a consolidated view of this compound's performance against placebos and ESAs [5] [6].

Table 2: Efficacy and Iron Metabolism Outcomes from Meta-Analysis (2024)

Outcome Measure Patient Population This compound vs. Placebo (Mean Difference) This compound vs. ESA (Mean Difference)
Change in Hb (ΔHb) NDD-CKD +1.47 g/dL (95% CI: 1.18 to 1.75; P<0.00001) [5] [6] +0.25 g/dL (95% CI: 0.09 to 0.40; P=0.002) [5] [6]
Change in Hepcidin (Δhepcidin) NDD-CKD -20.66 (95% CI: -31.67 to -9.66; P=0.0002) [5] [6] -24.51 (95% CI: -29.12 to -19.90; P<0.00001) [5] [6]
Change in Iron (Δiron) NDD-CKD Not Reported -11.85 (95% CI: -15.52 to -8.18; P<0.00001) [5]
Change in TSAT (ΔTSAT) NDD-CKD Not Reported -5.29 (95% CI: -6.81 to -3.78; P<0.00001) [5]
Change in Ferritin (Δferritin) NDD-CKD -90.01 (95% CI: -134.77 to -45.25; P<0.00001) [5] Not Significant [5]
Change in Hb (ΔHb) DD-CKD Not Applicable -0.18 g/dL (95% CI: -0.47 to 0.11; P=0.23) [5] [6]

Safety Profile: The meta-analysis found no significant difference in the incidence of serious adverse events (SAEs), mortality, and cardiovascular adverse events between this compound and ESA treatment groups [5] [6]. This indicates that this compound has a comparable safety profile to ESAs in the treatment of renal anemia.

Molecular Mechanism and Experimental Protocol

Mechanism of Action this compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its mechanism can be visualized as follows:

G Oxygen Oxygen HIF_PH HIF_PH Oxygen->HIF_PH  Promotes HIF_alpha HIF-α HIF_PH->HIF_alpha  Degrades HIF_beta HIF-β HIF_alpha->HIF_beta  Dimerizes Nucleus Nucleus HIF_beta->Nucleus  Translocates to EPO_Gene EPO Gene Expression Nucleus->EPO_Gene Iron_Genes Genes for Iron Mobilization Nucleus->Iron_Genes Erythropoiesis Erythropoiesis EPO_Gene->Erythropoiesis  Stimulates Hepcidin Hepcidin Iron_Genes->Hepcidin  Suppresses This compound This compound This compound->HIF_PH  Inhibits Iron_Utilization Iron_Utilization Hepcidin->Iron_Utilization  Enhances

This diagram illustrates how this compound, by inhibiting HIF-PH, stabilizes HIF-α subunits. These subunits dimerize with HIF-β, translocate to the nucleus, and activate the transcription of erythropoietin (EPO) and genes involved in iron metabolism (e.g., reducing hepcidin), thereby simultaneously stimulating erythropoiesis and improving iron availability [5] [2] [4].

Detailed Experimental Protocol The following workflow outlines the core methodology from the phase III studies [1] [2]:

G Screening Screening Randomization Randomization Screening->Randomization Hb_Inclusion Confirm Hb within trial-specific range Screening->Hb_Inclusion ESA_Status Confirm ESA-naïve or ESA-treated status Screening->ESA_Status Molidustat_Group Molidustat_Group Randomization->Molidustat_Group ESA_Control_Group ESA_Control_Group Randomization->ESA_Control_Group  e.g., Darbepoetin alfa Molidustat_Dosing Oral administration Starting dose: 75 mg/day Molidustat_Group->Molidustat_Dosing ESA_Dosing Subcutaneous injection Per approved label ESA_Control_Group->ESA_Dosing Dose_Titration Dose_Titration Molidustat_Dosing->Dose_Titration ESA_Dosing->Dose_Titration IVRS Dose adjustment via Interactive Voice/Web Response System Target Hb: 110-130 g/L Dose_Titration->IVRS Efficacy_Evaluation Primary Evaluation Period (e.g., Mean Hb from Week 30 to 36) IVRS->Efficacy_Evaluation Safety_Monitoring Safety & Pharmacokinetics (Up to 52 weeks) Efficacy_Evaluation->Safety_Monitoring Continuous

Key Protocol Elements:

  • Dosing and Titration: The starting dose for this compound was typically 75 mg once daily [2]. Doses for both this compound and the active comparator (darbepoetin alfa) were adjusted regularly, often every 4 weeks, using an interactive voice/web response system (IVRS) to maintain individual patient Hb levels within a narrow target range (e.g., ≥110 and <130 g/L) [1].
  • Primary Endpoint Assessment: The primary efficacy endpoint was assessed during a predefined evaluation period (e.g., weeks 30-36 of a 52-week treatment period) to measure sustained Hb control [1] [3].
  • Key Secondary Endpoints: These included responder rates, the proportion of patients with Hb levels within the target range over time, and safety parameters [2] [3].

Conclusion and Research Implications

The clinical trial data demonstrates that this compound is an effective oral alternative to injectable ESAs for managing renal anemia. It is particularly effective in non-dialysis-dependent CKD patients, showing superior hemoglobin correction compared to placebo and a slight but significant improvement over ESAs, coupled with positive effects on iron metabolism [5] [6]. For dialysis-dependent patients, this compound is non-inferior to ESAs in maintaining hemoglobin levels [5] [6].

Patient-Centered Outcomes: A post-hoc analysis of the MIYABI ND-C and ND-M trials revealed that patient-reported treatment satisfaction, especially regarding convenience, was higher with oral this compound than with subcutaneous darbepoetin alfa [7]. This highlights a significant potential benefit for long-term treatment adherence in chronic conditions.

Ongoing post-marketing observational studies (e.g., NCT number not available in search results but referenced as an active study [8]) continue to monitor the long-term safety and effectiveness of this compound in real-world clinical practice, which will further inform its role in treating renal anemia.

Reference List

  • BMJ Open. 2019;9(6):e026704. doi:10.1136/bmjopen-2018-026704. Design and rationale of two phase III studies of this compound in NDD-CKD [1].
  • Heliyon. 2024;10(9):e30621. doi:10.1016/j.heliyon.2024.e30621. The efficacy and safety of this compound for anemia in dialysis-dependent and non-dialysis-dependent CKD patients: a meta-analysis [5].
  • Heliyon. 2024;10(9):e30621. doi:10.1016/j.heliyon.2024.e30621. (Duplicate reference from another source) [6].
  • BMJ Open. 2019;9(6):e026602. doi:10.1136/bmjopen-2018-026602. Design and rationale of three phase III studies of this compound in DD-CKD [2].
  • Clin Exp Nephrol. 2023;27:651–659. doi:10.1007/s10157-023-02353-x. Treatment satisfaction with this compound in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials [7].
  • Clin J Am Soc Nephrol. 2019;14(1):28-39. doi:10.2215/CJN.02510218. Effects of this compound in the Treatment of Anemia in CKD (Phase IIb DIALOGUE studies) [4].
  • ClinicalTrials.gov Identifier: NCT03350347. A study of this compound for maintenance treatment of renal anemia in non-dialysis subjects (MIYABI ND-M) [3].
  • ClinicalTrials.gov (Veeva). Observational Study of this compound in Japanese Patients With Renal Anemia [8].

References

Comprehensive Application Notes and Protocols for Molidustat Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Mechanism of Action

Molidustat is a potent, reversible inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH). Its primary mechanism of action involves stabilizing hypoxia-inducible factor-alpha (HIF-α) subunits by preventing their oxygen-dependent degradation. [1] This stabilization mimics a state of cellular hypoxia, leading to the translocation of HIF-α to the nucleus, dimerization with HIF-β, and subsequent transcription of hypoxia-responsive genes, including erythropoietin (EPO). [1] [2] The induced EPO then stimulates erythropoiesis in the bone marrow. Furthermore, HIF stabilization also upregulates genes involved in iron metabolism (e.g., facilitating iron transport and reducing hepcidin levels), thereby enhancing iron availability for red blood cell production. [3] [2] This dual action on erythropoiesis and iron homeostasis makes it a valuable therapeutic agent for anemia of chronic kidney disease (CKD).

Treatment Duration and Monitoring Protocols

This compound treatment protocols differ significantly between veterinary and human clinical use, primarily in treatment cycles and monitoring intensity. The following tables summarize the core parameters for both applications.

Table 1: this compound Treatment Protocol for Feline Chronic Kidney Disease (FDA Conditionally Approved)

Parameter Specification
Indication Control of nonregenerative anemia associated with CKD in cats [4] [5]
Dosage 2.3 mg/lb (5 mg/kg) body weight, orally, once daily [4] [6]
Treatment Cycle Up to 28 consecutive days, followed by a mandatory treatment pause of at least 7 days [4] [1]
Dose Adjustment Dose is rounded to the nearest 0.1 mL using the provided syringe; no daily adjustment based on weight [4]
Monitoring Start Hematocrit (HCT) or Packed Cell Volume (PCV) should be monitored weekly starting around Day 14 of the treatment cycle [4] [6]
Monitoring During Pause HCT/PCV should be checked periodically (e.g., weekly, bi-weekly, or monthly) after treatment cessation [4]
Re-treatment Criteria A new 28-day treatment cycle is initiated when HCT/PCV falls below the lower limit of the reference range, after a minimum 7-day pause [4] [6]
Treatment Cessation Discontinue if HCT/PCV exceeds the upper limit of the reference range or if no response is observed after 3 weeks [4]

Table 2: this compound Treatment Protocol in Human Clinical Trials (Renal Anemia)

Parameter Specification
Indication Anemia in patients with Chronic Kidney Disease (CKD), both dialysis-dependent (DD) and non-dialysis-dependent (NDD) [7] [3] [8]
Standard Dosage 75 mg once daily is a common starting dose, with subsequent titration every 4 weeks based on Hb response [7] [8]
Treatment Duration Long-term, continuous treatment studied in clinical trials for up to 52 weeks [8]
Dose Titration Dose is titrated (e.g., 25 mg, 50 mg, 75 mg, 100 mg, 150 mg) to maintain hemoglobin (Hb) within a target range (e.g., ≥10.0 to <12.0 g/dL) [7] [8]
Monitoring Frequency Intensive monitoring, especially during initiation: weekly for the first 4 weeks, then every 2 weeks until week 8, and every 4 weeks thereafter [7]
Efficacy Evaluation Primary efficacy is often evaluated during a stable evaluation period (e.g., weeks 30-36 of a 52-week study) [8]
Rescue Treatment Allowed at investigator's discretion for lack of efficacy (e.g., Hb < 8.0 g/dL) [7]
Detailed Experimental Protocol for Veterinary Clinical Use

This protocol is designed for researchers conducting studies in feline subjects with CKD-associated anemia.

  • 1. Subject Selection & Baseline Assessment

    • Inclusion Criteria: Client-owned cats with a confirmed diagnosis of CKD and associated nonregenerative anemia (PCV < 28%). Cats should be stratified according to IRIS (International Renal Interest Society) CKD stage. [4]
    • Exclusion Criteria: Cats with known hypersensitivity to this compound; pregnant, lactating, or breeding cats; cats with a history of seizures or predisposed to thromboembolic disease; and cats under 1 year of age. [4] [1] [9]
    • Baseline Data: Record body weight, complete blood count (CBC) with PCV/HCT, serum biochemistry (including potassium, creatinine, and phosphorus), and systolic blood pressure. [4]
  • 2. Dosing and Administration

    • Calculate the dose based on the baseline body weight (2.3 mg/lb or 5 mg/kg). [6]
    • Administer the dose orally once daily using the provided dosing syringe. Shake the suspension well before use. [4]
    • If vomiting occurs within 15 minutes of administration, do not re-dose; consider the cat dosed for that day. [1]
  • 3. Treatment Cycle & Monitoring Schedule

    • Days 0-28 (Treatment): Administer this compound daily.
    • Day 14: Perform first PCV/HCT check. If PCV/HCT is above the upper limit of the reference range, discontinue treatment.
    • Days 21, 28: Perform weekly PCV/HCT checks. Discontinue treatment if target upper limit is exceeded.
    • Day 28+ (Treatment Pause): After the 28-day cycle, enforce a mandatory treatment pause of at least 7 days.
    • Monitor PCV/HCT periodically (e.g., weekly) during the pause.
    • Re-initiation: When PCV/HCT declines below the lower limit of the reference range, a new 28-day treatment cycle can be started, provided the 7-day pause has been observed.
  • 4. Data Collection & Endpoint Assessment

    • Primary Efficacy Endpoint: The proportion of cats showing a positive response, defined as a relative increase in HCT of >25% above baseline or an absolute increase of ≥4% by day 28. [5]
    • Safety Endpoints: Record all adverse events, with particular attention to vomiting, thromboembolic events, seizures, hypertension, and changes in clinical pathology parameters (serum potassium, creatinine, phosphorus). [4] [9]
Detailed Experimental Protocol for Human Clinical Trials

This protocol outlines a standard design for a Phase 3 efficacy and safety study of this compound in human patients with renal anemia, based on the MIYABI program. [8]

  • 1. Study Design

    • A randomised, open-label, active-controlled (e.g., versus darbepoetin alfa), parallel-group, multicenter trial. [8]
    • Duration: 52-week treatment period, with a primary efficacy evaluation period between weeks 30-36. [8]
  • 2. Patient Population

    • Inclusion: Adult patients (≥20 years) with CKD (eGFR <60 mL/min/1.73 m²) and anemia, either ESA-naïve (correction study) or previously on ESA (maintenance study). Hb levels must be within a prespecified range (e.g., ≥8.0 to <10.0 g/dL for correction). [7] [8]
    • Exclusion: Patients with non-renal anemia, significant blood loss, active hemolysis, or recent cardiovascular/cerebrovascular events. [7]
  • 3. Dosing and Titration

    • Starting Dose: this compound 75 mg, orally, once daily. [7]
    • Titration Schedule: The dose is adjusted every 4 weeks based on the patient's Hb levels to maintain them within the target range (e.g., ≥10.0 to <12.0 g/dL). An interactive voice/web response system (IVRS/IWRS) can be used to standardize titration. [7] [8]
    • Rescue Therapy: Protocol-defined rescue treatment (e.g., blood transfusion or ESA) is permitted if Hb falls below a critical threshold (e.g., <8.0 g/dL). [7]
  • 4. Assessment Schedule

    • Screening (Week -12 to 0): Obtain informed consent, assess eligibility, and collect baseline Hb (mean of at least two measurements).
    • Treatment Phase (Weeks 0-52):
      • High-Frequency Monitoring (Weeks 0-8): Hb measurements weekly for the first 4 weeks, then every 2 weeks until week 8.
      • Low-Frequency Monitoring (Weeks 8-52): Hb measurements every 4 weeks.
      • Efficacy Evaluation Period (Weeks 30-36): Hb levels during this period are used for the primary efficacy analysis.
    • Safety Monitoring: Adverse events are recorded throughout the study. Special attention is given to adverse events of special interest (AESIs), including thromboembolic events, mortality, myocardial infarction, and stroke. [7] [8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the molecular mechanism of this compound and a generalized workflow for clinical trial protocols.

Molecular Mechanism of this compound Action

Clinical Trial Workflow for Human Subjects

workflow Start Screening & Enrollment Baseline Baseline Assessment (Hb, Iron Panel, eGFR) Start->Baseline Randomize Randomization Baseline->Randomize Molidustat_arm This compound Arm (Start: 75 mg OD) Randomize->Molidustat_arm Control_arm Control Arm (e.g., Darbepoetin alfa) Randomize->Control_arm Monitor High-Frequency Monitoring (Hb: Weekly for 4 wks, then bi-weekly) Molidustat_arm->Monitor Titrate Dose Titration (Every 4 weeks based on Hb) Evaluate Primary Evaluation (Hb levels from Wk 30-36) Titrate->Evaluate Stable dose period Monitor->Titrate After Wk 4 Safety Long-term Safety & Efficacy Monitoring (to Wk 52) Evaluate->Safety End Study Completion Safety->End

Efficacy and Safety Data Summary

Table 3: Summary of Efficacy and Safety Findings from Clinical Studies

Study Population Efficacy Findings Safety Findings
Feline (CKD) In field studies, a reasonable expectation of efficacy was established. A percentage of cats showed increased HCT (>25% relative or ≥4% absolute increase from baseline) by Day 28. [5] Most Common: Vomiting (52.7% of cats). [4] [9] Serious: Suspected thromboembolism, seizures, increased systolic blood pressure, and mild transient hyperkalemia. [4]
Human (NDD-CKD) ΔHb from baseline was significantly higher for this compound than for placebo [MD=1.47 g/dL] and for ESAs [MD=0.25 g/dL]. This compound also significantly reduced hepcidin, iron, and transferrin saturation (TSAT) compared to ESAs. [3] No significant difference in the incidence of serious adverse events (SAEs), death, or cardio-related adverse events compared to ESA group. [3]
Human (DD-CKD) This compound showed non-inferiority to ESAs in increasing and maintaining Hb levels. [MD=-0.18 g/dL, not significant]. Effects on iron, ferritin, and hepcidin were similar to ESAs. [7] [3] Well tolerated with no new safety signals. No adverse events of special interest reported in a 24-week correction study. [7] [3]

Conclusion

This compound represents a novel oral therapeutic class for managing anemia in CKD by targeting the body's physiological oxygen-sensing pathway. The application notes and detailed protocols provided here highlight critical differences in treatment strategy: cyclic administration with intensive monitoring in veterinary medicine versus long-term, titrated dosing in human medicine. Researchers must adhere to these distinct protocols to ensure efficacy and patient safety. The drug's ability to concurrently address EPO production and iron metabolism offers a significant advantage, though vigilance for adverse events like vomiting and thromboembolism is paramount. Future research directions may include exploring its use in other anemia types and further refining long-term risk-benefit profiles.

References

Comprehensive Application Notes and Protocols: Molidustat Combination Therapy with Iron Supplementation in Renal Anemia

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Background

Molidustat (BAY 85-3934) represents a novel class of orally bioavailable hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) currently under investigation for treating anemia associated with chronic kidney disease (CKD). Unlike conventional erythropoiesis-stimulating agents (ESAs) that require parenteral administration, this compound offers the advantage of oral dosing while simultaneously addressing both erythropoietin deficiency and iron dysregulation—two fundamental pathophysiological components of renal anemia. The therapeutic rationale for this compound stems from its ability to stabilize HIF-α subunits (both HIF-1α and HIF-2α), leading to transcription of hypoxia-responsive genes that coordinate erythropoiesis and iron metabolism [1].

The combination of this compound with iron supplementation represents a sophisticated approach to anemia management that leverages the drug's dual mechanisms of action. Through HIF-2α stabilization, this compound directly upregulates the iron exporter ferroportin, facilitating iron mobilization from storage sites, while indirectly suppressing hepcidin expression via enhanced erythropoietic activity [1]. This coordinated regulation of iron metabolism significantly improves iron availability for erythropoiesis, potentially reducing the required doses of both this compound and supplemental iron. Additionally, HIF-1α stabilization increases transcription of transferrin and transferrin receptors, further optimizing iron utilization for hemoglobin synthesis [1]. This application note provides detailed protocols and evidence-based guidance for implementing this compound-iron combination therapy in both research and clinical settings.

Iron Metabolism Effects and Clinical Efficacy

Differential Effects on Iron Parameters

This compound exerts distinct effects on iron metabolism parameters that vary significantly between non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD populations. These differences reflect the altered iron homeostasis and inflammatory states characteristic of advanced CKD patients requiring renal replacement therapy. Understanding these population-specific responses is essential for optimizing iron supplementation strategies when administering this compound.

Table 1: Effects of this compound on Iron Metabolism Parameters in CKD Patients

Parameter Non-Dialysis-Dependent (NDD) Patients Dialysis-Dependent (DD) Patients
TSAT Decreases [1] [2] Increases or remains stable [1] [2]
Hepcidin Significantly decreases [1] [2] Remains stable [1] [2]
Ferritin Decreases [1] [2] Increases [1] [2]
Serum Iron Decreases [1] Increases [1]
TIBC Increases [1] Remains stable or slightly increases [1] [2]
Clinical Interpretation Enhanced iron utilization and mobilization Improved iron availability with reduced inflammation

The divergent response patterns between NDD and DD patients highlight the complex interplay between this compound and the uremic microenvironment. In NDD-CKD patients, this compound reduces hepcidin levels by approximately 20-25 ng/mL more than ESAs, facilitating iron release from storage sites and resulting in decreased ferritin and increased TIBC [2]. This effect creates a favorable iron utilization profile that enhances erythropoietic efficiency. Conversely, in DD-CKD patients, hepcidin remains largely unchanged while TSAT shows modest improvement (approximately 4% increase compared to ESAs), suggesting alternative mechanisms for iron mobilization in the dialysis population [1] [2]. These differences underscore the necessity for population-specific dosing protocols when combining this compound with iron supplementation.

Comparative Efficacy Data

Table 2: Comparative Efficacy of this compound Versus ESAs in CKD Anemia

Efficacy Parameter This compound in NDD-CKD ESAs in NDD-CKD This compound in DD-CKD ESAs in DD-CKD
ΔHb from baseline (g/dL) +1.47 vs placebo [2] +0.25 vs ESA [2] +1.70 in ESA-naïve [3] -0.18 vs ESA [2] Comparable [2]
Hb response rate Comparable to ESA [4] 48-78% [3] Non-inferior to ESA [4] Maintenance [4]
ΔHepcidin from baseline -20.66 vs placebo [2] -24.51 vs ESA [2] Variable increase +1.20 vs ESA [2] Stable [2]
IV iron requirements Reduced [3] Protocol-dependent Possibly reduced [3] Protocol-dependent

Clinical trial data from the DIALOGUE program demonstrated that this compound effectively increased and maintained hemoglobin levels within target ranges (10-12 g/dL) across different CKD populations [1]. In treatment-naïve NDD patients, this compound achieved a significantly greater hemoglobin increase compared to placebo (mean difference +1.47 g/dL) and a modest but statistically significant advantage over ESAs (mean difference +0.25 g/dL) [2]. The MIYABI phase 3 program confirmed the non-inferiority of this compound compared to darbepoetin alfa in maintaining hemoglobin levels in DD-CKD patients over 52 weeks, with comparable safety profiles [4]. A noteworthy finding across studies was that this compound's effects on hemoglobin were achieved with reduced hepcidin levels and optimized iron parameters, supporting its role in improving iron utilization for erythropoiesis [1] [2].

Combination Therapy Protocols

Drug-Drug Interaction Management

The coadministration of this compound with oral iron supplements presents significant pharmacokinetic challenges that must be addressed through strategic timing of administration. Investigation of this interaction revealed that simultaneous administration of this compound with iron(II) sulfate reduces this compound AUC by 50-75% and Cmax by 46-84%, with corresponding reductions in erythropoietin response (EPO AUC(0-24) reduced by 31-44%) [5]. This substantial decrease in bioavailability stems from the formation of poorly soluble complexes between this compound and multivalent cations, primarily Fe²⁺, in the gastrointestinal tract.

  • Optimal Time Separation: Based on dedicated drug interaction studies, oral iron supplements should be administered at least 4 hours before this compound dosing. This interval reduces the interaction to clinically acceptable levels (approximately 9% reduction in AUC and 10% reduction in Cmax) [5]. When this separation is not feasible, alternative iron formulations (such as intravenous iron) should be considered to avoid compromised this compound efficacy.

  • Formulation Considerations: Enteric-coated iron formulations (e.g., iron(II) glycine sulphate complex) do not significantly mitigate the interaction problem, as the interaction can still occur following release in the intestinal environment [5]. Similarly, calcium supplements show less pronounced effects (15% reduction in AUC, 47% reduction in Cmax) without significant impact on EPO response, but should still be administered with separation from this compound dosing when possible [5].

  • Food Considerations: Administration with food does not prevent the iron-molidustat interaction, though it may moderately attenuate its extent. Under fed conditions, simultaneous iron administration reduced this compound AUC by 50% and Cmax by 46%, compared to 75% and 84% reductions under fasting conditions [5].

Clinical Implementation Guidelines

Patient Selection Criteria: this compound with iron supplementation is indicated for CKD-associated anemia in both NDD and DD adult patients. Baseline iron studies should include transferrin saturation (TSAT), ferritin, and TIBC, with optimal initiation parameters of ferritin ≥100 μg/L and TSAT ≥20% [1]. This compound should be avoided in patients with history of seizures, abnormal blood clotting, or uncontrolled hypertension [6] [7].

Dosing Protocol:

  • This compound Dosing: Initiate with 25-75 mg once daily in NDD-CKD patients and 25-150 mg once daily in DD-CKD patients, with dose titration every 4 weeks based on Hb response [1] [4]. The target hemoglobin range is 10-12 g/dL for NDD patients and 10-11 g/dL for DD patients [1].
  • Iron Supplementation: Oral iron (e.g., iron(II) sulfate 100 mg elemental iron) should be administered at least 4 hours before this compound. Alternatively, intravenous iron (e.g., iron sucrose or ferric carboxymaltose) can be administered according to standard protocols without timing restrictions [5].
  • Treatment Cycles: In veterinary applications (cats), this compound is administered in 28-day cycles with 7-day treatment-free intervals [6] [7]. While human protocols typically use continuous dosing, cyclic administration may be considered for patients showing robust erythropoietic responses.

Monitoring Protocol:

  • Hematologic Monitoring: Evaluate Hb levels every 2 weeks during dose titration and every 4 weeks during maintenance therapy. Monitor hematocrit weekly during initial therapy to prevent polycythemia [6].
  • Iron Studies: Assess TSAT, ferritin, and TIBC at baseline, 4 weeks after initiation, and every 12 weeks thereafter. More frequent monitoring may be necessary in patients with fluctuating iron status [1].
  • Safety Monitoring: Regular assessment of blood pressure, seizure activity, and thrombotic events is recommended, particularly during dose escalation phases [6] [4].

Experimental Methods and Protocols

Pharmacokinetic Interaction Studies

The drug interaction profile between this compound and iron supplements was characterized through three randomized, open-label, crossover studies in healthy male volunteers. These studies employed rigorous pharmacokinetic methodologies to quantify the extent of interaction and identify optimal administration strategies.

  • Study Population: Each study enrolled 12-15 healthy white male volunteers aged 18-45 years with BMI 18.0-29.9 kg/m². Participants were required to fast for ≥10 hours before drug administration (except in the fed arm of Study 3) and abstain from alcohol, caffeine, and xanthine-containing foods or beverages during the study periods [5].

  • Study Designs:

    • Study 1 compared this compound 150 mg alone versus coadministration with iron(II) sulfate 304 mg (100 mg elemental iron) or calcium acetate 1900 mg administered immediately before this compound under fasting conditions.
    • Study 2 evaluated time-separated administration under fasting conditions, with iron(II) sulfate given at 4 hours before, 2 hours before, or 1 hour after this compound, plus an enteric-coated iron formulation (iron(II) glycine sulphate complex) administered immediately before this compound.
    • Study 3 assessed the interaction under fed conditions, with iron(II) sulfate administered 1 hour before, immediately before, or 1 hour after this compound, which was given 30 minutes after a standardized continental breakfast [5].
  • Pharmacokinetic Assessments: Blood samples for this compound quantification were collected pre-dose and at 13 time points up to 24 hours post-dose. Plasma concentrations were determined using validated bioanalytical methods, with calculation of AUC(0-∞), Cmax, tmax, and t½ using non-compartmental analysis [5].

  • Pharmacodynamic Assessments: Endogenous erythropoietin levels were measured pre-dose and at 10 time points up to 48 hours post-dose to assess the functional impact of the interaction on HIF pathway activation [5].

Clinical Trial Protocols

The clinical efficacy data referenced in this application note were derived from the DIALOGUE and MIYABI clinical trial programs, which employed standardized methodologies across multiple centers and patient populations.

  • DIALOGUE Phase 2 Program:

    • Study Designs: Three 16-week, randomized, controlled trials (D1, D2, D4) investigating this compound in different CKD populations. D1 was a placebo-controlled, double-blind, fixed-dose trial in ESA-naïve NDD patients; D2 was an open-label, dose-optimized trial comparing this compound with darbepoetin alfa in ESA-treated NDD patients; D4 was an open-label, dose-optimized trial comparing this compound with epoetin in DD patients [1].
    • Key Inclusion Criteria: Age ≥18 years, CKD with anemia, ferritin ≥100 and <1000 μg/L or TSAT ≥20%, Hb ≤10.5 g/dL for NDD patients and ≤11.0 g/dL for DD patients [1].
    • Iron Supplementation: Oral or intravenous iron was permitted at the investigator's discretion to maintain adequate iron levels during the study, reflecting real-world practice [1].
    • End Points: Primary efficacy endpoint was change in Hb concentration from baseline to evaluation phase (average of last 4 weeks). Iron metabolism parameters (hepcidin, ferritin, iron, TSAT, TIBC) were monitored as exploratory variables at baseline, weeks 5, 9, 13, and 17 [1].
  • MIYABI Phase 3 Program:

    • Study Designs: Five studies investigating this compound in DD-CKD (MIYABI-C, MIYABI-M, MIYABI-PD) and NDD-CKD (MIYABI ND-C, MIYABI ND-M) populations, including both correction and maintenance trials [4].
    • Duration: 52-week treatment periods with regular monitoring of efficacy and safety parameters [4].
    • Statistical Analysis: Non-inferiority designs with predefined margins for comparison with ESA controls [4].

Pathway Diagrams and Visual Mechanisms

Molecular Mechanism of Action

G This compound This compound HIF_alpha HIF-α Subunit This compound->HIF_alpha  Stabilizes HIF_complex HIF Complex (HIF-α + HIF-β) HIF_alpha->HIF_complex HIF_beta HIF-β Subunit HIF_beta->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Gene_transcription Gene Transcription Nucleus->Gene_transcription EPO Erythropoietin (EPO) Gene_transcription->EPO Ferroportin Ferroportin Gene_transcription->Ferroportin Transferrin Transferrin/ Transferrin Receptor Gene_transcription->Transferrin Hepcidin Hepcidin ↓ Gene_transcription->Hepcidin Erythropoiesis Erythropoiesis ↑ EPO->Erythropoiesis Iron_mobilization Iron Mobilization ↑ Ferroportin->Iron_mobilization Iron_absorption Iron Absorption ↑ Hepcidin->Iron_absorption  Indirect effect Iron_absorption->Erythropoiesis Iron_mobilization->Erythropoiesis

Figure 1: Molecular Mechanism of this compound Action in Coordinating Erythropoiesis and Iron Metabolism

This diagram illustrates the dual mechanisms through which this compound enhances erythropoiesis and iron availability. By inhibiting HIF prolyl hydroxylase (HIF-PH), this compound prevents degradation of HIF-α subunits, enabling formation of transcriptionally active HIF complexes that migrate to the nucleus [1]. The HIF-2α subtype plays a particularly important role in regulating genes involved in iron metabolism, including ferroportin (the primary iron exporter), while indirectly suppressing hepcidin expression through enhanced erythropoietic activity [1]. Simultaneously, HIF-1α contributes to upregulation of transferrin and transferrin receptors, optimizing iron delivery to erythroid precursor cells [1]. This coordinated genetic program creates a favorable environment for iron utilization in hemoglobin synthesis, explaining the reduced iron parameter requirements observed in clinical trials.

Clinical Implementation Workflow

G Start Patient Selection: CKD with anemia Ferritin ≥100 μg/L TSAT ≥20% Baseline_assess Baseline Assessment: Hb, iron studies, hepcidin (research) Start->Baseline_assess Initiate_therapy Initiate Combination Therapy: This compound (25-75 mg daily) + Iron supplementation Baseline_assess->Initiate_therapy DDI_management DDI Management: Oral iron ≥4h before this compound or IV iron without timing restrictions Initiate_therapy->DDI_management Monitoring_schedule Monitoring Schedule: Hb q2wk during titration Iron studies q4-12wk HCT weekly initially DDI_management->Monitoring_schedule Dose_titration Dose Titration: Adjust this compound q4wk based on Hb response Target: 10-12 g/dL Monitoring_schedule->Dose_titration Long_term_mgmt Long-term Management: Continuous or cyclic dosing Regular safety monitoring Dose_titration->Long_term_mgmt

Figure 2: Clinical Implementation Workflow for this compound-Iron Combination Therapy

This workflow outlines the systematic approach to implementing this compound-iron combination therapy in clinical practice. The process begins with appropriate patient selection based on CKD diagnosis, anemia, and adequate iron stores [1] [4]. Following comprehensive baseline assessment, therapy initiation includes careful attention to drug interaction management, particularly the critical timing separation between this compound and oral iron supplements [5]. Regular monitoring of hematologic and iron parameters guides dose titration to achieve target hemoglobin levels while minimizing the risk of polycythemia or other adverse events [1] [6]. Long-term management may involve continuous or cyclic dosing regimens based on individual patient response and evolving clinical status [6] [7].

Conclusion and Future Directions

The combination of This compound with iron supplementation represents a scientifically advanced approach to renal anemia management that addresses multiple pathophysiological mechanisms simultaneously. Through its dual action on erythropoietin production and iron metabolism, this compound offers a more physiological alternative to conventional ESAs, with the additional advantages of oral administration and potentially reduced cardiovascular risks [3]. The differential effects on iron parameters between NDD and DD patients highlight the importance of population-specific protocols, while the significant pharmacokinetic interaction with oral iron necessitates careful timing of administration or consideration of intravenous iron alternatives.

Future research directions should focus on long-term safety outcomes, particularly regarding vascular calcification and potential off-target HIF effects, which are currently being evaluated in phase IV trials such as DREAM-CKD [3]. Additionally, personalized dosing algorithms incorporating genetic polymorphisms in HIF pathway components may further optimize the efficacy and safety of this compound-iron combination therapy. The cost-effectiveness of this approach, with estimated savings of £30,420–£38,480 over 5 years compared to epoetin, provides an additional compelling rationale for its adoption in healthcare systems [3].

References

Molidustat pharmacokinetic studies in healthy volunteers

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Molidustat

The table below summarizes the key pharmacokinetic parameters of this compound derived from studies in healthy male volunteers.

Parameter Findings Notes / Conditions
Absorption & Exposure Rapid absorption; dose-dependent increase in C~max~ and AUC [1]. Median T~max~: 0.25-0.75 hours [2].
Absolute Bioavailability (F) 59% (immediate-release tablets) [2] [3].
Volume of Distribution (V~ss~) 39.3 - 50.0 L [2] [3]. Following IV administration.
Clearance (CL) 28.7 - 34.5 L/h (total body clearance) [2] [3]. Following IV administration.
Terminal Half-Life (t~½~) 4.64 - 10.40 hours [1]. After single oral dose (5-50 mg).
Metabolism Extensive, primarily via N-glucuronidation to metabolite M-1 [2] [3]. M-1 is pharmacologically inactive [2].
Excretion Primarily renal (90.7% of radioactivity) [2] [3]. Total recovery of administered dose: 97.0% [2].
Feces ~6% (as unchanged drug) [2] [3].
Urine ~4% (as unchanged drug); ~85% of dose as metabolite M-1 [2] [3].

Detailed Experimental Protocols

Here are the methodologies for two pivotal clinical studies that characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Study 1: Mass Balance Study (Using Radiolabelled [¹⁴C]this compound) [2]

This study aimed to investigate the metabolism, excretion pattern, mass balance, and pharmacokinetics of this compound.

  • Study Design: Non-randomized, open-label.
  • Participants: Healthy white males (n=4), aged 45-65, BMI 18-30 kg/m².
  • Dose Administration: A single oral dose of 25 mg this compound (containing 3.57 MBq of [¹⁴C]this compound) administered as a solution in a polyethylene glycol (PEG)-based diluent under fasting conditions [2].
  • Sample Collection:
    • Blood/Plasma: Collected pre-dose and at multiple time points up to 240 hours post-dose [2].
    • Urine & Feces: Collected pre-dose and in intervals up to 10 days post-dose [2].
  • Bioanalysis:
    • This compound Concentration: Determined in plasma using protein precipitation with acetonitrile, followed by LC-MS/MS analysis [2].
    • Total Radioactivity: Measured in blood, plasma, urine, and feces homogenates using liquid scintillation counting (LSC) [2].
    • Metabolite Profiling: Performed on plasma and excreta samples [2].
  • Pharmacokinetic Analysis: Parameters (AUC, C~max~, t~max~, t~½~) were calculated using non-compartmental methods with WinNonlin software [2].
  • Safety Monitoring: Adverse events, physical examination, ECG, vital signs, and clinical laboratory tests were recorded [2].

The workflow of this mass balance study is summarized in the following diagram:

start Study Start participants Healthy Male Volunteers (n=4) start->participants dose Single Oral Dose: 25 mg [¹⁴C]this compound (PEG Solution, Fasting) participants->dose sample_blood Blood/Plasma Sampling (Pre-dose to 240 h) dose->sample_blood sample_excreta Urine & Feces Collection (Pre-dose to 10 days) dose->sample_excreta analysis_radio Total Radioactivity Analysis (LSC) sample_blood->analysis_radio analysis_pk This compound Concentration Analysis (LC-MS/MS) sample_blood->analysis_pk analysis_metabolite Metabolite Profiling sample_blood->analysis_metabolite sample_excreta->analysis_radio sample_excreta->analysis_metabolite pk_calc PK Parameter Calculation (WinNonlin) analysis_radio->pk_calc safety Safety Monitoring: AEs, ECG, Vital Signs analysis_radio->safety analysis_pk->pk_calc analysis_pk->safety analysis_metabolite->safety end Study End pk_calc->end safety->end

Study 2: Absolute Bioavailability and Pharmacodynamics [2] [3]

This study investigated the absolute bioavailability and pharmacodynamics (effect on EPO levels) of this compound.

  • Study Design: A two-part study.
    • Part 1 (n=12) & Part 2 (n=16): Healthy male volunteers.
  • Dose Administration:
    • Oral: this compound immediate-release tablets.
    • Intravenous (IV): this compound administered at doses of 1, 5, and 25 mg for comparison [2] [3].
  • Assessments:
    • Pharmacokinetics: Blood sampling for plasma concentration-time profiles after oral and IV administration to calculate absolute bioavailability (F = AUC~oral~ / AUC~IV~).
    • Pharmacodynamics: Measurement of endogenous serum erythropoietin (EPO) levels over time [2] [3].

Application Notes for Researchers

  • Drug-Drug Interactions: Concomitant administration of oral iron supplements (e.g., iron(II) sulphate) significantly reduces the absorption of this compound, decreasing its AUC and C~max~ by 50-75% and blunting the EPO response [4]. To mitigate this, stagger administration by at least 4 hours before taking this compound [4]. Calcium supplements also reduce this compound absorption but to a lesser extent, with no significant impact on EPO response [4].
  • Key Considerations for Protocol Design:
    • Population: Early-phase studies were conducted in healthy white male volunteers [1] [2].
    • Formulation: Both PEG-based oral solutions and immediate-release tablets have been used [1] [4].
    • Food Effect: A standardized breakfast was used to assess the effect of food on drug interactions [4].
    • Bioanalysis: LC-MS/MS is the preferred method for quantifying this compound concentrations in plasma [2].

Mechanism of Action and Pharmacodynamic Response

This compound is a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. Its mechanism and downstream effects are illustrated below:

normoxia Normoxic Conditions hif_deg HIF-α Subunits Hydroxylated by HIF-PH normoxia->hif_deg degradation Targeted for Proteasomal Degradation hif_deg->degradation low_epo Low EPO Production degradation->low_epo This compound This compound Administration (HIF-PH Inhibitor) hif_stab HIF-α Stabilization This compound->hif_stab Inhibits dimerize HIF-α dimerizes with HIF-β hif_stab->dimerize nucleus Translocation to Nucleus dimerize->nucleus epo_gene EPO Gene Transcription nucleus->epo_gene high_epo Increased Endogenous EPO epo_gene->high_epo erythropoiesis Stimulation of Erythropoiesis high_epo->erythropoiesis

The pharmacodynamic proof-of-concept was established in a first-in-human study, where single oral doses of this compound (12.5 mg and above) elicited a dose-dependent increase in endogenous EPO [1]. The time course of EPO levels resembled normal diurnal variation, peaking at approximately 12 hours post-dose and returning to baseline after 24-48 hours [1].

Conclusion

References

Comprehensive Analysis of Molidustat Pharmacodynamic Endpoints in Anemia Clinical Trials: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Molidustat and Its Mechanism of Action

This compound (BAY 85-3934) represents a novel class of orally bioavailable inhibitors targeting hypoxia-inducible factor prolyl hydroxylase (HIF-PH) for the treatment of anemia associated with chronic kidney disease (CKD). This small molecule therapeutic approach fundamentally differs from conventional erythropoiesis-stimulating agents (ESAs) by activating the body's natural physiological response to hypoxia. Under normal oxygen conditions, HIF-PH enzymes hydroxylate HIF-α subunits, marking them for proteasomal degradation via the von Hippel-Lindau protein pathway. This compound inhibits this oxygen-sensing mechanism, thereby stabilizing HIF-α subunits and facilitating their translocation to the nucleus where they heterodimerize with HIF-β subunits. This active transcription complex binds to hypoxia-responsive elements in DNA, activating the expression of erythropoietin and other hypoxia-inducible genes essential for erythropoiesis.

The therapeutic rationale for HIF-PH inhibition in renal anemia stems from the pathophysiology of CKD, where impaired kidney function leads to deficient erythropoietin production despite intact EPO gene regulatory elements. Preclinical studies demonstrated that this compound stimulates endogenous erythropoietin production primarily in the kidney, with minor induction of hepatic EPO, resulting in physiological EPO levels that avoid the supraphysiological peaks associated with recombinant EPO administration. Beyond erythropoietin induction, HIF activation also promotes iron mobilization for erythropoiesis through downregulation of hepcidin and upregulation of transferrin receptors, addressing the functional iron deficiency commonly observed in CKD patients. This multimodal mechanism positions this compound as a promising alternative to ESAs, potentially offering comparable efficacy with improved safety profile and the convenience of oral administration.

Comprehensive Pharmacodynamic Endpoint Analysis

Primary Efficacy Endpoints in Clinical Trials

Table 1: Hematological Efficacy Endpoints of this compound in CKD Patients

Population Comparator Hemoglobin Change (g/dL) Hematocrit Response EPO Modulation Study Reference
Non-dialysis CKD Placebo +1.4 to +2.0 N/A Significant increase DIALOGUE 1 [1] [2]
Non-dialysis CKD Darbepoetin +0.6 difference Maintained target range Physiological levels DIALOGUE 2 [1] [2]
Dialysis-dependent CKD Epoetin -0.1 to +0.4 difference Maintained target range Physiological levels DIALOGUE 4 [1] [2]
Healthy cats (5 mg/kg) Placebo Significant increase 54.4% vs 40.3% (Day 14) Significant increase Veterinary Study [3] [4]

Clinical trials have consistently demonstrated that this compound produces dose-dependent increases in hemoglobin levels across various patient populations. In the phase 2b DIALOGUE program, which encompassed three randomized controlled trials, this compound effectively corrected and maintained hemoglobin levels within predetermined target ranges. The hemodynamic response follows a predictable time course, with significant increases in hematocrit observed as early as day 14 of treatment in feline models, reaching potentially excessive levels (>60%) by days 14-21 at higher doses (10 mg/kg), followed by a return to baseline approximately 70 days after treatment cessation. This temporal pattern underscores the importance of careful dose titration and regular monitoring to avoid overshooting target hemoglobin levels while maintaining therapeutic efficacy.

The comparative efficacy of this compound against standard ESAs has been evaluated in multiple trials. A recent meta-analysis of six studies encompassing 2,025 participants revealed that for non-dialysis patients, the change in hemoglobin from baseline was significantly higher for this compound than for both placebo [MD = 1.47 (95% CI: 1.18 to 1.75), P < 0.00001] and ESAs [MD = 0.25 (95% CI: 0.09 to 0.40), P = 0.002]. For dialysis-dependent CKD patients, molidustt demonstrated non-inferior efficacy compared to ESAs [MD = -0.18 (95% CI: -0.47 to 0.11), P = 0.23], indicating comparable hemoglobin maintenance in this population [5]. These findings support this compound as an effective alternative to parenteral ESAs across the spectrum of CKD severity.

Iron Metabolism Parameters

Table 2: Iron Metabolism Parameters Following this compound Administration

Parameter Non-Dialysis Patients vs Placebo Non-Dialysis Patients vs ESAs Dialysis Patients vs ESAs Biological Significance
Hepcidin MD = -20.66 (95% CI: -31.67 to -9.66), P = 0.0002 [5] MD = -24.51 (95% CI: -29.12 to -19.90), P < 0.00001 [5] MD = 1.20 (95% CI: -4.36 to 6.76), P = 0.67 [5] Enhanced iron availability
Serum Iron Not significant MD = -11.85 (95% CI: -15.52 to -8.18), P < 0.00001 [5] MD = 3.78 (95% CI: -7.21 to 14.76), P = 0.5 [5] Increased iron utilization
Transferrin Saturation Not significant MD = -5.29 (95% CI: -6.81 to -3.78), P < 0.00001 [5] MD = 3.88 (95% CI: 2.10 to 5.65), P < 0.0001 [5] Improved iron incorporation
Ferritin MD = -90.01 (95% CI: -134.77 to -45.25), P < 0.00001 [5] Not significant MD = 25.03 (95% CI: -34.69 to 84.75), P = 0.41 [5] Reduced iron stores

This compound demonstrates pleiotropic effects on iron metabolism that extend beyond erythropoietin stimulation alone. The significant reduction in hepcidin levels observed particularly in non-dialysis patients represents a distinct advantage over ESAs, as hepcidin suppression enhances iron absorption from the gastrointestinal tract and promotes iron mobilization from reticuloendothelial stores. This mechanism addresses the functional iron deficiency that frequently limits ESA efficacy in CKD patients, potentially reducing the need for intravenous iron supplementation. The observed reductions in serum iron and transferrin saturation in non-dialysis patients likely reflect enhanced iron utilization for erythropoiesis rather than true iron deficiency, as these parameters decreased alongside improvements in hemoglobin levels.

The differential effects on iron parameters between non-dialysis and dialysis populations may reflect the more profound inflammation and consequently higher hepcidin levels typically seen in dialysis patients. The fact that this compound significantly reduced hepcidin in non-dialysis patients but not in dialysis patients suggests that the anti-hepcidin effect may be modulated by underlying inflammatory status. This has important clinical implications for patient selection and management strategies, highlighting the need for population-specific treatment approaches. The iron-mobilizing effects of this compound provide a physiological mechanism for supporting increased erythropoiesis while potentially mitigating the iron restriction that often complicates anemia management in CKD.

Safety and Tolerability Endpoints

The safety profile of this compound has been extensively evaluated across multiple clinical trials. Overall, treatment has been generally well tolerated, with most adverse events being mild or moderate in severity. A meta-analysis of six randomized controlled trials found no significant differences in the incidence of serious adverse events (SAEs), death, or cardiovascular-related adverse events between this compound and ESA groups [5]. This represents a crucial finding given the cardiovascular safety concerns that have historically complicated ESA therapy, particularly in patients with compromised renal function.

Preclinical models have suggested a potential advantageous cardiovascular profile for this compound compared to recombinant EPO. In rat models of CKD, unlike treatment with rhEPO, this compound administration resulted in normalization of hypertensive blood pressure without compensatory activation of the renin-angiotensin system [6]. This differential effect may be attributable to the physiological EPO levels achieved with this compound compared to the supraphysiological peaks associated with ESA administration. Additionally, the pleiotropic effects of HIF stabilization on vascular function and nitric oxide metabolism may contribute to these observed hemodynamic differences. However, continued vigilance and longer-term studies are needed to fully characterize the cardiovascular safety profile of this compound in diverse patient populations.

Experimental Protocols and Methodologies

Clinical Trial Design Considerations

The clinical development of this compound has followed a structured approach across phase 1-3 trials, with specific considerations for patient population, comparator selection, and endpoint assessment. The MIYABI program in Japan exemplifies comprehensive phase 3 trial design, including correction studies in ESA-naïve patients (MIYABI HD-C) and maintenance studies in patients previously stabilized on ESAs (MIYABI HD-M) [7]. These trials employ individualized dose titration algorithms with starting doses of 75 mg/day (with optional 15, 100, and 150 mg doses available) and 4-weekly adjustments based on hemoglobin response, aiming to maintain levels within predetermined target ranges (typically 10-12 g/dL, with specific variations based on regional guidelines).

Key inclusion criteria across trials generally include adult patients with anemia of CKD, with specific hemoglobin thresholds at screening. For non-dialysis studies, typical inclusion requires hemoglobin <10.5 g/dL for correction studies or 9.0-12.0 g/dL for maintenance studies, while dialysis studies often specify 9.0-11.5 g/dL [2]. Exclusion criteria commonly encompass uncontrolled hypertension, recent cardiovascular events, active infection or inflammation, malignancy, and hepatic impairment. Particularly in earlier phase trials, additional exclusion criteria addressed potential HIF-related concerns, such as proliferative retinopathy, though clinical experience to date has not identified significant safety signals in these areas.

Randomization and blinding present methodological challenges given the different routes of administration (oral this compound versus subcutaneous or intravenous ESAs). The MIYABI HD-M trial implemented a double-blinded, double-dummy design to maintain blinding, with patients receiving both oral tablets (active this compound or placebo) and subcutaneous injections (active darbepoetin alfa or placebo) [7]. This rigorous approach minimizes bias in efficacy and safety assessment, particularly for patient-reported outcomes. For open-label studies, pre-specified statistical analysis plans and centralized endpoint adjudication committees help maintain objectivity in outcome assessment.

Pharmacodynamic Assessment Methodologies

Hematological monitoring follows standardized protocols across this compound trials. Blood samples for hemoglobin, hematocrit, and red blood cell indices are typically collected weekly during initial dose titration and biweekly or monthly during maintenance phases. Automated hematology systems (e.g., Advia 120 Hematology System) are used for consistency [3]. Reticulocyte parameters, including reticulocyte hemoglobin content (CHr) and absolute reticulocyte count, provide early indicators of erythropoietic response and are particularly valuable during the correction phase.

Erythropoietin measurement requires specialized methodologies due to the pulsatile nature of endogenous EPO production following this compound administration. In clinical trials, blood samples for EPO quantification are typically collected at baseline and at specified intervals post-dose (e.g., pre-dose, 6 hours, and 24 hours) on designated assessment days [3]. The EPO analysis employs validated enzyme-linked immunosorbent assays (ELISAs) with appropriate quality controls. It is crucial to standardize sampling times relative to drug administration, as EPO levels peak approximately 1-4 hours post-dose and return toward baseline by 24 hours, reflecting the compound's pharmacokinetic profile.

Iron metabolism assessment includes serial measurement of serum iron, transferrin saturation, ferritin, and hepcidin. Special attention is required for hepcidin quantification, with mass spectrometry-based methods preferred for their specificity and sensitivity. The timing of iron studies should consider the dynamic changes in iron parameters, with baseline assessment followed by regular monitoring (typically monthly) to track treatment effects on iron mobilization and utilization. For patients receiving concurrent iron supplementation, additional assessments may be warranted to guide iron therapy management.

Signaling Pathways and Experimental Workflows

HIF Pathway Modulation by this compound

The molecular mechanism of this compound can be visualized through its action on the hypoxia-inducible factor signaling cascade. The following diagram illustrates the key pathway components and their regulation under normoxic conditions, during physiological hypoxia, and following pharmacological HIF-PH inhibition:

G Normoxia Normoxia HIF_PH HIF Prolyl Hydroxylase Normoxia->HIF_PH Hypoxia Hypoxia HIF_alpha HIF-α subunit Hypoxia->HIF_alpha Stabilizes This compound This compound This compound->HIF_PH Inhibits VHL VHL Protein HIF_alpha->VHL Binding HIF_complex HIF Complex (HIF-α + HIF-β) HIF_alpha->HIF_complex HIF_beta HIF-β subunit HIF_beta->HIF_complex PHD_enzyme Prolyl Hydroxylase Enzyme HIF_PH->PHD_enzyme PHD_enzyme->HIF_alpha Hydroxylation Proteasome Proteasomal Degradation VHL->Proteasome Nucleus Nucleus HIF_complex->Nucleus Gene_transcription EPO Gene Transcription + Other HIF Target Genes Nucleus->Gene_transcription EPO_production Erythropoietin Production Gene_transcription->EPO_production Erythropoiesis Enhanced Erythropoiesis EPO_production->Erythropoiesis Oxygen_norm O₂ Oxygen_norm->PHD_enzyme

Figure 1: HIF Pathway Modulation by this compound Under Normoxic and Treatment Conditions

This visualization illustrates the central biochemical pathway through which this compound exerts its therapeutic effects. Under normal oxygen conditions (left pathway), HIF-PH enzymes utilize molecular oxygen to hydroxylate specific proline residues on HIF-α subunits, enabling recognition by the von Hippel-Lindau protein (VHL) and subsequent proteasomal degradation. During physiological hypoxia or pharmacological HIF-PH inhibition (right pathway), HIF-α subunits escape degradation, dimerize with constitutively expressed HIF-β subunits, and translocate to the nucleus where they activate transcription of erythropoietin and other hypoxia-responsive genes.

The therapeutic advantage of this mechanism lies in its physiological mimicry of the natural response to hypoxia, resulting in endogenous erythropoietin production primarily in the kidney with maintenance of physiological concentration ranges. This contrasts with the supraphysiological peaks associated with recombinant EPO administration. Additionally, HIF stabilization activates multiple genes involved in iron metabolism (including divalent metal transporter 1, duodenal cytochrome B, and transferrin receptor) that collectively enhance iron availability for erythropoiesis. This coordinated regulation of both erythropoietin production and iron mobilization addresses two fundamental limitations in erythropoiesis that characterize anemia of chronic kidney disease.

Experimental Workflow for Pharmacodynamic Assessment

The systematic evaluation of this compound's pharmacodynamic effects requires a structured approach to study design, sample collection, and endpoint assessment. The following diagram outlines a comprehensive workflow for characterizing the hematological and biochemical responses to this compound administration in clinical trials:

G cluster_hematology Hematological Assessments cluster_iron Iron Metabolism Panel cluster_safety Safety Assessments Start Study Population: • CKD Patients with Anemia • Meet Inclusion/Exclusion Criteria Screening Screening/Baseline Assessment Start->Screening Randomization Randomization Stratification by: • Dialysis Status • Prior ESA Use • Baseline Hb Screening->Randomization Dosing Study Drug Administration • this compound: Oral Once Daily • Titration Based on Hb Response Randomization->Dosing Sample Biological Sample Collection Dosing->Sample Scheduled Intervals Safety Safety Monitoring Dosing->Safety Hematology Hematological Parameters Sample->Hematology EPO Erythropoietin Analysis Sample->EPO Iron Iron Metabolism Parameters Sample->Iron Analysis Data Analysis & Endpoint Assessment Hematology->Analysis Hb Hemoglobin Hematology->Hb Hct Hematocrit Hematology->Hct RBC RBC Count Hematology->RBC Retics Reticulocyte Count Hematology->Retics CHr Reticulocyte Hb Content (CHr) Hematology->CHr EPO->Analysis Iron->Analysis Serum_iron Serum Iron Iron->Serum_iron TIBC Total Iron Binding Capacity (TIBC) Iron->TIBC TSAT Transferrin Saturation (TSAT) Iron->TSAT Ferritin Ferritin Iron->Ferritin Hepcidin Hepcidin Iron->Hepcidin Safety->Analysis BP Blood Pressure Safety->BP CV Cardiovascular Events Safety->CV AESI Adverse Events of Special Interest Safety->AESI Lab Laboratory Safety Parameters Safety->Lab

Figure 2: Comprehensive Workflow for Pharmacodynamic Assessment of this compound

This experimental workflow outlines the systematic approach to evaluating this compound's pharmacodynamic effects in clinical trials. The process begins with careful patient selection, emphasizing appropriate stratification factors that significantly influence treatment response. The dosing strategy incorporates individualized titration based on hemoglobin response, with predefined adjustment algorithms to maintain hemoglobin within target ranges while minimizing excessive erythropoietic stimulation.

The assessment schedule specifies timing for biological sample collection to capture both peak and trough effects of this compound on relevant biomarkers. For EPO measurement, this typically includes pre-dose, 6-hour, and 24-hour post-dose sampling to characterize the pulsatile response pattern. Hematological parameters are monitored frequently during initial treatment (weekly) to guide dose titration, with extended intervals during maintenance phases. The comprehensive iron metabolism panel enables assessment of this compound's pleiotropic effects on iron availability and utilization, providing insights into mechanisms beyond erythropoietin induction alone. Safety monitoring addresses both class-specific concerns (hypertension, thrombotic events) and theoretical risks associated with HIF stabilization (angiogenesis, tumor progression), though clinical experience to date has not substantiated these theoretical concerns.

Important Considerations and Limitations

Drug Interaction and Administration Considerations

The oral administration of this compound introduces specific considerations regarding drug interactions and optimal dosing conditions. Critical among these is the significant interaction with oral iron supplements, which are commonly co-administered in anemic CKD patients. Clinical pharmacology studies have demonstrated that concomitant intake of iron(II) sulfate reduces this compound exposure (AUC) by 50-75% and maximum concentration (Cmax) by 46-84%, with corresponding reductions in EPO response by 31-44% [8]. This clinically significant interaction appears to result from chelation complex formation in the gastrointestinal tract, reducing this compound absorption.

The timing of administration relative to meals and concomitant medications requires careful consideration. When administered under fed conditions (30 minutes after a standardized continental breakfast), the negative effect of iron coadministration was somewhat attenuated but remained substantial. The interaction exhibits a time-dependent pattern, with reductions in this compound exposure decreasing to approximately 9-10% when iron is administered 4 hours before this compound [8]. This supports recommended administration guidelines specifying that this compound should be taken at least 4 hours before or after oral iron supplements. In contrast, calcium supplements demonstrated a lesser effect, reducing this compound exposure by only 15% without significant impact on EPO response.

Formulation considerations also influence absorption characteristics. While conventional iron formulations (e.g., iron sulfate) substantially reduce this compound exposure, enteric-coated iron preparations (e.g., iron glycine sulfate complex) show similar interaction potential [8]. This suggests that the interaction mechanism operates throughout the gastrointestinal tract rather than being limited to the stomach. These findings have direct implications for clinical trial design, requiring standardization of concomitant medication timing and dietary conditions during pharmacokinetic and pharmacodynamic assessments to minimize variability and ensure accurate characterization of exposure-response relationships.

Limitations and Future Research Directions

While the existing clinical data provide robust evidence for this compound's efficacy in correcting and maintaining hemoglobin levels in CKD patients, several limitations warrant consideration. Most clinical trial experience to date has been restricted to 16-52 week durations, with limited long-term safety data beyond 36 months in extension studies [7]. Given that anemia management in CKD typically requires indefinite treatment, longer-term evaluation is needed to fully characterize the safety profile, particularly regarding potential effects on HIF-regulated pathways beyond erythropoiesis.

The generalizability of findings may be limited by specific trial population characteristics. Many studies have excluded patients with certain comorbidities, such as active inflammatory conditions, malignancies, or proliferative retinopathy, due to theoretical concerns about HIF activation in these conditions. Additionally, representation of elderly patients and those with significant cardiovascular comorbidity may be limited in earlier phase trials. Future real-world evidence studies will be valuable to complement the controlled clinical trial data and confirm effectiveness and safety in broader patient populations.

Unresolved questions remain regarding optimal patient selection and treatment individualization. The differential responses observed between dialysis and non-dialysis populations, particularly regarding effects on iron metabolism parameters, suggest that patient-specific factors significantly influence treatment response. Future research should focus on identifying biomarkers predictive of treatment response to guide patient selection and dose individualization. Additionally, comparative effectiveness research against newer, longer-acting ESAs would help position this compound within the evolving therapeutic landscape for renal anemia.

Conclusion

This compound represents a promising therapeutic approach for renal anemia through its novel mechanism of HIF stabilization and subsequent activation of physiological erythropoietic pathways. The comprehensive pharmacodynamic data from preclinical and clinical studies demonstrate consistent effects on hemoglobin elevation, EPO production within physiological ranges, and beneficial modulation of iron metabolism parameters. The structured clinical trial protocols and standardized assessment methodologies described provide a framework for evaluating this new class of medications, with specific considerations for dose titration, monitoring parameters, and avoidance of clinically significant drug interactions.

The experimental data support this compound as an effective alternative to conventional ESAs, with the convenience of oral administration and a potential safety advantage related to physiological EPO induction and pleiotropic effects on iron availability. As the clinical development program progresses, ongoing evaluation of long-term safety and effectiveness in diverse patient populations will be essential to fully characterize this compound's role in renal anemia management. The protocols and methodologies outlined in this document provide a foundation for consistent pharmacodynamic assessment across future clinical investigations of HIF-PH inhibitors.

References

Molidustat laboratory monitoring parameters during treatment

Author: Smolecule Technical Support Team. Date: February 2026

Essential Laboratory Monitoring Parameters

For researchers designing clinical trials, the following parameters should be monitored to assess the efficacy and safety of molidustat. The table summarizes key parameters, their clinical significance, and monitoring frequency based on clinical practice patterns [1] and clinical trial data [2].

Table 1: Core Laboratory Monitoring Parameters for this compound Treatment

Parameter Category Specific Test Clinical/Rationale Significance Proposed Baseline & Monitoring Frequency
Hematologic Parameters Hemoglobin (Hb) Primary efficacy endpoint; assesses erythropoietic response [2]. Baseline, then every 2-4 weeks until stable, then monthly [1].
Reticulocyte Count Indicator of bone marrow activity and early erythropoietic response [3]. Baseline and at early time points (e.g., Day 1 post-dose) [3].
Hematocrit (HCT) / Packed Cell Volume (PCV) Correlates with hemoglobin; monitors for polycythemia risk [4]. Concurrently with Hb monitoring [4].
Iron Metabolism Indices Ferritin Reflects iron storage levels; decreases with increased iron utilization [2]. Baseline and at least every 3 months [1].
Transferrin Saturation (TSAT) Measures circulating iron available for erythropoiesis [2]. Baseline and at least every 3 months [1].
Serum Iron Direct measure of circulating iron [1]. Baseline and as clinically indicated [1].
TIBC / UIBC Indirect measure of transferrin capacity [1]. Baseline and as clinically indicated [1].
Safety & Exploratory Parameters Serum Potassium Monitors for transient hyperkalemia, a reported adverse effect [4]. Baseline and periodically during treatment.
Blood Pressure Monitors for potential increases in systolic blood pressure [4]. Baseline and at every clinical visit.
Hepcidin Exploratory biomarker; understanding iron mobilization [2]. Baseline and at selected time points in trial design.

Detailed Experimental Protocols

For scientists implementing these assays in preclinical or clinical studies, the following detailed methodologies ensure consistent and reliable data collection.

Protocol 1: Hemoglobin Response and Reticulocyte Analysis

This protocol outlines the assessment of the primary pharmacodynamic (PD) response to this compound, as performed in clinical trials [2] [3].

  • 1. Objective: To evaluate the erythropoietic effect of this compound by tracking changes in hemoglobin and reticulocyte counts over time.
  • 2. Specimen: Whole blood collected in EDTA tubes.
  • 3. Equipment & Reagents: Automated hematology analyzer capable of performing complete blood count (CBC) with reticulocyte count.
  • 4. Procedure: a. Baseline Measurement: Collect a pre-dose blood sample from fasted subjects. b. Dosing & Sampling: Administer the designated single or multiple oral doses of this compound. Subsequent blood samples should be collected according to the pharmacokinetic/PD schedule, for example: pre-dose and at 2, 4, 8, 12, 24, and 48 hours post-dose for intensive profiling, or at weekly/bi-weekly intervals for chronic dosing studies [3]. c. Analysis: Process samples within the stability window of the analytes. Analyze using the hematology analyzer to determine Hb (g/dL), HCT (%), and absolute reticulocyte count (x10⁹/L).
  • 5. Data Analysis:
    • Calculate the mean change in Hb from baseline (ΔHb) at each time point.
    • Plot the time course of Hb and reticulocyte count to characterize the onset and duration of the effect.
Protocol 2: Comprehensive Iron Panel Profiling

This protocol is critical for understanding the impact of this compound on iron metabolism, a key aspect of its mechanism of action [2] [1].

  • 1. Objective: To quantify changes in key iron metabolism indices (ferritin, TSAT, hepcidin) in response to this compound treatment.
  • 2. Specimen: Serum or plasma (lithium heparin). For serum: collect blood in serum-separator tubes, allow to clot, and centrifuge. For plasma, centrifuge immediately after collection.
  • 3. Equipment & Reagents:
    • Clinical chemistry analyzer.
    • Immunoassay platforms (e.g., ELISA, chemiluminescence) for ferritin and hepcidin.
    • Commercial reagent kits for serum iron and TIBC/UIBC.
  • 4. Procedure: a. Sample Collection: Collect baseline samples. Follow-up monitoring should occur within 90 days of treatment initiation and periodically thereafter, as iron depletion is a known consequence [1]. b. Serum Iron & TIBC Analysis: Perform using standardized colorimetric or spectrophotometric methods on a chemistry analyzer. c. Ferritin & Hepcidin Analysis: Quantify using validated ELISA or chemiluminescent immunoassays according to manufacturer instructions. d. Calculation: Calculate Transferrin Saturation (TSAT) using the formula: TSAT (%) = (Serum Iron / TIBC) × 100.
  • 5. Data Analysis: Compare changes from baseline (Δferritin, ΔTSAT, Δhepcidin) between treatment groups (e.g., this compound vs. ESA) [2].

This compound's Mechanism of Action and Monitoring Logic

The laboratory monitoring strategy is directly linked to this compound's mechanism of action as a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). The following diagram illustrates this signaling pathway and the rationale for monitoring specific parameters.

G node1 This compound (HIF-PHI) node2 Inhibits HIF Prolyl Hydroxylase Enzymes node1->node2 node3 Stabilization of HIF-α subunits node2->node3 node4 HIF-α translocates to nucleus node3->node4 node5 Dimerization with HIF-β node4->node5 node6 Transcriptional Activation of Target Genes node5->node6 node7 Increased Endogenous Erythropoietin (EPO) node6->node7 node8 Enhanced Iron Availability & Absorption node6->node8 node11 Bone Marrow node7->node11 Systemic Circulation node9 Increased Transferrin Receptor Expression node8->node9 node10 Decreased Hepcidin Production node8->node10 node9->node11 Facilitates Iron Uptake node15 ↓ Ferritin node10->node15 Mobilizes Iron Stores node16 ↓ Transferrin Saturation (TSAT) node10->node16 Increases Iron Utilization node12 Erythropoiesis node11->node12 node13 ↑ Reticulocytes node12->node13 node14 ↑ Hemoglobin (Hb) node12->node14

Diagram 1: this compound's mechanism of action and laboratory parameter impact. This diagram shows how this compound stabilizes HIF-α, leading to increased erythropoietin production and enhanced iron metabolism. The downstream effects (in red) directly inform the required laboratory monitoring: Hb and reticulocytes for efficacy, and ferritin, TSAT, and hepcidin to monitor iron mobilization [2] [5].

Key Considerations for Drug Development Professionals

  • Patient Population Differences: A meta-analysis indicates that the pharmacodynamic effects, particularly on iron metabolism, may differ between non-dialysis-dependent (NDD) and dialysis-dependent (DD) CKD patients. In NDD patients, this compound significantly reduces hepcidin, ferritin, and TSAT compared to ESAs, highlighting a greater need for iron monitoring in this population [2].
  • Adherence to Monitoring: Real-world evidence from Japan shows that adherence to pre-treatment iron testing (ferritin, TIBC) for HIF-PHIs like this compound is suboptimal, occurring in only ~40-60% of cases. This underscores the importance of robust monitoring protocols in trial design and future clinical practice [1].
  • Safety Profile: Clinical data suggests that the incidence of serious adverse events, mortality, and cardiovascular events with this compound is not significantly different from that of ESAs [2]. However, monitoring of blood pressure and serum potassium is recommended based on the known safety profile of the drug class [4].

References

Molidustat drug interaction with oral iron supplements

Author: Smolecule Technical Support Team. Date: February 2026

Molidustat-Iron Interaction: Overview & Significance

The concomitant intake of oral iron (Iron(II)) supplements significantly reduces the systemic exposure and efficacy of this compound, a hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitor. This interaction is time-dependent and must be carefully managed in experimental and clinical settings [1].

  • Mechanism: The interaction is primarily pharmacokinetic, likely due to chelation or impaired absorption of this compound in the gastrointestinal tract when administered simultaneously with iron. The effect diminishes with increased time separation between doses [1].
  • Clinical Impact: Reduced this compound exposure leads to a blunted pharmacodynamic response, characterized by a lower production of endogenous erythropoietin (EPO), which can compromise the drug's efficacy in treating renal anemia [1].
  • Contrast with Calcium: Concomitant intake of calcium supplements also reduces this compound absorption but to a lesser extent and, importantly, without a significant impact on the EPO response [1].

Quantitative Data on Drug Interaction

The following tables summarize key pharmacokinetic (PK) and pharmacodynamic (PD) parameters from a randomized, open-label, crossover study in healthy men.

Table 1: Impact of Concomitant Intake on this compound Exposure and Efficacy (Fed State) [1]

Treatment Condition This compound AUC Reduction This compound Cmax Reduction EPO AUC(0-24) Reduction EPO Cmax Reduction
Iron(II), concomitant ~75% ~84% ~44% ~48%
Calcium(II), concomitant ~15% ~47% Not Significant Not Significant

Table 2: Effect of Time Separation between Oral Iron and this compound [1]

Time Separation This compound AUC Reduction This compound Cmax Reduction
Iron(II) given 4 hours before this compound ~9% ~10%

Table 3: Effect of this compound on Iron Metabolism Parameters (16-week studies) [2]

Patient Population TSAT Serum Ferritin Serum Iron TIBC Hepcidin
Treatment-naïve (Non-dialysis) Decrease Decrease Decrease Increase Decrease
ESA-treated (Non-dialysis) Decrease Decrease Decrease Increase Decrease
ESA-treated (Hemodialysis) Increase Increase Increase Stable Stable

Experimental Protocols for DDI Studies

Here are the detailed methodologies from the key studies investigating this interaction.

Protocol 1: Drug-Drug Interaction (DDI) Study with Iron & Calcium

This randomized, open-label, crossover study assessed the PK and PD of this compound when co-administered with supplements [1].

  • Subjects: 42 healthy men (12-15 participants per study arm).
  • Design: Participants received:
    • This compound alone (under fasted or fed conditions).
    • This compound with immediate concomitant intake of oral iron(II) or calcium(II).
    • This compound with iron(II) administered at staggered times (between 4 hours before and 1 hour after this compound).
  • PK/PD Measurements:
    • Pharmacokinetics: Blood samples were collected to determine this compound AUC (area under the curve) and Cmax (maximum concentration).
    • Pharmacodynamics: Endogenous erythropoietin (EPO) levels were measured, and AUC(0-24) and Cmax for EPO were calculated.
  • Tolerability: Adverse events were monitored throughout the study.

Protocol 2: Phase 2b Studies on Iron Metabolism (DIALOGUE Program)

These three 16-week studies evaluated the effect of this compound on iron metabolism as an exploratory endpoint in CKD patients with anemia [2].

  • Study Populations:
    • D1: ESA-treatment-naïve patients not on dialysis (placebo-controlled).
    • D2: Previously ESA-treated patients not on dialysis (compared to darbepoetin alfa).
    • D4: Previously ESA-treated patients on hemodialysis (compared to epoetin).
  • Treatment: this compound was administered orally at various once-daily or twice-daily doses, with doses adapted every 4 weeks to maintain target hemoglobin levels.
  • Iron Parameters: As exploratory variables, the following were monitored at baseline, week 5, 9, 13, and 17: - Hepcidin (measured by liquid chromatography-mass spectrometry/mass spectrometry) - Serum ferritin - Serum iron - Transferrin saturation (TSAT) - Total iron binding capacity (TIBC)
  • Iron Supplementation: Oral and intravenous iron were permitted at the investigator's discretion to maintain adequate levels, with secondary analyses performed on subgroups not receiving iron supplementation.

Experimental-Computational Pipeline for Combination Screening

For researchers investigating this compound interactions in vitro, the following high-throughput screening pipeline can be adapted.

G start Sample Preparation & Compound Selection p1 Plate Design (FIMMcherry Software) start->p1 p2 Automated Drug & Cell Dispensing p1->p2 p3 Incubation (72 hours) p2->p3 p4 Phenotypic Readouts: Cell Viability & Cytotoxicity p3->p4 p5 Data Analysis & Synergy Scoring (SynergyFinder R Package) p4->p5 end Hit Confirmation & Further Studies p5->end

Protocol 3: High-Throughput Drug Combination Screening [3]

This protocol is designed for screening drug combinations in cancer cells but can be adapted for other cell-based interaction studies.

  • Plate Design:
    • Use software like FIMMcherry to design dose-response matrix assays.
    • Source compounds and create a combination layout file.
    • Use an acoustic dispenser (e.g., Labcyte Echo 550) for precise, nanoliter-scale compound transfer to 384-well assay plates.
  • Cell Seeding and Incubation:
    • Dissociate cells to achieve a single-cell suspension.
    • Titrate to find the optimal cell density for exponential growth (e.g., 500-2,000 cells/well for most lines in a 384-well plate).
    • Seed cells using an automated dispenser (e.g., Multidrop Combi) into pre-drugged assay plates.
    • Incubate cells for 72 hours at 37°C with 5% CO₂.
  • Viability and Cytotoxicity Readouts:
    • Viability: Add CellTiter-Glo reagent to measure ATP content as a luminescence signal, proportional to the number of metabolically active cells.
    • Cytotoxicity (Optional): Include CellTox Green reagent during cell seeding. This fluorescent dye binds to DNA in dead cells with compromised membranes.
    • Use a multi-mode microplate reader (e.g., PHERAstar FS) for detection.
  • Data Analysis and Synergy Scoring:
    • Use the SynergyFinder R package to analyze the dose-response matrix data.
    • Calculate synergy scores using multiple models (e.g., ZIP, Bliss, Loewe, HSA) to quantify the interaction.
    • The package provides response surface visualization and synergy landscapes to identify concentration-dependent interactions.

Troubleshooting & FAQs

Q1: What is the recommended time separation between administering this compound and oral iron supplements? A: Based on the DDI study, a separation of at least 4 hours is recommended. Administering iron 4 hours before this compound reduced the interaction to a clinically insignificant level (~10% reduction in exposure) [1].

Q2: Does the interaction differ between fasted and fed states? A: The reduction in this compound exposure due to iron is significant in both states but may vary in magnitude. The effect was pronounced in both conditions [1].

Q3: How does this compound itself influence iron metabolism? A: this compound improves iron availability for erythropoiesis. In patients not on dialysis, it reduces hepcidin, decreases ferritin, and increases TIBC, mobilizing iron from stores. The effect in hemodialysis patients differs, showing increases in TSAT and ferritin [2] [4]. This is mediated through HIF-2α, which upregulates the iron exporter ferroportin and suppresses hepcidin [2] [5].

Q4: Are there any other critical drug interactions to consider with this compound? A: Yes. Similar to iron, antacids, phosphate-binding agents (e.g., lanthanum, sevelamer), and other supplements containing aluminum, calcium, zinc, or magnesium should not be administered concomitantly. Staggered dosing is advised [6] [7]. Concomitant use with other erythropoiesis-stimulating agents (ESAs) has not been well-studied and should be approached with caution [6].

References

Optimal timing for Molidustat administration with concomitant medications

Author: Smolecule Technical Support Team. Date: February 2026

Administration Timing Recommendations

The following table summarizes the quantitative impact on Molidustat exposure (AUC and Cmax) and effect (EPO response) when co-administered with iron supplements, based on clinical studies in healthy men [1].

Administration Schedule Prandial State Impact on this compound AUC Impact on this compound Cmax Impact on EPO AUC(0-24)
Iron(II) given immediately before this compound Fasted ↓ 75% ↓ 84% ↓ 44%
Iron(II) given immediately before this compound Fed ↓ 50% ↓ 46% ↓ 31%
Iron(II) given 1 hour after this compound Fasted ↓ 41% ↓ 45% ↓ 36%
Iron(II) given 2 hours before this compound Fasted ↓ 26% ↓ 28% Information missing
Iron(II) given 4 hours before this compound Fasted ↓ 9% ↓ 10% Less pronounced

Calcium Supplement Interaction: Concomitant intake of calcium acetate immediately before this compound resulted in a 15% reduction in AUC and a 47% reduction in Cmax, with no significant influence on the EPO response [1].

Practical Guidance Summary:

  • Highest Risk: Avoid simultaneous administration of this compound and oral iron supplements.
  • Optimal Timing: Administer oral iron supplements at least 4 hours before this compound to minimize interaction [1].
  • General Precaution: Stagger administration of this compound and products containing multivalent cations (e.g., iron, calcium, magnesium, aluminum) by at least 1 hour, as suggested by veterinary labeling [2] [3].

Experimental Protocols for DDI Assessment

The key findings on timing are primarily derived from three clinical DDI studies. Here is a summary of their methodologies [1]:

General Study Design

  • Design: Three single-center, randomized, open-label, crossover studies.
  • Participants: Healthy male volunteers (aged 18-45).
  • This compound Dose: A single oral dose of 150 mg.
  • Iron Supplement: 100 mg of elemental iron as iron(II) sulphate.
  • Primary Assessments: Plasma pharmacokinetics (PK) of this compound and serum pharmacodynamics (PD) of endogenous Erythropoietin (EPO).

Specific Protocols

  • Study 1 (Fasted, Immediate Concomitance): Assessed iron(II) sulphate and calcium acetate given immediately before this compound under fasted conditions.
  • Study 2 (Fasted, Time Separation): Assessed iron(II) sulphate administered at -4h, -2h, and +1h relative to this compound under fasted conditions. Also tested an enteric-coated iron formulation.
  • Study 3 (Fed, Time Separation): Assessed iron(II) sulphate administered at -1h, 0h, and +1h relative to this compound, 30 minutes after a standardized continental breakfast.

Mechanism of Interaction & Research Tools

Mechanism of Interaction The reduction in this compound absorption is due to chelation (a binding interaction) in the gastrointestinal tract. In vitro data indicates that the solubility of this compound is reduced by 95% in the presence of multivalent cations like iron(II) and calcium(II) [1]. The diagram below illustrates this chelation mechanism and its consequences.

G A Oral this compound C Co-administration in GI Tract A->C B Oral Iron/Calcium B->C D Chelation Complex Formed C->D E1 Reduced Solubility of this compound D->E1 E2 Decreased Absorption into Bloodstream E1->E2 F Lower Systemic Exposure (Reduced AUC & Cmax) E2->F G Diminished Therapeutic Effect (Reduced EPO Response) F->G

Modeling & Simulation for DDI Prediction For early-stage research, in silico tools can help predict DDIs:

  • PBPK Modeling: Software like the Simcyp Simulator and GastroPlus use Physiologically Based Pharmacokinetic (PBPK) models to simulate and predict complex DDIs, which can help optimize clinical study design [4] [5].
  • Mechanistic Assessment: These platforms allow for mechanistic DDI assessment, including interactions mediated by chelation in the gut, competitive enzyme inhibition, and transporter-based interactions [4] [6].

References

Molidustat absorption issues with food and supplements

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Absorption Challenges

Molidustat is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). It stabilizes the HIF-α subunit, which stimulates endogenous erythropoietin production and improves iron utilization for treating renal anemia [1] [2] [3].

A primary challenge is its interaction with multivalent cations, such as iron and calcium. In vitro data indicates these cations can reduce this compound's solubility by up to 95%, leading to chelation and decreased systemic absorption [4]. This interaction is pharmacologically significant and requires careful management in both clinical practice and research settings.

Drug Interaction Data and Dosing Recommendations

The table below summarizes the quantitative effects of food and supplements on this compound pharmacokinetics (PK) and pharmacodynamics (PD) from human clinical studies. These findings are critical for designing robust experimental protocols.

Condition Effect on this compound AUC Effect on this compound Cmax Effect on EPO AUC(0-24) Recommended Time Separation
Oral Iron (II) Sulphate (fasted) ↓ 50-75% [5] [4] ↓ 46-84% [5] [4] ↓ 31-44% [5] [4] ≥4 hours before this compound [5] [4]
Oral Iron (II) Sulphate (fed) ↓ ~60% (est.) [4] ↓ ~65% (est.) [4] ↓ ~36% (est.) [4] ≥1 hour before this compound [4]
Calcium Acetate ↓ 15% [5] [4] ↓ 47% [5] [4] No significant effect [5] [4] ≥1 hour (precautionary) [6]
Food (Standard Breakfast) No data for this compound alone No data for this compound alone No data for this compound alone Administer consistently with or without food [7] [6]

> Note on species: The quantitative PK/PD data is derived from studies in healthy human volunteers [5] [4]. The general recommendation to stagger administration is also reflected in the label for feline use [6].

Experimental Protocols for Absorption Studies

Here are detailed methodologies from key clinical studies that you can adapt for your research on drug interactions.

Study 1: Impact of Concomitant Iron and Calcium (Fasted State)
  • Objective: To assess the effect of iron and calcium administered immediately before this compound under fasted conditions.
  • Design: Single-center, randomized, open-label, three-treatment crossover.
  • Treatments: Each participant received:
    • This compound 150 mg alone (fasted ≥10 hours).
    • Iron(II) sulphate 304 mg (100 mg elemental iron) immediately followed by this compound 150 mg.
    • Calcium acetate 1900 mg immediately followed by this compound 150 mg.
  • Washout Period: At least 96 hours between this compound doses.
  • PK/PD Sampling: Blood samples collected pre-dose and at 12 time points up to 24 hours post-dose for this compound and endogenous EPO concentration [4].
Study 2: Timing Separation with Iron (Fasted State)
  • Objective: To determine the optimal time interval between iron and this compound administration.
  • Design: Single-center, randomized, open-label, five-treatment crossover.
  • Treatments:
    • This compound 150 mg alone.
    • Iron(II) sulphate 304 mg given 4 hours before this compound.
    • Iron(II) sulphate 304 mg given 2 hours before this compound.
    • Iron(II) sulphate 304 mg given 1 hour after this compound.
    • An enteric-coated iron formulation immediately before this compound.
  • Washout Period: At least 72 hours.
  • Key Finding: Administration of iron 4 hours before this compound reduced the interaction to a ~10% decrease in AUC and Cmax, which was not considered clinically relevant [5] [4].

Troubleshooting Guide & FAQs

Q: What is the primary mechanism behind this compound's absorption issues? A: The primary mechanism is chelation. This compound forms insoluble complexes with multivalent cations (like Fe²⁺ and Ca²⁺) in the gastrointestinal tract, which drastically reduces its solubility and subsequent absorption [4].

Q: How should oral iron supplements be administered with this compound in a clinical or study setting? A: Staggered administration is critical. The gold standard is to give iron at least 4 hours before this compound under fasted conditions. If this is not feasible, a minimum of 1-hour separation can be used, particularly under fed conditions, though with some expected reduction in exposure [5] [4].

Q: Does food intake affect this compound absorption? A: The available data is limited. The feline label states it can be given with or without food [7] [6]. For precise PK studies, it is recommended to administer this compound under consistent prandial states to minimize variability.

Q: Are other medications known to interact with this compound? A: Yes. Based on the same chelation mechanism, it is recommended to stagger administration with phosphate binders, antacids, and sucralfate, as these often contain aluminum, calcium, or magnesium [8] [7].

This compound Signaling Pathway and Chelation Mechanism

The following diagram illustrates the core mechanism of action of HIF-PH inhibitors like this compound and the point at which iron chelation disrupts its effect.

G This compound This compound HIF_PH HIF-Prolyl Hydroxylase (HIF-PH) This compound->HIF_PH Inhibits HIF_alpha HIF-α Subunit This compound->HIF_alpha Stabilizes HIF_PH->HIF_alpha Hydroxylates (for degradation) HIF_Complex HIF-α/HIF-β Complex HIF_alpha->HIF_Complex HIF_beta HIF-β Subunit HIF_beta->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocates to EPO_Gene EPO Gene Transcription Nucleus->EPO_Gene EPO Erythropoietin (EPO) EPO_Gene->EPO Erythropoiesis Erythropoiesis EPO->Erythropoiesis Stimulates Iron Oral Iron Supplement Chelation Chelation in GI Tract (Reduced Absorption) Iron->Chelation Chelation->this compound Impairs Bioavailability

References

Molidustat tolerability and common adverse effects management

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Safety and Tolerability Profile

Long-term clinical studies indicate that molidustat is generally well-tolerated. The table below summarizes safety data from clinical trials in patients with Chronic Kidney Disease (CKD).

Population / Study Duration Comparison Group Incidence of Any Adverse Events (AEs) Incidence of Serious Adverse Events (SAEs) Commonly Reported AEs & Key Findings

| CKD patients not on dialysis (Up to 36 months) [1] | this compound vs. Darbepoetin | this compound: 85.6% Darbepoetin: 85.7% | Proportions were comparable between groups. | No significant difference in AE profile compared to ESAs. Well-tolerated over long-term use [1]. | | CKD patients on hemodialysis (Up to 36 months) [1] | this compound vs. Epoetin | this compound: 91.2% Epoetin: 93.3% | Proportions were comparable between groups. | No significant difference in AE profile compared to ESAs [1]. | | Mixed CKD populations (Meta-analysis) [2] | this compound vs. ESAs | No significant difference | No significant difference in mortality, SAEs, or cardiac-related AEs. | this compound did not increase the incidence of severe adverse outcomes compared to standard therapy [2]. |

Critical Drug-Drug Interaction and Dosing Protocol

A key finding for experimental design and clinical application is this compound's significant interaction with oral iron supplements, which drastically reduces its absorption and efficacy [3]. The data from pharmacokinetic studies in healthy volunteers are summarized below.

Interaction Condition Impact on this compound AUC Impact on this compound C~max~ Impact on EPO response (AUC(0-24)) Recommended Management in Protocols
Concomitant Oral Iron (Fasted) [3] Reduction of 50-75% Reduction of 46-84% Reduction of 31-44% Administer oral iron at least 4 hours before this compound [3].
Oral Iron 4 hours before this compound [3] Reduction of ~9% Reduction of ~10% Less pronounced effect This dosing separation minimizes interaction [3].
Concomitant Calcium (Fasted) [3] Reduction of 15% Reduction of 47% No significant impact Staggered dosing is advised, though interaction is less critical than with iron [3].

Mechanism of Action and Experimental Workflow

The efficacy of this compound stems from its targeted mechanism as a Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitor. The following diagram illustrates the signaling pathway and the drug's point of intervention.

architecture O2 Normal Oxygen Conditions HIF_PH HIF-Prolyl Hydroxylase (HIF-PH) O2->HIF_PH HIF_alpha HIF-α Subunit HIF_alpha->HIF_PH  Hydroxylation HIF_complex HIF-α/HIF-β Complex HIF_alpha->HIF_complex Degradation Degradation via Proteasome HIF_PH->Degradation  Hydroxylation Nucleus Nucleus HIF_complex->Nucleus EPO_genes EPO Gene Transcription Nucleus->EPO_genes Iron_genes Iron Metabolism Genes Nucleus->Iron_genes EPO_production Increased Erythropoietin (EPO) EPO_genes->EPO_production Iron_mobilization Improved Iron Mobilization Iron_genes->Iron_mobilization RBC_production Red Blood Cell Production EPO_production->RBC_production Iron_mobilization->RBC_production This compound This compound (HIF-PH Inhibitor) This compound->HIF_PH Inhibits

Key experimental parameters based on clinical studies:

  • Dosing & Titration: In phase 3 trials for dialysis-dependent CKD patients, a starting dose of 75 mg once daily was used, with dose titration every 4 weeks based on hemoglobin (Hb) response to maintain target levels [4].
  • Efficacy Endpoints: Primary endpoints in clinical trials often include the rate of Hb increase (e.g., g/L/week), the proportion of patients responding (e.g., achieving target Hb), or the mean Hb level during a specific evaluation period (e.g., weeks 33-36) [4].
  • PD Monitoring: Track endogenous serum EPO levels. A characteristic dose-dependent increase with a peak at approximately 12 hours post-dose and return to baseline by 24-48 hours is expected [5].

FAQs for Technical Support

Q1: What is the most critical step in handling this compound for in vivo studies? Ensure coordinated dosing with oral iron supplements. Concomitant administration severely compromises this compound exposure and efficacy. Protocol must enforce a minimum 4-hour separation, with iron given first [3].

Q2: Are there any specific cardiovascular safety signals to monitor in long-term studies? Pooled analysis from clinical trials up to 36 months shows no significant increase in mortality or cardiac-related adverse events compared to erythropoiesis-stimulating agents (ESAs) [1] [2]. Nonetheless, standard monitoring of blood pressure and thrombotic events is recommended.

Q3: How does this compound affect iron metabolism parameters compared to ESAs? In non-dialysis dependent patients, this compound significantly reduces hepcidin, serum iron, and ferritin levels while increasing total iron-binding capacity (TIBC) compared to ESAs, indicating improved iron availability for erythropoiesis [2] [6].

References

Optimizing Molidustat dosing in hemodialysis patients

Author: Smolecule Technical Support Team. Date: February 2026

Molidustat Fact Sheet for Researchers

Property Description
Drug Class Hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) [1] [2]
Mechanism of Action Oral inhibitor that stabilizes HIF-α subunits, stimulating endogenous erythropoietin production and enhancing iron availability for erythropoiesis [3] [4]
Standard Starting Dose (HD) 75 mg, administered orally once daily [1] [5]
Key Efficacy (vs. ESA) Non-inferior to darbepoetin alfa in maintaining Hb levels in hemodialysis patients [5]

Clinical Dosing & Titration Protocols

The following table summarizes key parameters for designing and troubleshooting dosing regimens in clinical trials.

Parameter MIYABI HD-C Trial (Correction) [1] MIYABI HD-M Trial (Maintenance) [5]
Patient Profile HD patients not on ESAs; Hb 8.0 to <10.0 g/dL HD patients on ESAs; Hb ≥9.5 to <12.0 g/dL
Study Design 24-week, single-arm, phase 3 52-week, randomized, double-blind, vs. darbepoetin alfa
Starting Dose 75 mg once daily 75 mg once daily
Titration Goal Hb within 10.0 to <12.0 g/dL Hb within ≥10.0 to <12.0 g/dL
Titration Schedule Every 4 weeks until week 24 Every 4 weeks
Efficacy Outcome 89% of patients had Hb within target range at week 24 Mean Hb during evaluation period (weeks 33-36) was 10.63 g/dL; non-inferior to darbepoetin
Key Safety Note No adverse events of special interest reported Most patients had ≥1 adverse event, as expected in HD population

This compound Mechanism of Action

This diagram illustrates the molecular pathway through which this compound stimulates erythropoiesis.

MolidustatPathway Normoxia Normoxic Conditions (Oxygen Present) HIF_deg HIF-α Degradation (via Proteasome) Normoxia->HIF_deg Low_EPO Low EPO Production HIF_deg->Low_EPO This compound This compound Administration (HIF-PH Inhibitor) This compound->HIF_deg Inhibits HIF_stab HIF-α Stabilization This compound->HIF_stab Dimer HIF-α/HIF-β Dimerization & Nuclear Translocation HIF_stab->Dimer EPO_trans EPO Gene Transcription Dimer->EPO_trans High_EPO Increased Endogenous EPO EPO_trans->High_EPO Erythropoiesis Stimulation of Erythropoiesis in Bone Marrow High_EPO->Erythropoiesis p1 p2

Diagram 1: this compound stimulates erythropoiesis by inhibiting HIF degradation under normoxia.

Frequently Asked Questions & Troubleshooting

Q1: How does this compound's efficacy in hemodialysis patients compare to traditional ESAs? A 2024 meta-analysis concluded that for dialysis-dependent CKD patients, this compound has an effect on increasing hemoglobin levels that is similar to that of ESAs, with no significant difference in the incidence of severe adverse events, death, or cardiovascular events [3].

Q2: What is a critical parameter to monitor for dose titration?

  • Hemoglobin (Hb) Levels: The primary goal of titration is to maintain Hb within a target range, typically ≥10.0 to <12.0 g/dL in HD patients [1] [5]. Dose adjustments should be made no more frequently than every 4 weeks based on Hb response [1].

Q3: What are common challenges in managing iron parameters with this compound?

  • Iron Utilization: The same 2024 meta-analysis found that in non-dialysis patients, this compound significantly reduced hepcidin, iron, and ferritin levels compared to ESAs, suggesting improved iron utilization [3]. In dialysis patients, these effects were less pronounced, but iron status still requires close monitoring per clinical guidelines to support erythropoiesis [1] [3].

References

Addressing Molidustat and calcium supplement interactions

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Interaction Data

The following table summarizes the key findings from a study on the interaction between molidustat and calcium acetate in healthy male volunteers [1].

Parameter Effect of Concomitant Calcium Acetate (vs. This compound Alone) Impact on Pharmacodynamics (EPO response)
AUC (Exposure) Reduced by 15% [1].
Cmax (Max Concentration) Reduced by 47% [1]. No significant influence [1].

Experimental Protocol & Methodology

The data in the table above was generated from a clinical study with the following design, which can serve as a reference for understanding the interaction [1].

  • Study Design: Single-center, randomized, open-label, crossover study.
  • Participants: Healthy men (n=12-15 per study) under fasted conditions (≥10 hours).
  • Treatments Administered:
    • Reference: this compound 150 mg (as 2 x 75 mg immediate-release tablets) alone.
    • Test: Calcium acetate 1900 mg (as 2 x 950 mg tablets) administered immediately before this compound 150 mg.
  • Washout Period: At least 96 hours between each dose of this compound to prevent carryover effects.
  • Primary PK Parameters: Area under the concentration-time curve (AUC) and maximum plasma concentration (Cmax) of this compound.
  • Primary PD Parameter: Endogenous serum erythropoietin (EPO) levels measured over time.

Mechanism of Interaction and Troubleshooting

The interaction is likely due to chelation (binding) in the gastrointestinal tract, which reduces the solubility and subsequent absorption of this compound [1]. This is a common mechanism for drugs that contain multivalent cations like calcium [2].

G A Oral Administration B Calcium Supplement (Multivalent Cations) A->B C This compound A->C D Chelation (Binding in GI Tract) B->D C->D E Reduced Solubility of this compound D->E F Decreased Absorption E->F G Lower Systemic Exposure (↓AUC, ↓Cmax) F->G

Based on this mechanism and the study findings, here are recommendations for your experiments:

  • Staggered Dosing is Recommended: Although the effect on pharmacodynamics was not significant in the primary study, the reduction in Cmax is substantial. To ensure optimal and consistent absorption of this compound in experimental models, it is advisable to separate the administration of this compound and calcium-containing products by at least 1 hour [2].
  • Contrast with Iron: It is critical to differentiate this interaction from the one with oral iron supplements. The interaction with iron is much more pronounced, reducing this compound exposure by 50-75%, and requires a longer separation time (up to 4 hours) to mitigate [1].

Frequently Asked Questions (FAQs)

Q: Does calcium completely block the effect of this compound? A: No. Unlike iron, calcium supplementation did not show a significant impact on the pharmacodynamic response (erythropoietin production) in clinical studies, despite reducing the maximum plasma concentration of the drug [1].

Q: What is the recommended time interval between administering this compound and a calcium supplement? A: Based on the mechanism of action and general guidance for HIF-PH inhibitors, a staggered administration of at least 1 hour is recommended to prevent potential chelation and decreased absorption [2].

Q: Is the interaction between this compound and calcium considered clinically relevant? A: The available evidence suggests the interaction has low clinical relevance for therapy, as it did not impact the EPO response [1]. However, for the purpose of scientific experiments where precise pharmacokinetic parameters are crucial, the interaction should be controlled for by using staggered dosing.

References

Strategies to minimize Molidustat drug-drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Molidustat Drug Interaction FAQs for Researchers

Q1: What are the clinically significant drug-drug interactions for this compound? The most critical interaction is with oral iron (II) supplements (e.g., ferrous sulfate). Concomitant administration can cause a substantial reduction in this compound's systemic exposure and its pharmacodynamic effect [1] [2].

  • Calcium acetate has a lesser, likely clinically insignificant, impact on pharmacokinetics and no observed effect on pharmacodynamics [2].
  • Interactions may also occur with drugs that affect the Cytochrome P450 3A4 (CYP3A4) enzyme system. Strong CYP3A4 inhibitors (e.g., ketoconazole) may increase this compound plasma levels, while strong inducers (e.g., rifampicin) may decrease them [3].

Q2: What is the quantitative impact of oral iron on this compound? The following table summarizes the quantitative effects on this compound's pharmacokinetics (PK) and pharmacodynamics (PD) when co-administered with iron(II) sulfate under different prandial states and timings [1] [2]:

Administration Condition PK/PD Parameter Reduction vs. This compound Alone Clinical Study Context
Concomitant, Fasted This compound AUC 75% Single dose, healthy men [2]
This compound C~max~ 84% Single dose, healthy men [2]
EPO AUC~(0-24)~ 44% Single dose, healthy men [2]
EPO C~max~ 48% Single dose, healthy men [2]
Concomitant, Fed This compound AUC 50% Single dose with food, healthy men [1]
This compound C~max~ 46% Single dose with food, healthy men [1]
EPO AUC~(0-24)~ 31% Single dose with food, healthy men [1]
EPO C~max~ 36% Single dose with food, healthy men [1]
4 hours before, Fasted This compound AUC 9% Single dose, healthy men [1]
This compound C~max~ 10% Single dose, healthy men [1]

Q3: What is the mechanism behind the this compound-iron interaction? The interaction is primarily chelation-based, occurring during the drug absorption phase in the gastrointestinal tract. In vitro data indicates that the presence of multivalent cations like iron(II) and calcium(II) reduces the solubility of this compound by up to 95% compared to its sodium salt form, preventing it from being properly absorbed [2]. This mechanism is distinct from metabolic pathways like CYP450.

Q4: What experimental strategies can minimize the this compound-iron interaction? The key strategy is dosing time separation. Experimental and clinical data supports the following protocol [1] [2]:

  • Recommendation: Administer oral iron supplements at least 4 hours before this compound intake.
  • Rationale: When iron(II) sulfate was given 4 hours before this compound under fasted conditions, the reduction in this compound exposure (AUC) was only 9%, a marked improvement over the 75% reduction seen with concomitant administration [1].
  • Alternative Formulations: Using an enteric-coated iron formulation (e.g., iron(II) glycine sulphate complex) given immediately before this compound did not mitigate the interaction. The reduction in this compound exposure was similar to that caused by immediate-release iron sulfate [2].

Experimental Protocol for Investigating the Interaction

The following methodology is adapted from the clinical studies that characterized this interaction [2].

1. Study Design

  • Type: Single-center, randomized, open-label, crossover study.
  • Participants: Healthy volunteers (e.g., males aged 18-45).
  • Treatments: Each participant receives the following treatments in random order with adequate washout periods (e.g., 72-96 hours):
    • Treatment A (Control): this compound 150 mg alone under fasted conditions (≥10 hours fasting).
    • Treatment B (Interaction): Iron(II) sulfate 304 mg (equivalent to 100 mg of elemental iron) administered immediately before this compound 150 mg under fasted conditions.
    • Treatment C (Mitigation): Iron(II) sulfate 304 mg administered 4 hours before this compound 150 mg under fasted conditions.

2. Pharmacokinetic/Pharmacodynamic Data Collection

  • Blood Sampling: Collect serial blood samples for this compound plasma concentration. Example time points: pre-dose, 10, 20, 30, 40, 50 min, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, and 48 hours post-dose.
  • PD Marker: Measure serum endogenous erythropoietin (EPO) levels at similar time points over 24 hours to assess the pharmacodynamic impact.

3. Data Analysis

  • PK Parameters: Calculate the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (C~max~) for this compound for each treatment.
  • PD Parameters: Calculate the area under the effect curve (AUEC) and maximum concentration (C~max~) for EPO.
  • Statistical Comparison: Use ANOVA to compare the geometric mean ratios (GMR) of AUC and C~max~ for this compound and EPO between Treatment B vs. A (to confirm interaction) and Treatment C vs. B (to demonstrate mitigation).

This compound Action Plan for Drug Interaction Management

For researchers designing preclinical and clinical studies, here is a summary of actionable strategies:

Strategy Action Rationale & Evidence
Dosing Separation Administer oral iron ≥4 hours before this compound. Reduces the interaction to a clinically insignificant level (~10% AUC reduction) [1].
Formulation Consideration Avoid reliance on enteric-coated iron. Enteric coating does not prevent the chelation interaction [2].
Patient Dosing Instruction Include clear timing instructions in study protocols. Prevents loss of efficacy in clinical trials or real-world use.
Metabolic Pathway Monitoring Monitor co-administered CYP3A4 modulators. Strong inhibitors/inducers may alter this compound levels, though this is secondary to the iron interaction [3].

This compound's Mechanism of Action

The diagrams below illustrate this compound's core mechanism and the interaction with iron, which is central to understanding the drug's activity and its main interaction.

O2 Normal Oxygen (Normoxia) PHD Prolyl Hydroxylase (PHD) Enzyme Activity O2->PHD Activates HIFa_degradation HIF-α Hydroxylation & Proteasomal Degradation PHD->HIFa_degradation EPO_production Low EPO Production HIFa_degradation->EPO_production HIFa_stable HIF-α Stabilization & Nuclear Translocation HIFa_degradation->HIFa_stable Prevents This compound This compound (HIF-PH Inhibitor) This compound->PHD Inhibits Target_genes Target Gene Transcription (EPO, etc.) HIFa_stable->Target_genes EPO_high Increased EPO Production & Erythropoiesis Target_genes->EPO_high

References

Molidustat handling instructions and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The information below summarizes the known chemical and physical data for the finished product, Varenzin-CA1.

Property Description
Product Name Varenzin-CA1 (molidustat oral suspension) [1] [2]
Active Ingredient This compound sodium [3] [2]
Empirical Formula C13H13N8O2Na [3] [2]
Molecular Weight 336.28 g/mol [3] [2]
Physical Form White to yellow-white oily suspension [3] [2]
Concentration 25 mg of this compound per mL of suspension [1] [2]
Inactive Ingredients Glycerol dibehenate, fish oil, sunflower oil, butylhydroxytoluene, sorbic acid [3] [2]

Storage & Handling Conditions

The following storage and handling instructions are specified for the final veterinary drug product. You should adapt these for an API in a lab setting with extreme caution and consult the manufacturer's Safety Data Sheet (SDS) for the pure compound.

Aspect Instructions (for Varenzin-CA1 product)
Storage Temperature Store at room temperature. Do not refrigerate [4] [1].
Light Sensitivity Store away from light [4].
Shelf Life After Opening A opened bottle is stable for at least 28 days [4].
Handling Precautions Shake well before use. Wash hands immediately after handling. Not for human use. Keep out of reach of children and animals [1] [3] [2].
Accidental Exposure In case of accidental ingestion, seek medical advice immediately. Reported symptoms in humans can include gastrointestinal effects (nausea, vomiting, diarrhea), dizziness, fainting, hypertension, and increased heart rate [1] [3] [2].

Mechanism of Action & Experimental Context

For your research protocols, understanding the drug's mechanism and how it has been used in experimental models is crucial. This compound is an oral inhibitor of hypoxia-inducible factor prolyl hydroxylase (HIF-PH) [5] [6].

This compound HIF Pathway Mechanism Normoxia (Normal O₂) Normoxia (Normal O₂) HIF-PHD Activity HIF-PHD Activity Normoxia (Normal O₂)->HIF-PHD Activity HIF-α Degradation HIF-α Degradation HIF-PHD Activity->HIF-α Degradation Low EPO Production Low EPO Production HIF-α Degradation->Low EPO Production This compound (HIF-PHi) This compound (HIF-PHi) Inhibits HIF-PHD Activity Inhibits HIF-PHD Activity This compound (HIF-PHi)->Inhibits HIF-PHD Activity Hypoxia / this compound Hypoxia / this compound HIF-α Stabilization HIF-α Stabilization Hypoxia / this compound->HIF-α Stabilization HIF-α + HIF-β Dimer HIF-α + HIF-β Dimer HIF-α Stabilization->HIF-α + HIF-β Dimer Nuclear Translocation Nuclear Translocation HIF-α + HIF-β Dimer->Nuclear Translocation EPO Gene Transcription EPO Gene Transcription Nuclear Translocation->EPO Gene Transcription Increased EPO Production Increased EPO Production EPO Gene Transcription->Increased EPO Production Erythropoiesis in Bone Marrow Erythropoiesis in Bone Marrow Increased EPO Production->Erythropoiesis in Bone Marrow Stabilized HIF Stabilized HIF Improved Iron Utilization Improved Iron Utilization Stabilized HIF->Improved Iron Utilization Improved Iron Utilization->Erythropoiesis in Bone Marrow

In vivo studies provide a basis for designing experiments. One study in mice with adenine-induced nephropathy administered this compound for 4 weeks after the onset of kidney disease and anemia [6]. The drug ameliorated anemia and improved some parameters like renal fibrosis and immune cell infiltration, though it did not restore overall renal function [6].

Key Precautions for Researchers

  • Drug Interactions: Phosphate binders or products containing multivalent cations (e.g., calcium, iron, magnesium, aluminum) can chelate with HIF-PH inhibitors and potentially decrease the absorption of this compound. It is advised to stagger their administration by at least one hour if used concurrently in a study [1] [3] [2].
  • Critical Monitoring Parameter: The primary effect of this compound is increasing red blood cell production. In clinical use, hematocrit (HCT) or packed cell volume (PCV) is monitored weekly to prevent polycythemia (excessively high red cell count), which can lead to serious complications like thromboembolism [4] [1]. This is a key variable to track in in vivo studies.
  • Note on Formulation: The available data is for an oral suspension. Handling and stability properties of the pure this compound sodium API in a research lab (e.g., as a powder for making solutions) are not described in the public domain.

References

Molidustat treatment discontinuation criteria in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Molidustat Discontinuation Criteria in Clinical Trials

The following table consolidates the primary discontinuation criteria identified across several clinical trials [1] [2] [3]. These were typically applied during dose-titration phases to maintain patient safety and ensure hemoglobin (Hb) levels remained within a target range (often 10.0-12.0 g/dL for non-dialysis patients and 9.0-11.5 g/dL for dialysis patients).

Discontinuation Criteria Description & Thresholds Trial Context / Patient Population
Hemoglobin (Hb) Level Too High Hb concentration exceeding 13.0 g/dL [2]. Applied in long-term extension studies for patients both not on dialysis and those on hemodialysis [2].
Hemoglobin (Hb) Level Too Low Hb concentration falling below 8.0 g/dL [2]. Applied in long-term extension studies for patients both not on dialysis and those on hemodialysis [2].
Rapid Hemoglobin Rise An increase in Hb of more than 1.0 g/dL over a 2-week period [2]. Applied in long-term extension studies to avoid overly rapid correction of anemia [2].
Failure to Reach Target Hb Inability to achieve the target Hb range (e.g., 10.0-12.0 g/dL) after a set titration period (e.g., 16 weeks) [2]. Specifically noted in the Hb-stabilization phase of a long-term study for patients not on dialysis [2].
Need for Rescue Treatment Administration of a red blood cell transfusion or any erythropoiesis-stimulating agent (ESA) due to lack of this compound efficacy [4]. Used as a criterion for classifying a patient as a "non-responder" in a Phase 3 study of Japanese patients undergoing peritoneal dialysis [4].

Detailed Experimental Protocols & Context

The criteria in the table above were derived from the following clinical trial designs and methodologies.

  • Trial Designs: The data comes from the DIALOGUE clinical program, which consisted of Phase 2b and Phase 3 studies, as well as their long-term extensions [1] [2] [3]. These included:

    • DIALOGUE 1: A randomized, double-blind, placebo-controlled, fixed-dose trial in ESA-naïve patients with CKD not on dialysis [1] [3].
    • DIALOGUE 2 & 4: Open-label, active-comparator trials where treatment was switched from darbepoetin or epoetin to this compound in patients not on dialysis and on dialysis, respectively [1] [3].
    • Long-Term Extensions (DIALOGUE 3 & 5): Controlled, open-label studies of up to 36 months' duration designed to investigate long-term efficacy and safety [2].
    • MIYABI PD Study: An open-label, single-arm Phase 3 trial in Japanese patients undergoing peritoneal dialysis [4].
  • Dose Titration & Hb Monitoring: In these studies, the this compound dose was titrated every 4 weeks based on the patient's Hb response to maintain levels within a predefined target range [2] [4]. Hb levels were monitored frequently, often every 2 to 4 weeks [2] [4]. The discontinuation criteria were applied during this ongoing monitoring and titration process.

  • Safety Monitoring (General Criteria): Beyond the specific discontinuation criteria, safety was assessed by recording all adverse events (AEs), with severity graded as mild, moderate, or severe [1] [2]. Special attention was paid to major adverse cardiovascular events (MACE) , which were adjudicated by independent committees [4]. While a single AE would not automatically lead to discontinuation, the overall safety profile was a critical factor in the continued development and evaluation of the drug [1] [2].

Clinical Monitoring Workflow

The diagram below illustrates the core monitoring and decision-making process for this compound treatment in a clinical trial setting, based on the protocols described.

Start Dose Titration & Hb Monitoring CheckHb Check Hb Levels (Every 2-4 weeks) Start->CheckHb HighHb Hb > 13.0 g/dL CheckHb->HighHb Threshold Met LowHb Hb < 8.0 g/dL CheckHb->LowHb Threshold Met FastRise Hb Rise > 1.0 g/dL in 2 weeks CheckHb->FastRise Threshold Met InTarget Hb within Target Range CheckHb->InTarget Conditions Met Rescue Rescue Treatment Required CheckHb->Rescue Lack of Efficacy ActionDiscontinue Action: Consider Treatment Discontinuation HighHb->ActionDiscontinue LowHb->ActionDiscontinue FastRise->ActionDiscontinue ActionContinue Action: Continue Treatment & Maintain/Adjust Dose InTarget->ActionContinue Rescue->ActionDiscontinue

Key Takeaways for Protocol Design

  • Primary Drivers are Hb Levels: The clearest, most consistently defined discontinuation criteria are based on specific, off-target hemoglobin values [2].
  • Incorporate a Response Period: Protocols often included a defined stabilization phase. Allowing a 16-week period to reach the target Hb range before classifying a patient as a non-responder is a structured approach to account for individual variation [2].
  • Define Rescue Therapy Precisely: Explicitly defining what constitutes "rescue treatment" (e.g., RBC transfusion or specific ESA use) in your protocol is crucial for consistently identifying treatment failure [4].

References

Efficacy & Safety Profile: Molidustat vs. Darbepoetin alfa in NDD-CKD

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Molidustat Performance vs. Darbepoetin alfa Statistical Significance (P-value)
Δ Hemoglobin (Hb) Significantly higher [1] [2] P = 0.002 [1] [2]
Δ Hepcidin Significantly lower [1] [2] P < 0.00001 [1] [2]
Δ Iron Significantly lower [1] P < 0.00001 [1]
Δ TSAT Significantly lower [1] P < 0.00001 [1]
Δ Ferritin Not significantly different in ESA-treated patients [1]
Δ TIBC Increased [3]
Safety (SAEs, Death, Cardio events) No significant difference [1] [2]

TSAT: Transferrin Saturation; TIBC: Total Iron-Binding Capacity; SAEs: Serious Adverse Events.

Mechanism of Action & Experimental Protocols

The fundamental difference between the two drugs lies in their mechanism of action, which explains their distinct effects on iron metabolism.

  • Darbepoetin alfa is an Erythropoiesis-Stimulating Agent (ESA). It is a recombinant form of erythropoietin that acts directly on erythropoietin receptors in the bone marrow, stimulating the production of red blood cells [4]. Its mechanism is exogenous replacement.
  • This compound is an oral Hypoxia-Inducible Factor Prolyl Hydroxylase Inhibitor (HIF-PHI). It acts indirectly by stabilizing HIF-α subunits. This stabilization mimics a state of hypoxia, leading to the coordinated transcription of genes involved in erythropoiesis, including erythropoietin itself, and genes that improve iron availability and utilization [1] [3].

The diagram below illustrates the key signaling pathway and mechanism of action for this compound.

G cluster_normal Normal Oxygen Conditions cluster_hypoxia This compound Inhibition / Hypoxia cluster_nucleus Nucleus: Gene Transcription This compound This compound HIF_PH_inhibited HIF-PH Activity (Reduced) This compound->HIF_PH_inhibited Inhibits O2 Oxygen (O₂) HIF_PH HIF Prolyl Hydroxylase (HIF-PH) O2->HIF_PH HIF_alpha HIF-α Subunit HIF_PH->HIF_alpha Degradation Degradation HIF_alpha->Degradation HIF_alpha_stable HIF-α Subunit (Stabilized) HIF_PH_inhibited->HIF_alpha_stable HIF_complex HIF-α / HIF-β Transcription Complex HIF_alpha_stable->HIF_complex EPO Erythropoietin (EPO) Production HIF_complex->EPO Iron_Genes Iron Metabolism Genes (Transferrin, Ferroportin) HIF_complex->Iron_Genes Hepcidin_Down Suppression of Hepcidin HIF_complex->Hepcidin_Down Erythropoiesis Erythropoiesis EPO->Erythropoiesis Stimulates Iron_Availability Iron Availability Iron_Genes->Iron_Availability Increases Hepcidin_Down->Iron_Availability Enhances

Key Clinical Trial Designs

The comparative data primarily comes from rigorously designed Phase 2 and 3 trials [5] [3]:

  • MIYABI Program (Phase III): These were two randomized, open-label, active-controlled, multicenter studies.
    • MIYABI ND-C (Correction): Enrolled ESA-untreated patients.
    • MIYABI ND-M (Maintenance): Enrolled patients previously treated with an ESA.
    • In both studies, patients were randomized to receive either oral This compound once daily or subcutaneous darbepoetin alfa for 52 weeks. Doses were titrated using an interactive system to maintain hemoglobin levels within a target range (≥110 and <130 g/L). The primary efficacy endpoint was the average hemoglobin level during weeks 30–36 [5].
  • DIALOGUE Program (Phase II): These were 16-week, randomized, controlled trials. DIALOGUE 2 (D2), relevant to this comparison, was an open-label, dose-finding trial that compared this compound with darbepoetin alfa in ESA-treated NDD-CKD patients. The primary endpoint was the change in Hb from baseline to the evaluation phase (the last 4 weeks of treatment) [3].

Key Insights for Researchers

  • Iron Metabolism Distinction: While both drugs effectively raise hemoglobin, this compound uniquely addresses the dysfunctional iron homeostasis common in CKD. The consistent reduction in hepcidin and increase in TIBC suggest a superior ability to mobilize iron for erythropoiesis, potentially reducing the need for intravenous iron supplementation [1] [3] [6].
  • Population-Specific Efficacy: The superior effect of this compound on hemoglobin in NDD-CKD patients was more pronounced in treatment-naïve patients compared to those switching from ESA therapy [3] [6].
  • Safety Profile: The meta-analysis of 2025 participants found no significant difference in the incidence of serious adverse events, mortality, or cardiovascular events between this compound and ESA groups, indicating a comparable safety profile for this new drug class [1] [2].

References

Molidustat compared to epoetin in hemodialysis patients

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Data Comparison

The table below summarizes key findings from clinical trials comparing molidustat and epoetin in hemodialysis patients.

Parameter This compound (HIF-PHI) Epoetin Alfa (ESA) Summary of Findings
Hemoglobin (Hb) Efficacy Maintained Hb within target range [1] [2]. Maintained Hb within target range [1] [2]. Comparable efficacy. In the DIALOGUE 4 trial, Hb levels were effectively maintained after switching from epoetin to this compound [1] [2].
Mean Hb Change (vs. Epoetin) -0.1 to +0.4 g/dL (not statistically significant difference) [1] [2]. Reference group [1] [2]. Non-inferior. A 2024 meta-analysis concluded this compound had a similar effect on Hb levels as ESAs (Mean Difference: -0.18 g/dL, P=0.23) [3] [4].

| Impact on Iron Metabolism | • TSAT: Significantly increased [3] [4]. • Hepcidin & Ferritin: No significant difference vs. ESA [3] [4]. | • TSAT: Lower than this compound [3] [4]. • Hepcidin & Ferritin: No significant difference vs. This compound [3] [4]. | Potential iron utilization benefits. this compound may enhance iron availability for erythropoiesis, as suggested by increased TSAT [3] [4]. | | Safety (Adverse Events) | Incidence similar to epoetin; most events mild to moderate [1] [5] [2]. | Incidence similar to this compound [1] [5] [2]. | Comparable safety. Long-term studies (up to 36 months) reported no new safety signals for this compound, with an AE profile comparable to ESAs [5]. | | Safety (Serious Adverse Events & Mortality) | No significant difference in SAEs, death, or cardio-related events vs. ESA [3] [4]. | No significant difference in SAEs, death, or cardio-related events vs. This compound [3] [4]. | No increased risk. Meta-analysis shows no statistically significant difference in severe adverse outcomes [3] [4]. |

Experimental Protocol Overview

The primary evidence comes from the DIALOGUE 4 trial, a phase 2b, multicenter, open-label, active-comparator controlled study [1] [2].

  • Design: Randomized, open-label, variable-dose trial [2].
  • Participants: 199 patients with CKD and anemia who were on dialysis [1] [2].
  • Intervention: Patients were either switched to this compound (starting doses: 25, 50, 75, or 150 mg once daily) or continued their existing epoetin alfa or beta regimen [2].
  • Dosing: this compound doses were titrated to maintain hemoglobin levels within a predefined target range (9.0-11.5 g/dL) [2].
  • Primary Endpoint: The change in hemoglobin level from baseline to the mean of the last 4 weeks of the 16-week treatment period [1] [2].

Mechanisms of Action

The fundamental difference between these drugs lies in their mechanisms of action, which are illustrated in the diagrams below.

mechanism_comparison Mechanism of Action: Epoetin vs. This compound cluster_epoetin Epoetin Alfa (ESA) cluster_this compound This compound (HIF-PHI) EPO Epoetin Alfa (Injectable) EPOR EPO Receptor EPO->EPOR Signal JAK2/STAT5 Signaling Cascade EPOR->Signal Survival Prevents Apoptosis of Erythroid Progenitors Signal->Survival Output Increased Red Blood Cell Production Survival->Output This compound This compound (Oral HIF-PH Inhibitor) HIF_alpha Stabilizes HIF-α Subunits This compound->HIF_alpha Dimer HIF-α/HIF-β Dimerization HIF_alpha->Dimer HRE Binds Hypoxia Response Element (HRE) Dimer->HRE Transcription Upregulates Gene Transcription HRE->Transcription EPO_gene Endogenous EPO Production Transcription->EPO_gene Iron_genes Genes for Iron Transport & Mobilization (e.g., reduces hepcidin) Transcription->Iron_genes

The diagram shows that while both treatments ultimately stimulate erythropoiesis, they do so through distinct pathways:

  • Epoetin Alfa: This is a recombinant human erythropoietin that acts extrinsically. It is administered via injection and directly binds to EPO receptors on erythroid progenitor cells in the bone marrow. This binding activates the JAK2/STAT5 intracellular signaling pathway, which primarily promotes cell survival by preventing apoptosis, leading to increased production of red blood cells [6] [7].
  • This compound: This is an oral hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI) that acts intrinsically. By inhibiting HIF-PH enzymes, it stabilizes HIF-α subunits. Under normal oxygen conditions, these subunits are constantly degraded. Stabilization allows them to dimerize with HIF-β, translocate to the nucleus, and bind to Hypoxia Response Elements (HREs) in DNA. This not only stimulates the body's own production of erythropoietin but also upregulates genes involved in iron metabolism (e.g., reducing hepcidin), thereby improving iron availability for hemoglobin synthesis [1] [3] [2].

Conclusion and Key Insights

For researchers and drug development professionals, the key distinctions are:

  • Efficacy & Safety: this compound is non-inferior to epoetin in maintaining hemoglobin in hemodialysis patients over 16 weeks, with a similar safety and tolerability profile maintained in long-term extensions up to 36 months [1] [5].
  • Mechanistic Advantage: As an oral agent that stimulates physiological erythropoietin production and enhances iron utilization, this compound offers a novel therapeutic approach compared to injectable ESAs [3] [2].
  • Clinical Status: The data from phase 2b trials supported the progression of this compound into phase 3 development programs (like the MIYABI trials) [1] [8].

References

Molidustat hemoglobin response versus placebo in clinical trials

Author: Smolecule Technical Support Team. Date: February 2026

Molidustat Efficacy vs. Placebo in NDD-CKD Patients

Outcome Measure Mean Difference (MD) vs. Placebo 95% Confidence Interval (CI) P-value
Change in Hb from baseline (ΔHb) +1.47 g/dL [1] [2] 1.18 to 1.75 < 0.00001
Change in hepcidin from baseline (Δhepcidin) -20.66 [1] [2] -31.67 to -9.66 0.0002
Change in ferritin from baseline (Δferritin) -90.01 [1] -134.77 to -45.25 < 0.00001

Key Experimental Data and Trial Designs

The quantitative data in the table above primarily comes from a 2024 systematic review and meta-analysis that pooled results from six RCTs with a total of 2,025 participants [1] [2]. The findings are consistent with earlier phase 2b trials.

  • Patient Population: The analyzed studies focused on adult CKD patients diagnosed with renal anemia who were not on dialysis (NDD-CKD) and were often ESA-naïve [1] [3].
  • Intervention & Comparator: In the included trials, this compound was administered orally at fixed or titrated doses (e.g., 25, 50, or 75 mg once daily) and compared against a placebo or standard erythropoiesis-stimulating agents (ESAs) [1] [3].
  • Primary Endpoint: The primary efficacy endpoint in these trials was typically the mean change in hemoglobin levels from baseline to the end of the treatment period (often 16 weeks) [3].
  • Key Secondary Endpoints: These included changes in iron metabolism parameters, such as hepcidin, ferritin, iron, transferrin saturation (TSAT), and total iron-binding capacity (TIBC) [1] [3].

Mechanism of Action: HIF Stabilization

This compound is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its mechanism of action, which explains its efficacy in raising hemoglobin, is illustrated below.

G Normoxia Normoxia / No Drug PHD_active HIF-PH Enzyme Active Normoxia->PHD_active HIF_deg HIF-α Degraded (via Proteasome) PHD_active->HIF_deg No_EPO No EPO Production HIF_deg->No_EPO Drug This compound (HIF-PHI) PHD_inhib HIF-PH Enzyme Inhibited Drug->PHD_inhib Inhibits Hypoxia Hypoxia / Drug Effect Hypoxia->PHD_inhib HIF_stable HIF-α Stabilized PHD_inhib->HIF_stable HIF_HIF1B HIF-α/HIF-β Complex Forms HIF_stable->HIF_HIF1B Nucleus Translocation to Nucleus HIF_HIF1B->Nucleus HRE Binds to HRE in DNA Nucleus->HRE EPO EPO Gene Transcription ↑ HRE->EPO Iron Iron Metabolism Genes ( e.g., DMT1, DCytB ) HRE->Iron Hepcidin Hepcidin Expression ↓ HRE->Hepcidin

Diagram: this compound inhibits HIF-PH enzymes, stabilizing HIF-α and promoting erythropoietin production and iron availability [4] [5].

This mechanism leads to multiple beneficial effects for treating anemia:

  • Stimulation of Endogenous EPO: this compound promotes the body's own production of erythropoietin in a physiologic manner [5].
  • Improved Iron Utilization: By reducing hepcidin levels, this compound enhances iron absorption and mobilization from body stores, making more iron available for red blood cell production [1] [4]. This is reflected in the decreased ferritin and hepcidin levels observed in the clinical data.

Key Takeaways for Researchers

  • Efficacy in NDD-CKD: The data robustly shows that this compound is highly effective at increasing hemoglobin levels in NDD-CKD patients compared to placebo [1] [2].
  • Dual Action: Its efficacy stems from a unique dual mechanism: stimulating erythropoietin production while simultaneously improving iron availability [4] [5].
  • Safety Profile: The same meta-analysis concluded that this compound did not show a significant increase in severe adverse events, death, or cardio-related adverse events compared to ESAs [1] [2], making it a promising therapeutic alternative.

References

Molidustat safety profile compared to ESAs meta-analysis

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile of Molidustat vs. ESAs

Outcome Measure Population Result (this compound vs. ESAs) Key Findings
Hemoglobin (Hb) Change Non-Dialysis-Dependent (NDD) MD = 0.25 g/dL (95% CI: 0.09 to 0.40) [1] Statistically significant, modestly greater Hb increase with this compound.
Dialysis-Dependent (DD) MD = -0.18 g/dL (95% CI: -0.47 to 0.11) [1] No significant difference; comparable efficacy.
Cardiovascular (CV) Safety Mixed (NDD & DD) OR ~ 1.06 (No significant difference) [1] [2] No significant difference in risk of cardiac adverse events.
Mortality Mixed (NDD & DD) No significant difference [1] [2] Comparable rates of death between groups.
Severe Adverse Events (SAEs) Mixed (NDD & DD) No significant difference [1] [2] Comparable incidence of SAEs.
Hypertension Risk Mixed (NDD & DD) Lower risk vs. ESAs [3] [2] HIF-PHIs as a class associated with an 11% reduced risk [3].
Thrombosis Risk Dialysis-Dependent (DD) Favorable profile [4] A network meta-analysis ranked this compound and ESAs best for low thrombosis rates [4].
Iron Metabolism NDD Reduced hepcidin & ferritin [1] This compound significantly improved iron availability and utilization markers.
DD Increased TSAT [1] Suggests enhanced iron mobilization for erythropoiesis.

Detailed Methodologies of Cited Analyses

To assess the credibility and applicability of this data, it is important to understand how the key meta-analyses were conducted.

  • Meta-Analysis on this compound (2024) [1]:

    • Objective: To evaluate the efficacy and safety of this compound for anemia in both DD and NDD CKD patients.
    • Search Strategy: A comprehensive search of five databases (PubMed, Embase, Cochrane Library, Web of Science, and CENTRAL) was performed from inception until January 2024.
    • Eligibility Criteria: Included only Randomized Controlled Trials (RCTs) comparing this compound against a placebo or ESAs in adults with renal anemia.
    • Data Analysis: For continuous outcomes (e.g., Hb change), the Mean Difference (MD) was pooled. For binary safety outcomes (e.g., SAEs), the Odds Ratio (OR) was used. Heterogeneity was assessed using the I² statistic.
  • Network Meta-Analysis of HIF-PHIs (2023) [4]:

    • Objective: To compare the efficacy and safety of five different HIF-PHIs and ESAs in dialysis-dependent (DD) CKD patients.
    • Methodology: A frequentist framework for multivariate random-effects meta-analysis was used. Treatments were ranked using the Surface Under the Cumulative Ranking (SUCRA) curve.
    • Outcomes: This analysis provided comparative rankings for hemoglobin correction, hypertension, and thrombosis, contextualizing this compound's performance among other available treatments.

Mechanism of Action and Experimental Workflow

This compound is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its mechanism and the logical flow of its effects are distinct from those of traditional ESAs, as illustrated below.

mobidustat_mechanism Start Kidney Disease Problem Reduced EPO Production Start->Problem HIF_PHI HIF-PHI (this compound) Oral Administration Problem->HIF_PHI HIF_Stab Stabilizes HIF-α subunits HIF_PHI->HIF_Stab Nuclear_Event HIF-α/β Dimerization & Nuclear Translocation HIF_Stab->Nuclear_Event EPO_Effect ↑ Endogenous EPO Transcription Nuclear_Event->EPO_Effect Iron_Effect ↑ Iron Absorption & Utilization (↓ Hepcidin, ↑ Transferrin) Nuclear_Event->Iron_Effect Outcome Coordinated Erythropoiesis ↑ Hemoglobin EPO_Effect->Outcome Iron_Effect->Outcome

HIF-PHI Mechanism and Effects on Erythropoiesis

  • Pathway Explanation: Under normal oxygen conditions, HIF-PH enzymes tag HIF-α subunits for degradation [1]. This compound inhibits these enzymes, mimicking a state of hypoxia. This leads to the stabilization of HIF-α, its dimerization with HIF-β, and translocation into the nucleus [1]. In the nucleus, this complex activates the transcription of genes encoding for erythropoietin (EPO) and proteins that improve iron metabolism (e.g., by reducing hepcidin), thereby promoting erythropoiesis in a more coordinated manner than exogenous ESAs [1] [3].

Key Implications for Research and Development

  • Patient Population is Key: The differential efficacy in NDD versus DD patients highlights the importance of tailoring treatment strategies and designing population-specific clinical trials [1].
  • Safety as a Potential Advantage: While overall safety is comparable to ESAs, the potentially lower risks of hypertension and thrombosis could be a significant differentiator, especially for patients with cardiovascular comorbidities [3] [4].
  • Iron Metabolism Benefits: The ability of this compound to enhance iron utilization could reduce the need for intravenous iron supplements, impacting treatment protocols and cost-effectiveness [1] [3].

References

Molidustat treatment satisfaction scores versus darbepoetin alfa

Author: Smolecule Technical Support Team. Date: February 2026

Treatment Satisfaction & Efficacy Data

The table below summarizes the core findings from clinical trials comparing molidustat and darbepoetin alfa, focusing on treatment satisfaction and hemoglobin response.

Aspect Patient Population This compound Findings Darbepoetin Alfa Findings Source & Context
Treatment Satisfaction (TSQM-II) Non-dialysis (NDD) patients [1] [2] Significant improvement in convenience domain scores at multiple time points; more patients "highly satisfied" with convenience [1] [2]. Improved effectiveness domain scores over time [2]. Analysis Type: Post-hoc analysis of two Phase 3 trials (MIYABI ND-C and ND-M) [1] [2].
Global Satisfaction Non-dialysis (NDD) patients [1] [2] Increased global satisfaction scores. Increased global satisfaction scores. Questionnaire: Treatment Satisfaction Questionnaire for Medicine (TSQM-II), covering effectiveness, side effects, convenience, and global satisfaction [2].
Hb Response (Efficacy) ESA-naïve, NDD patients Hb increase: +1.44 g/dL [3]. Hb increase: +1.70 g/dL [3]. Trial Context: MIYABI program; this compound was less effective in ESA-naïve patients [3].
Hb Response (Efficacy) ESA-treated, NDD patients Hb increase: +0.36 g/dL [3]. Hb increase: +0.26 g/dL [3]. Trial Context: Comparable efficacy in patients previously on ESA therapy [3].
Hb Response (Efficacy) Dialysis-dependent (DD) patients Non-inferior to darbepoetin alfa in maintaining Hb levels within 10.0-12.0 g/dL [4]. Non-inferior to this compound in maintaining Hb levels [4]. Trial Context: Phase 3, double-blinded study over 52 weeks [4].

Detailed Experimental Protocols

To ensure reproducibility and provide context for the data, here are the methodologies from the key studies cited.

  • Study Design for Satisfaction Data: The treatment satisfaction data comes from a post-hoc analysis of two randomized, parallel-group, open-label, multicenter Phase 3 trials in Japan: MIYABI ND-C (in ESA-naïve patients) and MIYABI ND-M (in patients previously treated with ESAs). The trials treated patients for 52 weeks [1] [2].
  • Satisfaction Metric: Patient-reported satisfaction was measured using the Treatment Satisfaction Questionnaire for Medicine version II (TSQM-II) at baseline, Week 12, and Week 24. The TSQM-II is an 11-item questionnaire that produces scores (0-100) across four domains: Effectiveness, Side Effects, Convenience, and Global Satisfaction. Higher scores indicate greater satisfaction. Statistical analyses, including general linear models (GLM) and generalized estimating equations (GEE), were used to compare changes from baseline, adjusting for covariates [2].
  • Efficacy and Safety Trial Design: The efficacy data for dialysis-dependent patients comes from a 52-week, Phase 3, randomized, active-controlled, double-blinded, double-dummy, parallel-group, multi-center study. The primary efficacy variables were the mean hemoglobin level during the evaluation period (Weeks 33-36) and its change from baseline. Non-inferiority of this compound to darbepoetin alfa was assessed with a pre-defined margin of 1.0 g/dL [4].

Mechanisms of Action

The differing routes of administration and fundamental mechanisms explain the convenience advantage of this compound. The following diagram illustrates the distinct pathways through which each drug acts.

G cluster_molidustat_path This compound Mechanism (Oral) Normoxia Normoxic Condition HIF_PHD HIF-Prolyl Hydroxylase (PHD Enzyme) Normoxia->HIF_PHD Activates HIF_alpha HIF-α Subunit HIF_PHD->HIF_alpha Hydroxylates HIF_degradation HIF-α Degradation (via Proteasome) HIF_alpha->HIF_degradation Targeted for HIF_stable Stabilized HIF-α HIF_alpha->HIF_stable This compound This compound (HIF-PHI) This compound->HIF_PHD Inhibits This compound->HIF_alpha Stabilizes HIF_complex HIF Complex (HIF-α + HIF-β) HIF_stable->HIF_complex Nucleus Translocation to Nucleus HIF_complex->Nucleus EPO_genes EPO Gene Transcription Nucleus->EPO_genes EPO_release Erythropoietin (EPO) Production EPO_genes->EPO_release EPO_receptor EPO Receptor EPO_release->EPO_receptor Darbepoetin Darbepoetin Alfa (ESA) Darbepoetin->EPO_receptor Erythropoiesis Stimulation of Erythropoiesis EPO_receptor->Erythropoiesis

Conclusion and Research Implications

For researchers and drug development professionals, the data presents a nuanced picture:

  • Patient-Centered Outcomes: this compound addresses a key patient need through oral convenience, which is directly reflected in higher treatment satisfaction scores for this domain. This is a significant advantage over the subcutaneous or intravenous administration of darbepoetin alfa [1] [2].
  • Efficacy Profile: this compound is most effective as a maintenance therapy in patients already treated with ESAs, showing comparable efficacy to darbepoetin alfa in both NDD and DD populations [4] [3]. Its effect is more limited in ESA-naïve patients, where it was statistically less effective at correcting anemia [3].
  • Safety and Cost: A meta-analysis of six studies found no significant difference in the incidence of serious adverse events, mortality, or cardiovascular events between this compound and ESAs [5]. Furthermore, as an oral therapy, this compound has been associated with significant cost savings compared to injectable ESAs over a 5-year period [3].

References

Molidustat cardiovascular safety compared to other HIF-PH inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

Molidustat Efficacy and Safety Profile

Aspect Findings in Dialysis-Dependent (DD) CKD Findings in Non-Dialysis-Dependent (NDD) CKD Source & Context
Hemoglobin (Hb) Efficacy Comparable to ESAs [1] More effective than placebo; comparable/superior to ESAs [1] [2] Meta-analysis of RCTs [1]; Phase 2b trials (DIALOGUE 1 & 2) [2]
Cardiovascular Safety No significant difference in SAEs, death, or cardio-related AEs vs. ESAs [1] Generally well tolerated; most Adverse Events (AEs) mild/moderate [2] Meta-analysis of RCTs [1]; Phase 2b trials [2]
Iron Metabolism Similar effects on iron, ferritin, hepcidin vs. ESAs [1] Reduces hepcidin and improves iron utilization vs. ESAs [1] Meta-analysis of RCTs [1]

Insights on Other HIF-PH Inhibitors

To provide context, evidence for other HIF-PH inhibitors shows varied outcomes:

  • Daprodustat showed a substantial net benefit compared to ESAs and reduced the need for intravenous iron supplementation [3].
  • Roxadustat was associated with more damage than benefit compared to ESAs, increasing treatment-emergent adverse events [3].
  • A review noted that HIF-PHIs as a class (including desidustat, roxadustat, and this compound) have shown similar cardiovascular safety to ESAs regarding Major Adverse Cardiovascular Events (MACE) [4].

Experimental Protocol Overview

The key data on this compound's safety and efficacy are primarily derived from the phase 2b DIALOGUE clinical trial program. Here is the core methodology:

  • Design: The program included multiple randomized, controlled trials:
    • DIALOGUE 1: A double-blind, placebo-controlled, fixed-dose trial in ESA-naïve NDD-CKD patients [2].
    • DIALOGUE 2: An open-label, active comparator-controlled trial where NDD-CKD patients were switched from darbepoetin alfa to this compound or continued with darbepoetin alfa [2].
    • DIALOGUE 4: An open-label, active comparator-controlled trial where DD-CKD patients were switched from epoetin to this compound or continued with epoetin [2].
  • Primary Endpoint: The change in hemoglobin level from baseline to the mean value from the last 4 weeks of the 16-week treatment period [2].
  • Safety Monitoring: Treatment-emergent adverse events (AEs), severe adverse events (SAEs), and specific cardiovascular events were monitored throughout the treatment period [1] [2].

Mechanism of Action

The following diagram illustrates the core mechanism by which this compound and other HIF-PH inhibitors stimulate erythropoiesis.

Conclusion and Research Considerations

  • This compound presents a favorable and comparable cardiovascular safety profile to ESAs in both DD and NDD patients, making it a viable oral alternative [1].
  • The safety profiles differ among HIF-PH inhibitors. Pooling data across the entire class may be misleading, as molecules like roxadustat and daprodustat have shown different risk-benefit outcomes in studies [3].
  • A noted area for future research is the long-term risk of potential off-target HIF effects, such as vascular calcification, which requires further study through phase IV trials [4].

References

Comparative Data: Molidustat vs. ESAs on Hepcidin and Iron Metabolism

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Patient Population Molidustat Effect (vs. Placebo) This compound Effect (vs. ESAs) Reference Group Effect Key Findings
Δ Hepcidin NDD-CKD MD: -20.66 (95% CI: -31.67 to -9.66), P = 0.0002 [1] MD: -24.51 (95% CI: -29.12 to -19.90), P < 0.00001 [1] --- This compound significantly suppresses hepcidin vs. both placebo and ESAs [1].
Δ Hepcidin DD-CKD --- MD: 1.20 (95% CI: -4.36 to 6.76), P = 0.67 [1] --- No significant difference in hepcidin levels vs. ESAs [1].
Δ Ferritin NDD-CKD MD: -90.01 (95% CI: -134.77 to -45.25), P < 0.00001 [1] Comparable results [2] --- Consistent with increased iron utilization.
Δ TSAT NDD-CKD --- MD: -5.29 (95% CI: -6.81 to -3.78), P < 0.00001 [1] --- Suggests enhanced iron consumption for erythropoiesis.
Δ TIBC NDD-CKD Increased [3] Increased at Week 16 (MD: 2.89) [2] Remained stable with ESAs [3] Indicates increased iron-binding capacity.

Detailed Methodologies of Key Studies

The data in the table above is derived from robust clinical trials. Here is a detailed look at their experimental designs.

  • Study Designs from Phase 2 Trials (DIALOGUE Program) [3]

    • D1 (DIALOGUE 1): A 16-week, placebo-controlled, double-blind, fixed-dose trial in ESA-treatment-naïve CKD patients not on dialysis.
    • D2 (DIALOGUE 2): A 16-week, open-label, dose-optimized trial comparing this compound to darbepoetin alfa in CKD patients not on dialysis who were previously ESA-treated.
    • D4 (DIALOGUE 4): A 16-week, open-label, dose-optimized trial comparing this compound to epoetin alfa or beta in patients on hemodialysis who were previously ESA-treated.
    • Iron Parameter Measurement: In these studies, parameters of iron metabolism (including hepcidin, ferritin, iron, TSAT, and TIBC) were monitored as exploratory variables at baseline, week 5, 9, 13, and 17. Hepcidin was measured using liquid chromatography-mass spectrometry/mass spectrometry (LC-MS/MS), while other parameters were evaluated using standard methods [3].
    • Iron Supplementation: The use of oral or intravenous iron was left to the discretion of the investigator, and secondary analyses were performed on subpopulations of patients not receiving iron supplementation [3].
  • Methodology of Meta-Analyses

    • One 2024 meta-analysis followed PRISMA guidelines and prospectively registered its protocol [1]. It pooled data from randomized controlled trials (RCTs) comparing this compound to ESA or placebo. The analysis used mean difference (MD) for continuous outcomes like hepcidin and Hb levels. Heterogeneity was assessed using the I² statistic, and a random-effects model was applied due to high heterogeneity [1].
    • Another 2024 systematic review also used the Cochrane Risk of Bias (RoB 2) tool to assess study quality and inverse variance random-effects models for its meta-analysis [2].

Mechanism of Action: How this compound Regulates Hepcidin and Iron

The differential impact of this compound on hepcidin is rooted in its novel mechanism of action, which you can visualize in the pathway diagram below.

G Normoxia Normoxic Conditions (Normal Oxygen) HIF_PH_Active HIF-Prolyl Hydroxylase (HIF-PH) Active Normoxia->HIF_PH_Active HIF_alpha_Deg HIF-α Degradation HIF_PH_Active->HIF_alpha_Deg Low_EPO Low EPO Production HIF_alpha_Deg->Low_EPO This compound This compound (HIF-PHi) HIF_Stabilized HIF-α Stabilized (Dimerizes with HIF-β) This compound->HIF_Stabilized Inhibits HIF-PH HIF_Targets Transcription of HIF Target Genes HIF_Stabilized->HIF_Targets EPO_Prod Increased Endogenous Erythropoietin (EPO) Production HIF_Targets->EPO_Prod  HIF-2α FPN_Up Upregulation of Ferroportin (Iron Exporter) HIF_Targets->FPN_Up HIF-2α Tf_TfR Regulation of Transferrin & Transferrin Receptor HIF_Targets->Tf_TfR HIF-1α Eryth_Activity Increased Erythropoietic Activity EPO_Prod->Eryth_Activity Hepcidin_Down Suppression of Hepcidin Eryth_Activity->Hepcidin_Down Indirect Iron_Avail Increased Iron Availability (Absorption & Mobilization) Hepcidin_Down->Iron_Avail Allows iron export FPN_Up->Iron_Avail

This diagram illustrates the core mechanism: under normal oxygen conditions, HIF-PH enzymes tag HIF-α subunits for degradation [1]. This compound inhibits HIF-PH, leading to the stabilization of HIF-α subunits (primarily HIF-2α, with some role for HIF-1α) [3] [1]. The stabilized HIF complex then translocates to the nucleus and activates the transcription of target genes, resulting in two key effects that lower hepcidin:

  • Direct & Indirect Hepcidin Suppression: HIF-2α upregulates the iron exporter ferroportin, and the subsequent increase in erythropoietic activity indirectly suppresses hepcidin expression [3]. Lower hepcidin allows for increased iron absorption from the gut and release from cellular stores [1].
  • Enhanced Iron Mobilization: HIF activation also regulates other proteins involved in iron metabolism, such as transferrin and the transferrin receptor, further improving iron availability for red blood cell production [3].

In contrast, traditional ESAs primarily act by exogenously replacing EPO and do not directly influence this native HIF-mediated iron regulation pathway, which explains their lack of a consistent hepcidin-lowering effect [3].

Efficacy, Safety, and Key Considerations

  • Efficacy and Safety Profile: Overall, meta-analyses conclude that this compound is non-inferior to ESAs in managing and correcting anemia in both NDD and DD patients [1] [2]. In terms of safety, no significant differences have been found between this compound and ESAs regarding the incidence of serious adverse events (SAEs), death, or major adverse cardiovascular events (MACE) [1] [4] [2]. A notable finding from one analysis, however, was an increased risk of worsening CKD associated with this compound use, a signal that requires further investigation [2].
  • Population-Dependent Effects: The hepcidin-lowering effect of this compound is most pronounced and consistent in non-dialysis-dependent (NDD) patients [3] [1]. In dialysis-dependent (DD) patients, its effect on hepcidin is not significantly different from that of ESAs [1]. The underlying reasons for this discrepancy are not fully understood and are an area for further research [3].

References

Molidustat cost-effectiveness analysis versus standard anemia treatments

Author: Smolecule Technical Support Team. Date: February 2026

Clinical and Cost Profile Comparison

The table below summarizes the key comparative data for molidustat against standard ESAs.

Parameter This compound Erythropoiesis-Stimulating Agents (ESAs) Remarks & Comparative Data

| 🗲 Efficacy (Hb Response) | Non-dialysis (NDD) patients: Superior to placebo and slightly superior to ESAs [1] [2]. Dialysis (DD) patients: Non-inferior to ESAs [1] [2]. | Standard of care, effective in increasing Hb levels [1]. | In NDD patients, Hb increase with this compound was 0.25 g/dL greater than with ESAs (95% CI: 0.09 to 0.40) [1] [2]. | | Cost-Effectiveness | Significant cost savings over a 5-year period [3]. | Higher cumulative costs [3]. | 5-year savings with this compound: £30,420–£38,480 (approx. $38,000–$48,000 USD) compared to epoetin [3]. | | ★ Patient Satisfaction | Higher scores in convenience domains [4]. | Lower convenience scores due to injection-based administration [4]. | Oral dosing of this compound favored over subcutaneous injections of darbepoetin alfa [4]. | | Impact on Iron Metabolism | Lowers hepcidin, improves iron utilization [1] [3]. | Can elevate hepcidin, impairing iron use [1]. | In NDD patients, this compound reduced hepcidin significantly more than ESAs (MD = -24.51, 95% CI: -29.12 to -19.90) [1] [2]. | | Safety Profile | No significant difference vs. ESAs in SAEs, death, or cardio-related events [1] [2]. | Associated with risks of hypertension and thromboembolism [3]. | One meta-analysis noted an increased risk of CKD worsening with this compound (RR 1.79, 95% CI: 1.03 to 3.10), requiring further study [5]. |

Experimental Data and Methodologies

For researchers, the key experimental designs from which this data is derived are summarized below.

  • Study Type: Systematic review and meta-analysis of six Randomized Controlled Trials (RCTs) [1] [2] [5].
  • Patient Population: A total of ~2,025 eligible participants with CKD, including both dialysis-dependent (DD) and non-dialysis-dependent (NDD) patients [1] [2].
  • Intervention & Comparator:
    • Intervention: Oral this compound (dose and frequency as per original trials) [1].
    • Comparator: Either a placebo or a standard ESA (e.g., darbepoetin alfa) [1] [4].
  • Primary Efficacy Endpoint: Mean change in hemoglobin (Hb) level from baseline to the end of the study period [1] [2].
  • Secondary Endpoints:
    • Changes in iron metabolism markers: serum iron, ferritin, TSAT, TIBC, and hepcidin [1] [2].
    • Safety outcomes: Incidence of Serious Adverse Events (SAEs), major adverse cardiovascular events (MACE), and mortality [1] [5].
  • Analysis Method: For continuous outcomes (e.g., Hb change), the Mean Difference (MD) with a 95% confidence interval (CI) was pooled using inverse variance methods. For dichotomous outcomes (e.g., adverse events), the Odds Ratio (OR) was used. A random-effects model was applied if heterogeneity was high (I² > 50%) [1] [5].

Mechanism of Action: HIF Pathway Stabilization

This compound is a hypoxia-inducible factor prolyl hydroxylase inhibitor (HIF-PHI). Its novel mechanism of action, which mimics a physiological response to hypoxia, is outlined below.

molidustat_mechanism cluster_pathways Downstream Effects on Iron Metabolism Normoxia Normoxia HIF_alpha_degradation HIF-α hydroxylated & degraded Normoxia->HIF_alpha_degradation O2 & 2-OG available Hypoxia Hypoxia HIF_alpha_stabilization HIF-α subunit stabilizes Hypoxia->HIF_alpha_stabilization O2 limited This compound This compound This compound->HIF_alpha_stabilization inhibits No_EPO_production Minimal EPO production HIF_alpha_degradation->No_EPO_production HIF_dimerization HIF-α/HIF-β dimer enters nucleus HIF_alpha_stabilization->HIF_dimerization EPO_gene_transcription EPO gene transcription HIF_dimerization->EPO_gene_transcription EPO_production Endogenous EPO production EPO_gene_transcription->EPO_production Increased_RBCs Increased red blood cell production EPO_production->Increased_RBCs stimulates bone marrow Hepcidin_suppression Suppression of Hepcidin EPO_production->Hepcidin_suppression Indirectly Increased_iron_absorption Increased iron absorption Hepcidin_suppression->Increased_iron_absorption Gut Increased_iron_mobilization Increased iron mobilization Hepcidin_suppression->Increased_iron_mobilization Macrophages Iron_availability Improved iron availability for erythropoiesis Increased_iron_absorption->Iron_availability Increased_iron_mobilization->Iron_availability Iron_availability->Increased_RBCs supports

This diagram illustrates how this compound stabilizes HIF-α, leading to increased erythropoietin production and improved iron bioavailability, addressing the two main drivers of anemia in CKD [1] [3].

Key Insights for Researchers

  • Economic Advantage: The significant cost savings make this compound a compelling option for healthcare systems, though formal cost-effectiveness analyses using metrics like ICERs are needed to confirm this across different settings [3].
  • Patient-Centered Care: The oral route and higher treatment satisfaction address important aspects of long-term disease management in non-dialysis patients [4].
  • Differentiated Efficacy: The superior Hb response in NDD patients and the beneficial effect on iron metabolism highlight its potential as a first-line treatment in this subgroup [1] [3].
  • Safety Monitoring: The potential signal for CKD progression requires careful monitoring in clinical practice and further investigation in post-marketing studies and phase IV trials like DREAM-CKD [3] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

314.12397172 Da

Monoisotopic Mass

314.12397172 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9JH486CZ13

Wikipedia

Molidustat

Use Classification

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

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